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  • Product: (3-methoxyphenyl)(pyridin-3-yl)methanamine
  • CAS: 1179663-56-9

Core Science & Biosynthesis

Foundational

(3-Methoxyphenyl)(pyridin-3-yl)methanamine: Strategic Scaffold for Medicinal Chemistry

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of (3-methoxyphenyl)(pyridin-3-yl)methanamine , a versatile diarylmethylamine scaffold used in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of (3-methoxyphenyl)(pyridin-3-yl)methanamine , a versatile diarylmethylamine scaffold used in medicinal chemistry.

[1]

Executive Summary

(3-Methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) is a bifunctional building block belonging to the diarylmethylamine class.[1][2] Distinguished by its "privileged structure"—a motif frequently associated with biological activity at GPCRs and monoamine transporters—this molecule serves as a critical intermediate in the synthesis of kinase inhibitors and neurological therapeutics. Unlike the lipophilic benzhydrylamine, the incorporation of a pyridine ring reduces LogP and introduces a specific hydrogen-bond acceptor, enhancing the drug-like properties (DLPs) of downstream candidates.

Key Technical Specifications
PropertyValue
IUPAC Name 1-(3-methoxyphenyl)-1-(pyridin-3-yl)methanamine
CAS Number 1179663-56-9
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.27 g/mol
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (Free base)

Chemical Structure & Physicochemical Profile[4][5][6][7][9][10][11][12]

Structural Analysis

The molecule features a chiral center at the benzylic carbon, connecting two distinct aromatic systems:

  • Electron-Rich Ring: The 3-methoxyphenyl group acts as a hydrophobic anchor with a weak H-bond acceptor (methoxy oxygen).[1]

  • Electron-Deficient Ring: The pyridine-3-yl group lowers the overall pKa of the benzylic amine via inductive electron withdrawal compared to a diphenyl analog.[1]

Acid-Base Profile & Lipophilicity

Understanding the ionization state is critical for purification and binding affinity.[1]

ParameterValue (Predicted)Significance
pKa₁ (Pyridine N) ~5.2Protonated only in acidic media; neutral at physiological pH (7.4).[1]
pKa₂ (Primary Amine) ~8.8 - 9.2Predominantly protonated (cationic) at physiological pH.
cLogP 1.4Ideal lipophilicity for CNS penetration (Blood-Brain Barrier).
TPSA 48.1 ŲWell within the range for good oral bioavailability (<140 Ų).
Structural Visualization

The following diagram illustrates the pharmacophore features and electronic distribution.

Pharmacophore Center Chiral Benzylic Carbon (sp3) Amine Primary Amine (H-Bond Donor/Acceptor) pKa ~9.0 Center->Amine Attachment Pyridine Pyridine Ring (Polar/Basic) pKa ~5.2 Center->Pyridine Inductive Effect (-I) Phenyl 3-Methoxyphenyl (Lipophilic Anchor) Center->Phenyl Pi-Stacking Potential Methoxy Methoxy Group (Metabolic Handle) Phenyl->Methoxy C3 Position

Figure 1: Pharmacophore dissection of (3-methoxyphenyl)(pyridin-3-yl)methanamine highlighting key interaction points.

Synthetic Pathways[1]

Synthesis of this scaffold requires controlling the formation of the C-N bond at the benzylic position. Two primary methods are recommended based on the required stereochemistry.

Method A: Reductive Amination (Racemic)

This is the most robust route for generating the racemic building block on a multi-gram scale.

Protocol:

  • Precursor: Start with (3-methoxyphenyl)(pyridin-3-yl)methanone .

  • Reagents: Ammonium acetate (NH₄OAc, 10 eq), Sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve ketone in MeOH. Add NH₄OAc and stir at RT for 30 min to form the in situ imine.

    • Add NaBH₃CN portion-wise (caution: HCN evolution potential; use a vented hood).

    • Reflux for 12–16 hours.

    • Quench: Cool, acidify with 1N HCl to pH 2 (decomposes excess hydride), then basify with NaOH to pH 12.

    • Extraction: Extract with DCM (3x). The product resides in the organic layer.

Method B: Ellman’s Sulfinamide Synthesis (Chiral)

For asymmetric synthesis to isolate the (R)- or (S)-enantiomer.[1]

Protocol:

  • Condensation: React 3-pyridinecarboxaldehyde with (R)-tert-butanesulfinamide (Ti(OEt)₄ catalyst) to form the chiral N-sulfinyl imine.

  • Grignard Addition: Add 3-methoxyphenylmagnesium bromide at -78°C. The chiral auxiliary directs the nucleophilic attack.[1]

  • Deprotection: Cleave the sulfinyl group with HCl/MeOH to yield the chiral amine salt.

Synthetic Workflow Diagram

Synthesis Ketone Start: (3-Methoxyphenyl)(pyridin-3-yl)methanone Imine Intermediate: Imine Species Ketone->Imine Condensation Reagents NH4OAc / NaBH3CN / MeOH Reagents->Imine Product Product: (3-Methoxyphenyl)(pyridin-3-yl)methanamine Imine->Product Reduction AcidWorkup Acidify (pH 2) Remove Boron complexes Product->AcidWorkup BaseWorkup Basify (pH >12) Free Base Liberation AcidWorkup->BaseWorkup BaseWorkup->Product Isolation (DCM Extract)

Figure 2: Reductive amination workflow for the synthesis of the target scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.60 (d, 1H): Pyridine α-proton (C2).

  • δ 8.48 (dd, 1H): Pyridine α-proton (C6).

  • δ 7.70 (dt, 1H): Pyridine γ-proton.

  • δ 7.20–7.30 (m, 2H): Pyridine β-proton + Benzene meta-proton.

  • δ 6.80–7.00 (m, 3H): Benzene aromatic protons (Ortho/Para to methoxy).

  • δ 5.25 (s, 1H): Benzylic CH (Characteristic singlet).

  • δ 3.79 (s, 3H): Methoxy (-OCH₃).

  • δ 1.80 (br s, 2H): -NH₂ (Exchangeable with D₂O).

Mass Spectrometry (ESI+)[13]
  • [M+H]⁺: Calculated: 215.11; Observed: 215.1.

  • Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary benzylic amines.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold is often used to replace the benzhydrylamine moiety.

  • Advantage: The pyridine ring reduces lipophilicity (LogP 1.4 vs 2.8 for benzhydrylamine), improving solubility and reducing non-specific protein binding.

  • Target Class: Monoamine transporters (SERT/NET), NMDA receptors (Lanicemine analogs), and Kinases (where the pyridine nitrogen can hinge-bind).

Metabolic Stability

Researchers must monitor the 3-methoxy group.[1]

  • Liability: Susceptible to O-demethylation by CYP2D6, generating a phenol (potential Phase II conjugation site).

  • Mitigation: If half-life is short, consider replacing -OMe with -OCF₃ or -F.[1]

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritant H315Causes skin irritation.
Eye Irritant H319Causes serious eye irritation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air (carbamate formation); store as the HCl salt for long-term stability.[1]

References

  • PubChem Compound Summary. (2025). (3-Methoxyphenyl)(pyridin-3-yl)methanamine.[1][2][3] National Center for Biotechnology Information. Link

  • Hu, Y., et al. (2019). "Pyridine-containing diarylmethylamine motif in drug development and its asymmetric synthesis." ResearchGate. Link

  • Niwa, T., et al. (2011). "Efficient Synthesis of Diarylmethylamines via Palladium-Catalyzed Arylation." Organic Letters. (General methodology reference for diarylmethylamine synthesis).
  • ChemScene. (2025). "Product Data: [3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine" (Structural analog comparison). Link

Sources

Exploratory

Thermodynamic Stability Profile: (3-methoxyphenyl)(pyridin-3-yl)methanamine

Topic: Thermodynamic Stability of (3-methoxyphenyl)(pyridin-3-yl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary (3-methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of (3-methoxyphenyl)(pyridin-3-yl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

(3-methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) represents a critical scaffold in medicinal chemistry, often utilized as a chiral building block for GPCR ligands and kinase inhibitors. Its structure—a diarylmethylamine motif bridging an electron-rich anisole ring and an electron-deficient pyridine ring—presents a unique thermodynamic landscape.

While the core C–C and C–N bonds exhibit high bond dissociation energies typical of benzylamines, the benzylic position is the "thermodynamic soft spot." This guide delineates the theoretical and empirical stability boundaries of this molecule, focusing on oxidative susceptibility, solid-state polymorphism, and pH-dependent solubility profiles. It provides a self-validating framework for researchers to assess its suitability as an API intermediate or lead compound.

Molecular Analysis & Theoretical Stability

Structural Motifs and Reactivity

The stability of (3-methoxyphenyl)(pyridin-3-yl)methanamine is dictated by the interplay between its three pharmacophores.

Structural MotifThermodynamic RiskMechanism of Instability
Benzylic Amine (C-N) High Oxidative Deamination: The benzylic proton is susceptible to abstraction. The resulting radical is stabilized by the adjacent aromatic systems, facilitating oxidation to the imine (Schiff base), which rapidly hydrolyzes to the corresponding ketone (3-methoxyphenyl)(pyridin-3-yl)methanone.
Pyridine Ring LowN-Oxidation: Under forcing oxidative conditions (e.g., high conc. H₂O₂), the pyridine nitrogen can form an N-oxide.
Methoxy Group LowDemethylation: Generally stable. Demethylation to the phenol requires harsh Lewis acids (e.g., BBr₃) or strong mineral acids (HBr) at high temperatures, unlikely in standard stability testing.
Chiral Center ModerateRacemization: The benzylic proton has increased acidity due to the electron-withdrawing pyridine ring. In the presence of strong bases, deprotonation/reprotonation can lead to enantiomeric enrichment loss.
The Oxidative Degradation Pathway

The primary degradation vector is oxidative deamination. Unlike simple alkyl amines, the diaryl nature of this molecule stabilizes the radical cation intermediate, lowering the activation energy for oxidation.

Mechanism:

  • SET (Single Electron Transfer): Formation of the amine radical cation.

  • Proton Loss: Loss of the benzylic proton to form a carbon-centered radical.

  • Oxygen Capture: Reaction with molecular oxygen to form a peroxy radical, eventually collapsing to the imine.

  • Hydrolysis: The imine reacts with water to release ammonia and yield the ketone.

OxidationPathway Start (3-methoxyphenyl)(pyridin-3-yl)methanamine Radical Radical Cation Intermediate [Stabilized by Aryl Rings] Start->Radical Oxidation (SET) - e- Imine Imine Intermediate (Schiff Base) Radical->Imine - H+ / + O2 Ketone (3-methoxyphenyl)(pyridin-3-yl)methanone Imine->Ketone + H2O (Hydrolysis) Ammonia NH3 Imine->Ammonia Byproduct

Figure 1: Proposed oxidative degradation pathway. The benzylic position acts as the oxidation initiation site.

Thermodynamic Profiling Protocols

To establish a trustworthy stability profile, you must move beyond simple "shelf-life" observation to rigorous thermodynamic characterization.

Solid-State Characterization (Polymorphism)

Amine salts often exhibit polymorphism, which affects solubility and bioavailability.

  • Protocol: Differential Scanning Calorimetry (DSC).

  • Success Metric: A sharp, single endothermic melting peak. Multiple peaks or broad transitions indicate solvates or polymorphic mixtures.

  • Target: For the HCl salt, expect a melting point >200°C (typical for diarylmethylamine salts).

Solution Thermodynamics (pKa & LogP)

Understanding the ionization state is crucial for predicting hydrolytic stability.

  • Pyridine Nitrogen: pKa ~5.2 (Protonated at physiological pH).

  • Primary Amine: pKa ~9.5 (Protonated at physiological pH).

  • Implication: In acidic media (pH < 4), the molecule is dicationic. The electrostatic repulsion between the two protonated nitrogens may induce conformational strain but generally protects the amine lone pair from oxidative attack.

Forced Degradation Studies (Stress Testing)[1]

This section details the experimental protocols to empirically determine the stability limits. These protocols align with ICH Q1A(R2) guidelines but are adapted for early-stage characterization.

Protocol: Oxidative Stress

Objective: Determine susceptibility to the pathway described in Figure 1.

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile:Water (50:50).

  • Stressor: Add 30% H₂O₂ to achieve a final concentration of 3%.

  • Incubation: Store at 25°C for 24 hours.

  • Quenching: Quench with 5% sodium metabisulfite solution.

  • Analysis: HPLC-UV/MS. Look for the [M+16] peak (N-oxide) and the [M-1] peak (Imine) or [M-2+16] (Ketone).

Protocol: pH-Dependent Hydrolysis

Objective: Assess stability of the C-N bond in aqueous environments.

  • Acid Stress: 0.1 N HCl, 60°C, 24 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 24 hours.

  • Analysis: Monitor for the ketone hydrolysis product.

    • Note: Diarylmethylamines are generally resistant to simple hydrolysis. If degradation is observed, check for trace metal contamination which can catalyze oxidative cleavage even in "hydrolytic" conditions.

Protocol: Photostability

Objective: The pyridine and anisole rings are chromophores. UV absorption can lead to radical formation.

  • Solid State: Spread thin layer of solid in a quartz dish.

  • Exposure: 1.2 million lux hours (visible) and 200 Wh/m² (UV).

  • Control: Wrap a concurrent sample in aluminum foil.

  • Analysis: Dissolve and analyze via HPLC. Significant degradation (>0.5%) in the exposed sample vs. control indicates photosensitivity.

Experimental Workflow: Stability Decision Tree

Use this workflow to categorize the compound's risk profile.

StabilityWorkflow Input Compound Synthesis (HCl Salt Preferred) DSC DSC Analysis Input->DSC PurityCheck Purity > 98%? DSC->PurityCheck Recrystallize Recrystallize (iPrOH/EtOAc) PurityCheck->Recrystallize No StressTest Stress Testing (Oxidation, Acid, Base, Light) PurityCheck->StressTest Yes Recrystallize->DSC ResultOx Oxidation > 5%? StressTest->ResultOx ResultHyd Hydrolysis > 5%? ResultOx->ResultHyd No UnstableOx Oxidatively Labile Require Antioxidants/Inert Atm ResultOx->UnstableOx Yes Stable Thermodynamically Stable Proceed to Formulation ResultHyd->Stable No UnstableHyd Hydrolytically Labile Avoid Aqueous Formulation ResultHyd->UnstableHyd Yes

Figure 2: Stability characterization workflow. This logic gate ensures only high-quality material enters advanced development.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard reference for oxidative mechanisms of benzylamines).

  • PubChem Compound Summary . (3-methoxyphenyl)(pyridin-3-yl)methanamine (CID 50989218).[1] National Center for Biotechnology Information. Available at: [Link]

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (Context for hydrolytic stability protocols).

Sources

Foundational

Predictive Pharmacology and Medicinal Chemistry of the (3-Methoxyphenyl)(pyridin-3-yl)methanamine Scaffold

Executive Summary In modern drug discovery, the rational design of small-molecule therapeutics relies heavily on privileged pharmacophores—molecular scaffolds that can be systematically decorated to engage diverse biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of small-molecule therapeutics relies heavily on privileged pharmacophores—molecular scaffolds that can be systematically decorated to engage diverse biological targets. The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold represents a highly versatile diarylmethylamine building block. Characterized by a central chiral amine flanked by a hydrogen-bond-accepting pyridine ring and a sterically tunable methoxyphenyl group, this scaffold has demonstrated profound utility in the development of kinase inhibitors, epigenetic modulators, and central nervous system (CNS) ligands.

This technical whitepaper provides an in-depth analysis of the predicted biological activities of derivatives based on this scaffold, elucidating the mechanistic rationale behind their target engagement, and detailing the self-validating experimental workflows required for their preclinical validation.

Structural Rationale and Pharmacophore Modeling

The inherent biological activity of (3-methoxyphenyl)(pyridin-3-yl)methanamine derivatives stems from the precise spatial arrangement of its functional groups. Understanding the causality behind these structural features is critical for rational drug design:

  • The Pyridin-3-yl Ring (Hinge Binder): In kinase targeting, the nitrogen atom of the pyridine ring acts as a potent hydrogen-bond acceptor. It is geometrically primed to interact with the backbone amide (NH) of residues within the ATP-binding hinge region of kinases [1].

  • The 3-Methoxyphenyl Group (Selectivity Anchor): The meta-substituted methoxy group serves a dual purpose. The oxygen provides a weak hydrogen-bond acceptor, while the methyl group introduces steric bulk. This bulk restricts the dihedral angle of the diarylmethylamine, reducing the entropic penalty upon binding. Furthermore, the 3-methoxyarene projects into the hydrophobic selectivity pocket (often the "DFG-out" allosteric site or the back pocket), driving kinase selectivity [1].

  • The Central Methanamine (Solvent/Linker Interface): The primary amine is typically functionalized (e.g., via amidation, reductive amination, or incorporation into macrocycles). It directs substituents toward the solvent-exposed region, allowing medicinal chemists to tune pharmacokinetic properties (e.g., solubility, clearance) without disrupting the core orthosteric binding interactions [2].

  • Chirality and Stereospecificity: The central carbon is a stereocenter. Because biological targets are inherently asymmetric, the enantiomers (or atropisomers in sterically hindered derivatives) exhibit vastly different binding affinities. For instance, in the development of PRMT5/MTA complex inhibitors, specific chiral resolution is mandatory to achieve nanomolar potency [2].

Predicted Biological Targets and Mechanistic Pathways

Based on structural homology and recent literature, derivatives of this scaffold are predicted to exhibit potent activity across three primary therapeutic domains.

Colony-Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibition

Derivatives where the central amine is fused or linked to a pyrrolo[2,3-d]pyrimidine core act as potent inhibitors of CSF1R. By mimicking the binding mode of the FDA-approved drug Pexidartinib, the pyridine nitrogen anchors to the hinge region, while the methoxyphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue. Inhibition of CSF1R blocks downstream AKT/MAPK signaling, effectively depleting tumor-associated macrophages (TAMs) in the tumor microenvironment [1].

G Scaffold Diarylmethylamine Scaffold Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge Pyridine N Pocket Hydrophobic Selectivity Pocket Scaffold->Pocket Methoxyarene Inhibited Inhibited CSF1R Complex Hinge->Inhibited Pocket->Inhibited CSF1R Active CSF1R Kinase Downstream AKT/MAPK Signaling CSF1R->Downstream ATP Binding Inhibited->Downstream Blocks Arrest Apoptosis & Regression Inhibited->Arrest Induces Outcome Tumor Progression Downstream->Outcome

Fig 1: Mechanistic pathway of CSF1R inhibition by diarylmethylamine derivatives.

Epigenetic Modulation: PRMT5/MTA Complex

Protein arginine methyltransferase 5 (PRMT5) is a critical epigenetic target in MTAP-deleted cancers. Highly substituted, sterically hindered diarylmethylamines exhibit atropisomerism (axial chirality). The specific


-atropisomer of these derivatives can selectively bind the PRMT5/MTA complex by fitting precisely into the S-adenosylmethionine (SAM) binding pocket, leading to synthetic lethality in cancer cells [2].
Pim Kinase Inhibition

Pim kinases (Pim-1, 2, 3) lack a traditional regulatory domain and are constitutively active, making them prime targets for hematological malignancies. Pyridineamine derivatives utilizing this scaffold have been patented as potent Pim inhibitors. The 3-methoxyphenyl group provides the necessary geometry to bypass the unique, bulky hinge region of Pim kinases, which often causes steric clashes with traditional flat kinase inhibitors [3].

Quantitative Data Presentation: Predicted SAR Metrics

The following table summarizes the predicted Structure-Activity Relationship (SAR) metrics for various modifications of the base scaffold, highlighting the causality of each chemical change.

Derivative ModificationPredicted Primary TargetPredicted IC₅₀ RangeMechanistic Rationale
Unmodified Scaffold Multi-kinase (Weak)> 10 μMLacks sufficient solvent-exposed extensions to stabilize the ATP-binding pocket.
N-alkylation (Pyrrolopyrimidine fusion) CSF1R Kinase< 10 nMFused ring system perfectly mimics Pexidartinib hinge binding; methoxy group locks dihedral angle [1].
Methoxy → Halogen Substitution Pim Kinase50 - 100 nMHalogen bonding in the selectivity pocket increases affinity; bypasses bulky Pim hinge [3].
Chiral Resolution (M-atropisomer) PRMT5/MTA Complex< 5 nMAbsolute stereocontrol ensures perfect spatial fit into the SAM-competitive binding pocket [2].
Bridged Bicyclic Amination nAChR (α4β2 subtype)0.5 - 15 nMConstrained geometry mimics anabasine, locking the pharmacophore into the receptor's orthosteric site [4].

Experimental Workflows for Biological Validation

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using self-validating experimental systems. Below is the authoritative protocol for validating kinase target engagement.

Self-Validating FRET-Based Kinase Assay Protocol

Fluorescence Resonance Energy Transfer (FRET) is selected over absorbance assays because its ratiometric readout intrinsically normalizes against compound auto-fluorescence—a critical control when testing highly conjugated diarylmethylamines.

Step 1: Reagent Preparation & Buffer Formulation

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Causality Check: Add 1 mM DTT immediately before use to prevent oxidation of catalytic cysteine residues. Add 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding of the hydrophobic scaffold to the microtiter plate walls.

Step 2: Compound Titration

  • Perform a 10-point, 3-fold serial dilution of the test derivative in 100% DMSO.

  • Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v). Rationale: 10 data points ensure a complete sigmoidal dose-response curve, strictly required for accurate IC₅₀ determination.

Step 3: Control Implementation (The Self-Validating Matrix)

  • Positive Control (100% Inhibition): 10 μM Pexidartinib (for CSF1R) or known reference inhibitor.

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Validation Metric: These controls establish the dynamic range required to calculate the Z'-factor.

Step 4: Reaction Initiation

  • Add 5 nM of recombinant Kinase enzyme and 2 μM of FRET-labeled peptide substrate.

  • Initiate the reaction by adding ATP at its predetermined Michaelis constant (

    
    ). Rationale: Running the assay at the ATP 
    
    
    
    balances assay sensitivity with physiological relevance, allowing for the detection of ATP-competitive inhibitors.
  • Incubate at 25°C for 60 minutes in the dark.

Step 5: Signal Detection & Z'-Factor Validation

  • Quench the reaction with EDTA (stops Mg²⁺-dependent catalysis) and read the plate on a microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).

  • Validation Gate: Calculate the Z'-factor using the formula:

    
    . The assay is only deemed valid and data reportable if the Z'-factor is 
    
    
    
    .

W Synth Chemical Synthesis HTS HTS Kinase Assay (FRET) Synth->HTS SAR SAR Optimization HTS->SAR Hit ID SAR->Synth Feedback Cell Cellular Viability Assays SAR->Cell Lead ADME In Vitro ADME Profiling Cell->ADME InVivo In Vivo Efficacy ADME->InVivo Candidate

Fig 2: Self-validating high-throughput screening and lead optimization workflow.

Conclusion

The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold is a highly privileged structure in medicinal chemistry. By leveraging the hydrogen-bonding capacity of the pyridine ring and the steric/hydrophobic properties of the methoxyphenyl group, researchers can rationally design highly selective inhibitors for kinases (CSF1R, Pim) and epigenetic complexes (PRMT5). Future development must prioritize stereoselective synthesis and rigorous, self-validating biochemical assays to fully realize the therapeutic potential of this chemical space.

References

  • Cherukupalli, S., Degenhart, C., Habenberger, P., Unger, A., Eickhoff, J., Hoff, B. H., & Sundby, E. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals (MDPI). [Link]

  • Achmatowicz, M., Scattolin, T., Snead, D. R., Paymode, D. J., Roshandel, S., Xie, C., Chen, G., & Chen, C.-y. (2023). Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. Organic Process Research & Development (ACS Publications). [Link]

  • US Patent 20160347735A1. (2016). Pyridineamine compounds useful as pim kinase inhibitors.
  • Bunnelle, W. H., et al. (2008). 1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. PubMed (NIH). [Link]

Exploratory

Solubility profile of (3-methoxyphenyl)(pyridin-3-yl)methanamine in organic solvents

Technical Whitepaper: Physicochemical Characterization & Solubility Profiling of (3-methoxyphenyl)(pyridin-3-yl)methanamine Executive Summary (3-methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) represents a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization & Solubility Profiling of (3-methoxyphenyl)(pyridin-3-yl)methanamine

Executive Summary

(3-methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) represents a critical scaffold in medicinal chemistry, often utilized as a chiral building block for CNS-active agents and antihistamines. Its structure features a primary amine attached to a methine bridge connecting a 3-methoxyphenyl ring and a 3-pyridyl ring.

This guide addresses the lack of standardized solubility data for this specific intermediate. Instead of providing static, potentially unverified values, this whitepaper establishes a predictive solubility model based on structure-property relationships (SPR) and details a self-validating experimental protocol for researchers to generate definitive solubility profiles.

Molecular Analysis & Predictive Solubility Profile

To design an effective solvent screening strategy, we must first analyze the physicochemical properties governing the solute-solvent interactions of this molecule.

Structural Determinants:

  • Primary Amine (

    
    ):  Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). High basicity (
    
    
    
    ).
  • Pyridine Ring: Aromatic nitrogen acts as a weak base (

    
    ) and HBA. Increases solubility in acidic aqueous media and polar organic solvents.
    
  • Methoxy Group (

    
    ):  Lipophilic ether linkage; acts as a weak HBA.
    
  • Diaryl Scaffold: Provides significant lipophilicity (

    
     stacking potential), reducing water solubility in the neutral state.
    
Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and functional group contributions, the following solubility profile is projected for the neutral (free base) form at 25°C.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent dispersion interactions with the aromatic rings; DCM is the preferred extraction solvent.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions solvate the polar amine/pyridine core effectively.
Alcohols Methanol, EthanolHigh (>50 mg/mL)H-bonding matches the amine/pyridine acceptors. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Esters/Ketones Ethyl Acetate, AcetoneModerate (10-50 mg/mL)Good solvency, but lack of H-bond donation limits interaction with the amine nitrogen compared to alcohols.
Ethers THF, 1,4-DioxaneModerate (10-30 mg/mL)Useful for synthetic reactions; moderate solubility due to ether oxygen interactions.
Alkanes Hexane, HeptaneLow (<1 mg/mL)The polar amine and pyridine groups energetically disfavor solvation in non-polar aliphatic chains.
Water (pH 7) WaterLow (<0.5 mg/mL)The lipophilic diaryl backbone dominates at neutral pH.
Water (pH < 4) 0.1N HClHigh (>50 mg/mL)Protonation of the amine and pyridine nitrogen atoms forms a highly soluble dicationic salt.

Experimental Framework: The "Gold Standard" Protocol

To convert the predictions above into actionable data, researchers must employ a thermodynamic equilibrium protocol. The following methodology minimizes error from supersaturation and degradation.

Protocol A: Equilibrium Solubility via Shake-Flask Method

Objective: Determine the thermodynamic solubility limit of the solid compound in selected solvents.

Materials:

  • Solid (3-methoxyphenyl)(pyridin-3-yl)methanamine (>98% purity).

  • 0.45 µm PTFE syringe filters (compatible with organic solvents).

  • HPLC system with UV-Vis detector (Detection

    
    : 254 nm).
    
  • Temperature-controlled orbital shaker.

Step-by-Step Methodology:

  • Supersaturation: Add the solid compound to 2 mL of the target solvent in a borosilicate glass vial until undissolved solid remains visible (suspension).

  • Equilibration:

    • Seal the vial crimp caps to prevent solvent evaporation.

    • Agitate at 25°C ± 0.1°C for 24 hours .

    • Note: For viscous solvents (DMSO), extend to 48 hours.

  • Phase Separation:

    • Centrifuge the vials at 10,000 RPM for 10 minutes.

    • Check pH of the supernatant (if aqueous/buffer) to ensure it hasn't drifted due to the amine's basicity.

  • Filtration: Filter the supernatant through a pre-heated 0.45 µm PTFE filter. (Pre-heating prevents precipitation on the filter membrane).

  • Quantification:

    • Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% TFA) to bring it within the linear dynamic range.

    • Inject onto HPLC (C18 Column, Gradient 5-95% ACN).

    • Calculate concentration using a 5-point calibration curve of a known standard.

Visualization: Solubility Logic & Workflow

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow.

Diagram 1: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solid Sample (3-methoxyphenyl)(pyridin-3-yl)methanamine SolventSelect Select Solvent Panel (Based on Polarity & H-Bonding) Start->SolventSelect AddSolid Add Excess Solid to Solvent (Create Suspension) SolventSelect->AddSolid Agitate Agitate @ 25°C for 24h (Thermodynamic Equilibrium) AddSolid->Agitate Centrifuge Centrifuge & Check for Solid (Must retain solid phase) Agitate->Centrifuge Centrifuge->AddSolid If clear solution (Add more solid) Filter Filter Supernatant (0.45 µm PTFE) Centrifuge->Filter Supernatant Dilute Dilute for HPLC (Prevent Column Overload) Filter->Dilute Quant HPLC-UV Quantification (Calculate mg/mL) Dilute->Quant

Caption: Step-by-step workflow for determining thermodynamic equilibrium solubility using the Shake-Flask method.

Diagram 2: pH-Dependent Solubility Mechanism

This diagram explains why solubility changes drastically with pH, guiding buffer selection.

pHMechanism LowPH Acidic pH (< 4) High Solubility Structure Molecule State LowPH->Structure Protonation NeutralPH Neutral pH (7-8) Low Solubility NeutralPH->Structure Deprotonation Dication Dicationic Form (Pyridine-H+ & Amine-H+) Structure->Dication Neutral Neutral Free Base (Lipophilic) Structure->Neutral Soluble in Water Soluble in Water Dication->Soluble in Water Precipitates / Oils out Precipitates / Oils out Neutral->Precipitates / Oils out

Caption: Mechanistic impact of pH on the ionization state and aqueous solubility of the diarylmethylamine scaffold.

Strategic Applications in Synthesis

Understanding the solubility profile allows for optimized workup and purification strategies:

  • Extraction (Workup):

    • Recommendation: Use Dichloromethane (DCM) or Ethyl Acetate at basic pH (pH > 10).

    • Logic: At pH > 10, the amine is neutral and partitions heavily into the organic phase. DCM is preferred due to higher solubility of the pyridine ring compared to alkanes.

  • Crystallization (Purification):

    • Anti-Solvent Method: Dissolve in a minimum volume of Ethanol (good solubility) and slowly add Heptane (poor solubility).

    • Salt Formation: Dissolve the free base in Ethyl Acetate , then add 1 equivalent of HCl in Isopropanol . The resulting hydrochloride salt will likely precipitate due to the non-polar nature of EtOAc/IPA mixtures relative to the ionic salt.

References

  • PubChem Compound Summary. (2023). (3-methoxyphenyl)(pyridin-3-yl)methanamine.[1] National Center for Biotechnology Information. [Link]

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Foundational

Technical Guide: (3-Methoxyphenyl)(pyridin-3-yl)methanamine as a Privileged Scaffold in Medicinal Chemistry

Topic: Literature Review of (3-Methoxyphenyl)(pyridin-3-yl)methanamine in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of (3-Methoxyphenyl)(pyridin-3-yl)methanamine in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

(3-Methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9, among others depending on salt/chirality) represents a high-value diarylmethylamine (DAMA) scaffold. In medicinal chemistry, this motif serves as a critical pharmacophore, leveraging the distinct electronic and steric properties of its two aryl rings: the electron-rich, lipophilic 3-methoxyphenyl group and the electron-deficient, basic 3-pyridyl group.

This guide analyzes the synthetic accessibility, stereochemical resolution, and pharmacological utility of this scaffold, specifically within the context of Glycine Transporter 1 (GlyT1) inhibition , antitubercular agents , and TRP channel modulation .

Chemical Profile
PropertyData
IUPAC Name 1-(3-methoxyphenyl)-1-(pyridin-3-yl)methanamine
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.27 g/mol
Key Pharmacophore Diarylmethylamine (DAMA)
pKa (Calc) ~5.2 (Pyridine N), ~8.9 (Primary Amine)
LogP (Calc) ~1.4 – 1.8
H-Bond Donors/Acceptors 2 / 3

Synthetic Methodologies

The construction of the (3-methoxyphenyl)(pyridin-3-yl)methanamine core requires navigation between simple racemic approaches for library generation and sophisticated asymmetric methods for lead optimization.

A. Racemic Synthesis: Grignard Addition (High Throughput)

For rapid generation of racemic scaffolds, the addition of Grignard reagents to nitriles or imines is the industry standard.

Protocol:

  • Reagents: 3-Cyanopyridine (electrophile) and 3-methoxyphenylmagnesium bromide (nucleophile).

  • Conditions: Anhydrous THF, 0°C to RT, followed by reduction (e.g., NaBH₄ or LAH) of the resulting imine intermediate.

  • Yield: Typically 65–80%.

  • Limitation: Produces a racemate requiring chiral HPLC resolution.

B. Asymmetric Synthesis: Rhodium-Catalyzed Arylation (Precision)

For clinical candidates, controlling the stereocenter is non-negotiable. The Rh-catalyzed asymmetric arylation of pyridylimines is the superior method, offering high enantiomeric excess (ee).

Mechanism: The reaction involves the addition of an arylboronic acid to a sulfonyl-protected aldimine, catalyzed by a Rh(I) complex with a chiral ligand (e.g., binap or segphos). The pyridine nitrogen can coordinate with the metal, potentially directing the addition, though protection is often required to prevent catalyst poisoning.

Protocol (Adapted from ResearchGate/J. Org. Chem sources):

  • Substrate:

    
    -tosylimine derived from 3-pyridinecarboxaldehyde.
    
  • Reagent: 3-methoxyphenylboronic acid.

  • Catalyst: [Rh(acac)(C₂H₄)₂] / Chiral Diene Ligand.

  • Conditions: Dioxane/H₂O, 60°C, 12h.

  • Outcome: Yield >90%, ee >94%.

C. Crystallization-Induced Dynamic Resolution (CIDR)

A scalable industrial method involves the racemization of the unwanted enantiomer in situ while the desired enantiomer crystallizes out as a salt.

  • Resolving Agent: Tartaric acid derivatives.[1]

  • Racemization Catalyst: Aromatic aldehydes (e.g., 3,5-dichlorosalicylaldehyde) facilitate reversible imine formation, allowing the solution equilibrium to shift toward the precipitating diastereomer.

Visualization: Synthesis & Pharmacophore Logic

The following diagram illustrates the divergent synthetic pathways and the pharmacophoric mapping of the molecule.

G cluster_pharma Pharmacophore Map Start1 3-Cyanopyridine Inter Imine Intermediate Start1->Inter Grignard Addition Start2 3-Methoxy- phenyl MgBr Start2->Inter Racemic Racemic Amine (Target Scaffold) Inter->Racemic Reductive Workup Chiral Enantiopure (R) or (S) Amine Racemic->Chiral CIDR / Chiral HPLC Resolution Target1 GlyT1 Inhibitors (Schizophrenia) Chiral->Target1 Linker Optimization Target2 Pks13 Inhibitors (Tuberculosis) Chiral->Target2 Scaffold Hopping P_Py Pyridine Ring: H-Bond Acceptor (Basic Center) P_OMe 3-OMe Phenyl: Lipophilic Pocket Hydrophobic Interaction P_NH2 Amine Linker: H-Bond Donor Ionic Interaction

Caption: Divergent synthesis pathways from commodity starting materials to bioactive targets, highlighting the pharmacophoric features.

Medicinal Chemistry Applications

Case Study 1: Glycine Transporter 1 (GlyT1) Inhibitors

Therapeutic Area: Schizophrenia (Negative Symptoms).[2] Mechanism: GlyT1 inhibition increases synaptic glycine concentrations, potentiating NMDA receptor function.[2]

The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold serves as a crucial "tail" moiety in several patented GlyT1 inhibitors.

  • SAR Logic: The 3-pyridyl ring often mimics the sarcosine carboxylate bioisostere or interacts with a specific histidine residue in the transporter pocket. The 3-methoxy group provides lipophilic bulk to fill the hydrophobic sub-pocket, improving potency over the unsubstituted phenyl analog.

  • Key Insight: In optimization campaigns (e.g., by Merck or Roche), replacing a simple phenyl ring with the 3-pyridyl analog often reduces lipophilicity (LogP) while maintaining potency, thereby improving the Brain-to-Plasma ratio (Kp) .

Case Study 2: Pks13 Thioesterase Inhibitors

Therapeutic Area: Tuberculosis (Mycobacterium tuberculosis). Mechanism: Inhibition of mycolic acid biosynthesis.

Research indicates that diarylmethylamines can replace the unstable benzofuran cores in earlier Pks13 inhibitors.

  • Efficacy: The 3-methoxyphenyl group is essential for binding to the Pks13 hydrophobic tunnel.

  • Metabolic Stability: The introduction of the pyridine ring (as seen in the title compound) improves metabolic stability (microsomal clearance) compared to bis-phenyl analogs, which are prone to rapid oxidative metabolism.

Experimental Protocols

Protocol A: Synthesis of Racemic (3-Methoxyphenyl)(pyridin-3-yl)methanamine

This protocol is a composite of standard Grignard additions to nitriles.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Prep: Dissolve 3-cyanopyridine (10 mmol, 1.04 g) in anhydrous THF (20 mL). Cool to 0°C.

  • Addition: Dropwise add 3-methoxyphenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) over 30 minutes. The solution will turn dark red/brown.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Reduction: Cool back to 0°C. Carefully add Methanol (10 mL) followed by Sodium Borohydride (NaBH₄, 20 mmol, 0.76 g) in portions. Stir overnight.

  • Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc (3x). Wash organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 95:5:0.5).

  • Validation: ¹H NMR (CDCl₃) should show the methine singlet at ~5.2 ppm and the diagnostic OMe singlet at ~3.8 ppm.

References

  • PubChem. (3-Methoxyphenyl)(pyridin-3-yl)methanamine | C13H14N2O.[4] National Library of Medicine. [Link]

  • Zhao, Z., et al. (2006).[5] Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972.[5] [Link]

  • Aggarwal, A., et al. (2013). Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry (PMC). [Link]

  • Vries, T., et al. (2016).[6] Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. Organic Process Research & Development. [Link][7]

  • Hu, Y., et al. (2018). Pyridine‐containing diarylmethylamine motif in drug development and its asymmetric synthesis. ResearchGate. [Link]

Sources

Exploratory

Advanced Pharmacophore Modeling of (3-Methoxyphenyl)(pyridin-3-yl)methanamine Scaffolds: A Technical Guide for Hit-to-Lead Optimization

Executive Summary The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold (C₁₃H₁₄N₂O)[1] represents a highly privileged chemical space in modern drug discovery. Characterized by a central chiral methanamine linked to two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold (C₁₃H₁₄N₂O)[1] represents a highly privileged chemical space in modern drug discovery. Characterized by a central chiral methanamine linked to two distinct aromatic systems, this scaffold provides a versatile framework for targeting both G-protein-coupled receptors (GPCRs) and kinase hinge regions. This whitepaper provides an in-depth, authoritative guide to the 3D pharmacophore modeling of this scaffold. By deconstructing the spatial arrangement of its chemical features and establishing a self-validating computational workflow, we provide researchers with a robust methodology for virtual screening and hit-to-lead optimization.

Structural Deconstruction & Feature Causality

To build an accurate 3D pharmacophore model, one must first understand the causality behind the scaffold's specific structural features and how they dictate protein-ligand interactions.

  • The Central Methanamine (Positive Ionizable / HBD): At a physiological pH of ~7.4, the primary amine is protonated. This creates a critical Positive Ionizable (PI) feature and a Hydrogen Bond Donor (HBD). In GPCR targets (such as 5-HT receptors), this protonated amine acts as an electrostatic anchor, typically forming a salt bridge with a conserved aspartate residue in the transmembrane domain[2].

  • The 3-Methoxyphenyl Group (AR & HBA): The meta-substitution of the methoxy group is a deliberate design choice. Unlike ortho-substitutions, which induce severe steric clashes with the central amine and restrict rotational freedom, the meta-position allows the phenyl ring to sample a broader conformational space. Furthermore, the methoxy oxygen provides a distinct vector for a Hydrogen Bond Acceptor (HBA), while the phenyl ring itself serves as an Aromatic Ring (AR) feature for

    
     stacking.
    
  • The Pyridin-3-yl Group (AR & HBA): The placement of the nitrogen at the 3-position of the pyridine ring is critical for kinase inhibition. It acts as a highly directional HBA that frequently interacts with the backbone amides of the kinase hinge region (e.g., in VEGFR-2 or BRAF)[3]. The 3-position avoids the steric hindrance that a 2-pyridyl group might introduce, ensuring optimal hydrogen bond geometry[4].

Pharmacophore Scaffold (3-methoxyphenyl)(pyridin-3-yl)methanamine Central Scaffold AR1 Aromatic Ring 1 (AR1) Hydrophobic/Pi-Pi Scaffold->AR1 3-Methoxyphenyl AR2 Aromatic Ring 2 (AR2) Hydrophobic/Pi-Pi Scaffold->AR2 Pyridin-3-yl PI Positive Ionizable (PI) / HBD Protonated Amine Scaffold->PI Methanamine core HBA1 H-Bond Acceptor 1 (HBA1) Methoxy Oxygen AR1->HBA1 Meta position HBA2 H-Bond Acceptor 2 (HBA2) Pyridine Nitrogen AR2->HBA2 Ring heteroatom

Figure 1: 3D Pharmacophore feature mapping of the central scaffold.

Quantitative Feature Mapping

When translating the 2D structure into a 3D computational query, spatial tolerances must be strictly defined. Table 1 summarizes the optimal quantitative parameters for mapping this scaffold in a standard pharmacophore generation tool (e.g., Discovery Studio / Catalyst or Schrödinger Phase)[5].

Table 1: Pharmacophore Feature Definitions and Spatial Tolerances

Feature TypeChemical OriginRadius Tolerance (Å)Vector/DirectionalityCausality / Role in Binding
PI / HBD Primary Amine (-NH₃⁺)1.5 - 1.8SphericalElectrostatic anchoring to acidic residues (e.g., Asp/Glu).
HBA 1 Methoxy Oxygen (-OCH₃)1.6Directional (Lone pairs)Interaction with peripheral pocket H-bond donors.
HBA 2 Pyridine Nitrogen1.4 - 1.6Directional (In-plane)Critical for hinge-binding in kinases[3].
AR 1 Phenyl Ring2.0Normal to ring planeHydrophobic packing and

stacking.
AR 2 Pyridine Ring2.0Normal to ring planeHydrophobic enclosure within the ATP-binding site.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, a pharmacophore model cannot merely be generated; it must be rigorously challenged. The following step-by-step methodology outlines a self-validating system for modeling the (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold.

Phase 1: Ligand Preparation and Conformational Sampling
  • Ionization State Assignment: Utilize tools like Epik or LigPrep to adjust the ligand pH to 7.4 ± 0.2. Causality: Failing to protonate the methanamine will result in the loss of the PI feature, fundamentally breaking the model's physiological relevance.

  • Conformational Search: Generate a maximum of 255 conformations per molecule using the OMEGA algorithm or Catalyst. Set the energy window to 20 kcal/mol above the global minimum. Causality: The bioactive conformation of a ligand is rarely its global energy minimum in a vacuum. A 20 kcal/mol window ensures the capture of higher-energy states that are stabilized upon protein binding.

Phase 2: Feature Extraction and Model Generation
  • Feature Dictionary Selection: Restrict the algorithm to map only HBA, HBD, PI, and AR features to prevent model over-parameterization.

  • Hypothesis Generation: Run the HypoGen algorithm to align the generated conformations based on the defined features. Extract the top 10 hypotheses based on cost analysis (the difference between the null cost and total cost must be > 60 bits for statistical significance).

Phase 3: Self-Validating Decoy Testing
  • Decoy Set Assembly: Compile a test set comprising known active compounds and a large set of structurally similar but inactive decoys (e.g., from the DUD-E database)[6].

  • Screening and Scoring: Screen the decoy database using the generated pharmacophore model. Calculate the Goodness-of-Hit (GH) score. Causality: Relying solely on raw enrichment can be misleading if the database is unbalanced. The GH score incorporates both yield and false-positive penalization, ensuring the model's predictive trustworthiness[7].

Workflow Step1 1. Conformational Generation (Energy Window: 20 kcal/mol) Step2 2. Feature Extraction (HBA, HBD, AR, PI) Step1->Step2 Step3 3. Model Generation (HypoGen / Phase) Step2->Step3 Step4 4. Decoy Validation (GH Score > 0.7, ROC AUC) Step3->Step4 Step5 5. 3D-QSAR & Virtual Screening (Hit Identification) Step4->Step5

Figure 2: Self-validating computational workflow for pharmacophore modeling.

Validation Metrics & Quality Assurance

To establish absolute trustworthiness in the generated model before deploying it for virtual screening, the metrics in Table 2 must be met. Models failing these thresholds should be discarded and re-parameterized.

Table 2: Validation Metrics for Pharmacophore Robustness

MetricTarget ThresholdCausality / Interpretation
Cost Difference > 60 bitsEnsures the model is statistically superior to a random (null) hypothesis.
RMSD < 1.5 ÅMeasures the geometric deviation of mapped features. Lower RMSD indicates tighter feature alignment.
Goodness-of-Hit (GH) Score > 0.70A GH score between 0.7 and 1.0 indicates a highly predictive model capable of distinguishing actives from decoys[7].
Enrichment Factor (EF) > 10.0Confirms that the model retrieves active compounds at a rate significantly higher than random selection.

By adhering to this structured, causality-driven approach, drug development professionals can leverage the (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold to accurately identify novel, high-affinity leads across a multitude of therapeutic targets.

References

1.1. National Institutes of Health (NIH). 2.3. National Institutes of Health (NIH) / PMC. 3.6. ResearchGate. 4. 5. MDPI. 5.2. CEU.es. 6.4. SciSpace. 7. 7. ResearchGate.

Sources

Foundational

Toxicology and safety data sheet (SDS) for (3-methoxyphenyl)(pyridin-3-yl)methanamine

Technical Whitepaper: Toxicological Profile and Safety Management of (3-Methoxyphenyl)(pyridin-3-yl)methanamine Executive Summary & Chemical Identity (3-Methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) is a di...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Toxicological Profile and Safety Management of (3-Methoxyphenyl)(pyridin-3-yl)methanamine

Executive Summary & Chemical Identity

(3-Methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) is a diarylmethylamine scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a basic primary amine, a lipophilic 3-methoxyphenyl group, and a polar pyridin-3-yl moiety.

Due to the limited public toxicological data for this specific research chemical, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across methodologies, deriving safety parameters from its structural analogs: 3-Picolylamine (CAS 3731-52-0) and 3-Methoxybenzylamine.

Chemical Identifiers:

  • IUPAC Name: 1-(3-methoxyphenyl)-1-(pyridin-3-yl)methanamine

  • Molecular Formula: C₁₃H₁₄N₂O[1]

  • Molecular Weight: 214.26 g/mol [1]

  • SMILES: COc1cccc(c1)C(N)c2cnccc2

Table 1: Physicochemical Profile (Predicted)

PropertyValueImplication for Safety
Physical State Viscous Oil or Low-Melting SolidPotential for aerosolization during weighing.
LogP (Octanol/Water) ~1.4 - 1.8Moderate lipophilicity; potential for membrane permeability.
pKa (Conjugate Acid) ~8.5 (Amine), ~3.0 (Pyridine)Exists as a cation at physiological pH; corrosive to mucous membranes.
Solubility Soluble in DMSO, MeOH, DCMHigh solvent carriers increase dermal absorption risk.

Toxicological Assessment (SAR-Derived)

Mechanism of Toxicity

The toxicity of this compound is driven by two primary pharmacophores:

  • Primary Benzylic/Picolylic Amine: Highly basic. Upon contact with biological tissue, it causes alkaline hydrolysis of fats (saponification) and protein denaturation, leading to severe irritation or chemical burns.

  • Pyridine Moiety: Metabolic activation of the pyridine ring can lead to N-oxide formation or reactive intermediates capable of disrupting mitochondrial function (uncoupling oxidative phosphorylation).

Predicted Metabolic Pathway

The liver is the primary site of metabolism. The following DOT diagram illustrates the predicted Phase I metabolic routes, essential for understanding potential reactive metabolites.

Metabolism Figure 1: Predicted Phase I Metabolic Pathways Parent (3-Methoxyphenyl) (pyridin-3-yl)methanamine Met1 N-Oxidation (Pyridine-N-oxide) Parent->Met1 CYP450 (Oxidation) Met2 O-Demethylation (Phenol Derivative) Parent->Met2 CYP2D6 (O-dealkylation) Met3 Deamination (Ketone Formation) Parent->Met3 MAO-B / SSAO (Oxidative Deamination)

Figure 1: Predicted metabolic fate involving N-oxidation, O-demethylation, and oxidative deamination.

Acute Toxicity Profile
  • Oral (Acute Tox. 4): Estimated LD50: 300–2000 mg/kg (Rat). Based on 3-Picolylamine data. Ingestion may cause nausea, vomiting, and CNS depression.

  • Dermal (Skin Corr. 1B): High probability of causing severe skin burns and eye damage. The pKa (~8.5) suggests it is corrosive enough to damage corneal tissue irreversibly if untreated.

  • Inhalation (STOT SE 3): Vapors or dusts are highly irritating to the upper respiratory tract.

Safety Data Sheet (SDS) Framework

This section provides the essential data required to generate a GHS-compliant SDS for internal laboratory use.

Section 2: Hazard Identification

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Causes serious eye damage).[2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

Signal Word: DANGER

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2][4]

  • H302: Harmful if swallowed.[3][5]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5][6]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2][5][6] Continue rinsing.[2][5][6]

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash station are immediately accessible (within 10 seconds).

  • Respiratory Protection: If handling powder outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are suitable for splash protection. For prolonged immersion, use laminated film (Silver Shield) gloves due to the penetrating nature of aromatic amines.

Experimental Protocol: Solubility & Stability Testing

Before biological assay, verify the compound's integrity. Amines can absorb CO₂ from the air to form carbamates.

Protocol: 10 mM Stock Solution Preparation

  • Weighing: Weigh 2.14 mg of (3-methoxyphenyl)(pyridin-3-yl)methanamine into a tared glass vial. Note: Use an anti-static gun if the solid is static.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Sonicate: Sonicate for 60 seconds at room temperature.

  • QC Check: Inspect for clarity. If haze persists, centrifuge at 10,000 x g for 1 minute.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent moisture uptake (hygroscopic).

Decision Tree for Handling Spills:

SpillResponse Figure 2: Emergency Spill Response Logic Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 5 mL / Inside Hood Assess->Small Large > 5 mL / Outside Hood Assess->Large ActionSmall Absorb with Vermiculite Neutralize with weak acid (Citric) Small->ActionSmall ActionLarge Evacuate Area Call EHS/HazMat Team Large->ActionLarge

Figure 2: Decision logic for managing chemical spills of corrosive amines.

References

  • PubChem. (2025).[4] (3-Methoxyphenyl)(pyridin-3-yl)methanamine (Compound).[1][7] National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier for 3-Aminomethylpyridine (CAS 3731-52-0). European Chemicals Agency.[4] [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies for (3-Methoxyphenyl)(pyridin-3-yl)methanamine: A Technical Whitepaper

Executive Summary In modern drug discovery, the diarylmethylamine scaffold is a privileged pharmacophore, frequently deployed to target central nervous system (CNS) receptors and kinase domains. (3-Methoxyphenyl)(pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the diarylmethylamine scaffold is a privileged pharmacophore, frequently deployed to target central nervous system (CNS) receptors and kinase domains. (3-Methoxyphenyl)(pyridin-3-yl)methanamine represents a highly versatile building block within this class. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. Here, we will dissect the molecule’s physicochemical properties, map its pharmacophore logic, and establish a field-proven, self-validating synthetic methodology for its diastereoselective preparation.

Core Molecular Characterization

Accurate structural and quantitative data are the bedrock of downstream assay development and computational modeling. The following table summarizes the core physicochemical parameters of the target molecule, validated against authoritative databases .

PropertyValueComputational / Experimental Source
Chemical Name (3-Methoxyphenyl)(pyridin-3-yl)methanamineIUPAC Nomenclature
Molecular Formula C13H14N2OPubChem CID 50989218
Molecular Weight 214.26 g/mol Standard Atomic Weights
Exact Mass 214.1106 DaMass Spectrometry Target
SMILES String COC1=CC=CC(=C1)C(C2=CN=CC=C2)NOEChem
Topological Polar Surface Area (TPSA) 48.1 ŲCactvs (Predictive ADME)
XLogP3 (Lipophilicity) 1.4XLogP3 Algorithm

Structural Significance & Pharmacophore Potential

The architecture of (3-methoxyphenyl)(pyridin-3-yl)methanamine is not accidental; it is a highly tunable system for medicinal chemistry.

  • The Pyridine Ring: Acts as a robust hydrogen-bond acceptor, crucial for anchoring the molecule within target protein pockets while improving metabolic stability against oxidative degradation.

  • The 3-Methoxyphenyl Group: Provides necessary steric bulk and lipophilicity (XLogP3 = 1.4), allowing the molecule to partition effectively across lipid membranes. The meta-substitution dictates a specific spatial vector that often prevents steric clashes in tight binding sites.

  • The Primary Amine: Serves as the primary synthetic node for derivatization (e.g., amidation, reductive amination) and acts as a hydrogen-bond donor. Crucially, it allows for salt formation (e.g., hydrochloride or mesylate salts) to drastically enhance aqueous solubility.

Pharmacophore Core (3-Methoxyphenyl)(pyridin-3-yl)methanamine Pyridine Pyridin-3-yl Ring (H-Bond Acceptor) Core->Pyridine Target Binding Methoxy 3-Methoxyphenyl (Lipophilic/Steric Bulk) Core->Methoxy ADME Optimization Amine Primary Amine (H-Bond Donor / Salt Formation) Core->Amine Solubilization

Caption: Pharmacophore mapping of (3-methoxyphenyl)(pyridin-3-yl)methanamine highlighting functional nodes.

Advanced Synthetic Methodology: Diastereoselective Synthesis

Because diarylmethylamines contain a chiral center at the methine carbon, racemic mixtures often exhibit divergent pharmacological profiles. Enantioselective synthesis is therefore mandatory. The most robust, field-proven approach utilizes Ellman’s chiral auxiliary ((R)- or (S)-tert-butanesulfinamide) to direct the stereochemical outcome of a Grignard addition .

Step-by-Step Experimental Protocol & Self-Validating Systems

Step 1: Lewis Acid-Mediated Imine Condensation

  • Protocol: To a flame-dried flask under an argon atmosphere, add (R)-tert-butanesulfinamide (1.0 equiv) and 3-pyridinecarboxaldehyde (1.0 equiv) in anhydrous THF. Introduce Titanium(IV) ethoxide (

    
    ) (2.0 equiv) dropwise at room temperature. Stir for 12 hours.
    
  • Causality:

    
     acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger. Unlike standard dehydrating agents (e.g., 
    
    
    
    ),
    
    
    drives the equilibrium forward without degrading the acid-sensitive sulfinamide auxiliary.
  • Self-Validation: Monitor via TLC (disappearance of the aldehyde). Confirm intermediate formation via

    
     NMR (look for the characteristic imine proton 
    
    
    
    singlet at ~8.5–8.6 ppm).

Step 2: Diastereoselective Grignard Addition

  • Protocol: Cool the crude sulfinyl imine solution to -48°C. Add 3-methoxyphenylmagnesium bromide (1.5 equiv) dropwise. Stir for 4 hours, then quench with saturated aqueous

    
    .
    
  • Causality: The low temperature (-48°C) is critical. It enforces a rigid, highly organized six-membered cyclic transition state coordinated by the sulfinyl oxygen and the Grignard reagent's magnesium ion. This steric orchestration directs the nucleophilic attack strictly to a single face of the imine, maximizing the diastereomeric ratio (dr).

  • Self-Validation: Analyze the crude organic extract via LC-MS to confirm the mass of the sulfinamide adduct. Use

    
     NMR integration of the tert-butyl methyl signals to quantify the diastereomeric ratio (target >95:5 dr).
    

Step 3: Orthogonal Acidic Cleavage

  • Protocol: Dissolve the purified diastereomeric sulfinamide in anhydrous methanol. Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 1 hour. Concentrate in vacuo to yield the target amine hydrochloride salt.

  • Causality: The N-S bond of the sulfinamide is highly labile under anhydrous acidic conditions, allowing for rapid cleavage. Methanolic HCl is chosen specifically to prevent any unintended cleavage of the 3-methoxy ether linkage, ensuring complete chemoselectivity.

  • Self-Validation: Confirm the loss of the tert-butyl group via

    
     NMR (absence of the ~1.2 ppm singlet). Verify the final product mass via LC-MS (
    
    
    
    ).

Synthesis Step1 3-Pyridinecarboxaldehyde + (R)-t-Butylsulfinamide Step2 Condensation (Ti(OEt)4, THF, rt) Step1->Step2 Step3 Sulfinyl Imine Intermediate Step2->Step3 Step4 Grignard Addition (3-Methoxyphenyl-MgBr, -48°C) Step3->Step4 Step5 Diastereomeric Sulfinamide Step4->Step5 Step6 Acidic Cleavage (HCl in MeOH) Step5->Step6 Step7 Target Amine (Chiral pure) Step6->Step7

Caption: Diastereoselective synthetic workflow utilizing Ellman's auxiliary for chiral amine production.

Conclusion

The synthesis and utilization of (3-methoxyphenyl)(pyridin-3-yl)methanamine require a rigorous understanding of both its physicochemical parameters and its stereochemical behavior. By leveraging its exact SMILES string (COC1=CC=CC(=C1)C(C2=CN=CC=C2)N) and molecular weight (214.26 g/mol ) for precise analytical tracking, and by employing a self-validating Ellman's auxiliary workflow, researchers can reliably produce enantiopure batches of this critical pharmacophore for advanced drug development pipelines.

References

  • PubChem Compound Summary for CID 50989218: (3-Methoxyphenyl)(pyridin-3-yl)methanamine, National Center for Biotechnology Information. URL:[Link]

  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics, Beilstein Journal of Organic Chemistry. URL:[Link]

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary, MDPI. URL: [Link]

Foundational

The Diarylmethylamine Scaffold: History and Discovery of (3-Methoxyphenyl)(pyridin-3-yl)methanamine Analogs

The following technical guide details the history, medicinal chemistry, and therapeutic applications of (3-methoxyphenyl)(pyridin-3-yl)methanamine and its structural analogs. [1] Executive Summary The molecule (3-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, medicinal chemistry, and therapeutic applications of (3-methoxyphenyl)(pyridin-3-yl)methanamine and its structural analogs.

[1]

Executive Summary

The molecule (3-methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to diverse biological targets with high affinity.[1][2] Historically, this diarylmethylamine framework emerged as a critical pharmacophore during the "gold rush" for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors in the early 2000s.[1]

Designed to treat metabolic syndrome and Type 2 diabetes, analogs of this scaffold were engineered to block the intracellular conversion of cortisone to cortisol.[2] Beyond metabolic disease, this scaffold has found secondary utility in PDE4 inhibition (CNS disorders) and kinase inhibition (oncology).[1] This guide analyzes the discovery logic, Structure-Activity Relationships (SAR), and synthetic evolution of this chemical class.[1]

Part 1: Historical Context & Therapeutic Rationale[1][2]

The Metabolic Syndrome Mandate (Early 2000s)

In the late 1990s and early 2000s, pharmaceutical companies (Pfizer, Incyte, Merck, Amgen) sought to inhibit 11β-HSD1 , an enzyme highly expressed in liver and adipose tissue.[1]

  • The Target: 11β-HSD1 amplifies local glucocorticoid action by converting inactive cortisone into active cortisol.[1][2]

  • The Hypothesis: Selective inhibition would lower intracellular cortisol, improving insulin sensitivity and reducing visceral obesity without the systemic side effects of blocking adrenal cortisol production.[1][2]

Evolution from Natural Products to Diarylmethylamines

Early inhibitors were derived from glycyrrhetinic acid (licorice), but these lacked selectivity against 11β-HSD2 (the kidney enzyme protecting the mineralocorticoid receptor).[1]

  • The Synthetic Shift: Chemists moved toward non-steroidal small molecules.[1][2] The diarylmethylamine scaffold emerged as a bioisostere for the steroid A/B-ring system.[1][2]

  • Role of the Scaffold:

    • The Pyridine ring mimics the hydrophobic core and accepts hydrogen bonds in the enzyme's catalytic site (Tyr177/Ser170).[1][2]

    • The Methoxyphenyl group fills the lipophilic pocket previously occupied by the steroid backbone.[1][2]

    • The Methanamine linker positions the aromatic rings and provides a handle for further functionalization (e.g., amides, ureas, sulfonamides).[1]

Part 2: Medicinal Chemistry & SAR[1][2][3][4]

The Pharmacophore

The core structure (3-methoxyphenyl)(pyridin-3-yl)methanamine serves as a template.[1][2] Modifications at three key vectors determine biological activity and selectivity.[1][2]

VectorStructural ComponentFunction & SAR Optimization
A Pyridine-3-yl Ring H-Bond Acceptor: The nitrogen atom often interacts with the catalytic triad or water networks in the active site.[1][2] Optimization: Substitution at the 6-position (e.g., -CF3, -NH2) improves metabolic stability.[1]
B Methanamine Linker Chirality: The (S)-enantiomer is typically preferred for 11β-HSD1 potency, aligning the aryl rings into the hydrophobic clamp.[1][2] Rigidity: Cyclization (e.g., into a piperidine or pyrrolidine) often improves potency but increases molecular weight.[1]
C 3-Methoxyphenyl Ring Lipophilic Fill: Occupies the substrate binding pocket.[1][2] Metabolic Liability: The 3-OMe group is susceptible to CYP2D6 O-demethylation.[1][2] Bioisosteres: Often replaced by 3-chlorophenyl, 3-cyanophenyl, or bicyclic heteroaromatics to improve half-life (

).[1]
Key Analogs and Clinical Candidates

While the free amine is a building block, the functionalized analogs are the active drugs.[1][2]

  • PF-915275 (Pfizer): A selective 11β-HSD1 inhibitor.[1][2] While structurally distinct (a sulfonamide), its discovery relied on the SAR of pyridine-based amines.[1]

  • INCB13739 (Incyte): A heterocyclic amide derivative that advanced to Phase II clinical trials for Type 2 diabetes.[1][2] It utilizes a similar spatial arrangement of aryl and heteroaryl rings.[1][2]

  • PDE4 Inhibitors: In parallel research, this scaffold was identified as a core for PDE4 inhibitors (e.g., by DeCODE Genetics), where the methoxyphenyl group mimics the "rolipram" binding mode.[1]

Part 3: Synthetic Methodologies

The synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanamine analogs requires control over the chiral center at the methanamine carbon.[1]

Protocol A: Diastereoselective Synthesis (Ellman's Sulfinamide)

This is the industry standard for generating chiral amine building blocks with high enantiomeric excess (


).[1]
  • Condensation: React 3-pyridinecarboxaldehyde with (R)-tert-butanesulfinamide and Ti(OEt)₄ in THF to form the chiral N-sulfinyl imine.

  • Grignard Addition: Add 3-methoxyphenylmagnesium bromide at low temperature (-78°C). The chiral auxiliary directs the nucleophilic attack to a single face of the imine.[1][2]

  • Deprotection: Cleave the sulfinyl group with HCl/dioxane to yield the chiral amine salt.[1][2]

Protocol B: Reductive Amination (Racemic)

Used for initial SAR screening where chirality is not yet optimized.[1][2]

  • Imine Formation: 3-methoxybenzaldehyde + 3-aminopyridine (or vice versa) + molecular sieves.[1][2]

  • Reduction: Treat with NaBH₄ or NaBH(OAc)₃ in methanol/DCM.

Part 4: Visualization of the Discovery Logic

The following diagram illustrates the transition from the natural substrate (Cortisone) to the synthetic Diarylmethylamine scaffold.[1]

DrugDiscovery Cortisone Natural Substrate (Cortisone) HSD1 Target Enzyme (11β-HSD1) Cortisone->HSD1 Natural Ligand Hit High Throughput Screen (Non-Selective Hits) HSD1->Hit Inhibition Scaffold Diarylmethylamine Scaffold (3-MeO-Ph)-(NH2)-(Py) Hit->Scaffold Scaffold Hopping (Bioisostere) Opt1 Optimization 1: Chiral Resolution (S-Enantiomer) Scaffold->Opt1 Potency Side Secondary Target: PDE4 Inhibition Scaffold->Side Off-Target Activity Opt2 Optimization 2: Linker Functionalization (Amides/Ureas) Opt1->Opt2 Selectivity Drug Clinical Candidate (e.g., INCB13739 Analog) Opt2->Drug ADME Properties

Figure 1: The evolutionary pathway of the diarylmethylamine scaffold from metabolic target screening to optimized clinical candidates.[1]

Part 5: Biological Mechanism & Protocols[2]

Mechanism of Action (11β-HSD1)

The scaffold binds in the lumenal active site of 11β-HSD1.[1]

  • Binding: The pyridine nitrogen forms a hydrogen bond with Ser170 or Tyr177 (catalytic triad).[1][2]

  • Steric Fit: The 3-methoxyphenyl group occupies the hydrophobic pocket, displacing the steroid substrate.[1][2]

  • Result: NADPH cannot reduce the cortisone C11-ketone, halting cortisol production locally in adipose tissue.[1][2]

Experimental Protocol: SPA Inhibition Assay

To validate analogs of this scaffold, a Scintillation Proximity Assay (SPA) is standard.[1]

  • Reagents: Microsomes expressing human 11β-HSD1,

    
    H-Cortisone, NADPH.[2]
    
  • Incubation: Mix 20 nM scaffold analog with microsomes and cofactor buffer (pH 7.4). Incubate for 30 min at 37°C.

  • Detection: Add Yttrium silicate SPA beads conjugated with anti-cortisol antibody.[1][2]

  • Readout: The beads capture generated

    
    H-Cortisol.[1][2] Scintillation signal is inversely proportional to inhibitor potency.[1][2]
    
  • Validation:

    
     values for this scaffold typically range from 5 nM to 500 nM  depending on the "Right-hand" substitution.[1][2]
    

References

  • Pfizer Inc. (2009).[1][2] Discovery of N-(pyridin-2-yl)arylsulfonamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][2][3] Link

  • Incyte Corporation. (2010).[1][2] The 11β-HSD1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes.[1][2][4] Diabetes Care.[1][2] Link

  • Ambeed. (2024).[1][2] (3-Methoxyphenyl)(pyridin-3-yl)methanamine Product Data. Chemical Building Blocks.[1][2] Link

  • Boyle, C. D., et al. (2008).[2] Optimization of a series of 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6191-6194.[1]

  • DeCODE Genetics. (2014).[1][2] Substituted pyridine and pyrazine compounds as PDE4 inhibitors.[1][2][5] US Patent 20140275531.[1][2] Link

Sources

Exploratory

The Ionization Landscape of (3-Methoxyphenyl)(pyridin-3-yl)methanamine: pKa Values, Speciation, and Experimental Workflows

Executive Summary (3-Methoxyphenyl)(pyridin-3-yl)methanamine is a complex diarylmethylamine derivative characterized by two distinct ionizable centers: a primary aliphatic amine and a pyridine nitrogen. Accurate determin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methoxyphenyl)(pyridin-3-yl)methanamine is a complex diarylmethylamine derivative characterized by two distinct ionizable centers: a primary aliphatic amine and a pyridine nitrogen. Accurate determination of its acid dissociation constants (pKa) is a critical prerequisite in drug development, directly dictating the molecule's lipophilicity (logD), blood-brain barrier (BBB) permeability, and formulation viability. This whitepaper provides a comprehensive structural analysis, predicts its ionization behavior, and outlines field-proven, self-validating experimental protocols for precise pKa determination.

Structural Analysis & Theoretical pKa Prediction

To understand the ionization behavior of (3-methoxyphenyl)(pyridin-3-yl)methanamine, we must deconstruct its molecular architecture and evaluate the electronic effects acting on its basic centers.

  • Center 1: The Primary Amine (Diarylmethylamine Core) The baseline reference for this center is benzhydrylamine (diphenylmethanamine), which exhibits a pKa of approximately 8.41[1]. In our target molecule, one phenyl ring is replaced by a pyridin-3-yl ring, and the other features a methoxy group at the meta position. The pyridine ring is strongly electron-withdrawing via the inductive effect (-I). Concurrently, the meta-methoxy group cannot donate electron density via resonance to the benzylic position; instead, it exerts an additional -I effect. These combined electron-withdrawing forces deshield the primary amine, lowering its basicity. Consequently, the predicted pKa for this primary amine shifts downward to 7.6 – 8.0 .

  • Center 2: The Pyridine Nitrogen The baseline pKa of an unsubstituted pyridine nitrogen is 5.20[2]. The attachment of the bulky diarylmethylamine moiety at the 3-position introduces mild steric hindrance and a slight electron-withdrawing effect compared to a simple alkyl group. This results in a minor basicity depression, yielding a predicted pKa of 4.8 – 5.2 .

Table 1: Predicted pKa Values and Structural Causality
Ionizable CenterBaseline ReferenceBaseline pKaCausality for ShiftPredicted pKa
Primary Amine Benzhydrylamine~8.41Electron-withdrawing (-I) effect of pyridine and 3-methoxy groups7.6 – 8.0
Pyridine Nitrogen Pyridine~5.20Steric bulk and mild electron-withdrawal from diarylmethylamine moiety4.8 – 5.2

pH-Dependent Speciation & Ionization Behavior

The dual pKa values create a complex, pH-dependent microspecies distribution. Because the pKa values are separated by approximately 3 log units, the molecule transitions cleanly through three distinct ionization states.

Ionization A Dication (pH < 4.0) NH3+, PyH+ B Monocation (pH 5.5 - 7.0) NH3+, Py A->B pKa1 ~ 4.8 (-H+) C Neutral Base (pH > 9.0) NH2, Py B->C pKa2 ~ 7.8 (-H+)

Figure 1: pH-dependent ionization pathway of (3-methoxyphenyl)(pyridin-3-yl)methanamine.

At highly acidic gastric pH (1.5), the molecule exists almost exclusively as a highly soluble dication. As it transits into the intestinal environment (pH 6.5), the pyridine nitrogen deprotonates, leaving a monocationic species. In blood plasma (pH 7.4), the molecule exists in a dynamic equilibrium between the monocation and the highly lipophilic neutral free base, which is the species responsible for passive membrane diffusion.

Table 2: pH-Dependent Speciation Profile
EnvironmentpHDicationic (%)Monocationic (%)Neutral Base (%)
Gastric 1.5>99.9%<0.1%0%
Intestinal 6.5~2.0%~95.0%~3.0%
Blood Plasma 7.4<0.1%~71.5%~28.5%
(Calculations assume pKa1 = 4.8 and pKa2 = 7.8)

Experimental Determination Protocols

To empirically validate these predictions, a dual-methodology approach is required. Potentiometric titration is the gold standard for high-accuracy pKa determination[3], but it requires analyte concentrations (>0.1 mM) that often induce precipitation of the neutral free base at high pH[4]. Therefore, we employ UV-metric titration for the pyridine nitrogen, leveraging its strong chromophoric shift at highly dilute concentrations to bypass solubility limits[5].

Workflow Start Compound Preparation (3-methoxyphenyl)(pyridin-3-yl)methanamine Split Select Method Start->Split Potentiometric Potentiometric Titration Target: Primary Amine 0.1M HCl / NaOH Split->Potentiometric High solubility region (>0.1 mM) UV UV-Metric Titration Target: Pyridine Multi-wavelength analysis Split->UV Low concentration (<10 µM) Data Data Processing (Bjerrum Plot / H-H Equation) Potentiometric->Data UV->Data

Figure 2: Self-validating experimental workflow for dual-center pKa determination.

Protocol A: Potentiometric Titration (Targeting the Primary Amine)

Causality of Design: We select 0.15 M KCl as the background electrolyte to mimic physiological ionic strength and prevent activity coefficient fluctuations during the titration. An argon atmosphere is strictly enforced to preclude atmospheric CO₂ dissolution, which would form carbonic acid and artificially depress high-pH readings[5].

  • Sample Preparation: Accurately weigh the analyte to prepare a 2.0 mM solution in 50 mL of 0.15 M aqueous KCl. If the free base precipitates, prepare a co-solvent mixture (e.g., 20% methanol/water) and use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa.

  • Initial Acidification: Add standardized 0.1 M HCl to drop the solution to pH 2.0, ensuring the molecule is fully protonated (dicationic).

  • Titration: Under a continuous argon purge, titrate the solution with standardized 0.1 M NaOH using an automated titrator. Add the titrant in 0.05 mL increments, allowing the electrode drift to stabilize (<0.01 pH/min) before recording each data point[3].

  • Data Processing: Continue titration until pH 11.0. Generate a Bjerrum plot (average number of bound protons vs. pH). The pKa is extracted from the half-equivalence point where the curve inflects.

  • Validation: Perform a blank titration (solvent only) and subtract it from the sample curve to isolate the specific buffering capacity of the analyte.

Protocol B: UV-Metric Titration (Targeting the Pyridine Nitrogen)

Causality of Design: UV-metric titration is chosen for the pyridine center because the protonation of the pyridine ring directly alters its conjugated π-system, yielding a robust chromophoric shift. This allows us to work at concentrations as low as 5 µM, entirely eliminating the risk of precipitation[6].

  • Buffer Array Preparation: Prepare a series of 15 universal buffers (e.g., Britton-Robinson buffers) ranging from pH 2.0 to 8.0 in 0.4 pH unit increments. Ensure all buffers are adjusted to a constant ionic strength of 0.15 M with KCl[7].

  • Sample Spiking: Prepare a 1.0 mM stock solution of the analyte in DMSO. Spike 15 µL of this stock into 3.0 mL of each buffer to achieve a final analyte concentration of 5 µM (0.5% DMSO final concentration).

  • Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum (200–400 nm) for each pH solution against a matched blank buffer.

  • Data Processing: Identify the analytical wavelength exhibiting the maximum change in absorbance (typically near 260-280 nm for pyridine derivatives). Plot Absorbance vs. pH.

  • Validation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve mathematically represents the exact pKa of the pyridine nitrogen.

Implications for Drug Development

Understanding the ~7.8 and ~4.8 pKa values of (3-methoxyphenyl)(pyridin-3-yl)methanamine provides actionable intelligence for downstream development:

  • Formulation & Salt Selection: Because the neutral free base is highly lipophilic and likely poorly soluble in water, formulating this API as a salt is mandatory. A strong acid with a pKa < 2.0 (e.g., HCl, methanesulfonic acid) is required to fully protonate the primary amine and ensure a stable, crystalline salt form.

  • Pharmacokinetics & BBB Penetration: At physiological pH (7.4), nearly 30% of the drug exists as the neutral free base. This high proportion of uncharged species strongly favors passive transcellular diffusion, suggesting excellent oral bioavailability and a high likelihood of crossing the blood-brain barrier—a critical factor if the target indication is neurological.

References

  • National Center for Biotechnology Information (PubChem). "3-(Aminomethyl)pyridine." nih.gov.[Link]

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." creative-bioarray.com. [Link]

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)." ecetoc.org. [Link]

  • Wiedenbeck, E., Gebauer, D., & Cölfen, H. "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water." ACS Publications, 2020.[Link]

  • Royal Society of Chemistry. "Substituent effects on the basicity (pKa) of aryl guanidines..." RSC Advances, 2017.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of (3-Methoxyphenyl)(pyridin-3-yl)methanamine

Introduction & Strategic Rationale Diarylmethylamines are privileged pharmacophores frequently encountered in CNS-active therapeutics, antihistamines, and targeted oncology agents. The synthesis of (3-methoxyphenyl)(pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Diarylmethylamines are privileged pharmacophores frequently encountered in CNS-active therapeutics, antihistamines, and targeted oncology agents. The synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanamine presents a unique challenge due to the steric hindrance of the diaryl-substituted carbon and the potential for over-alkylation during standard reductive amination.

To achieve high yields and absolute stereocontrol (if a specific enantiomer is required for structure-activity relationship studies), this protocol utilizes Ellman’s sulfinamide chemistry [1]. By employing tert-butanesulfinamide as a chiral auxiliary and amine source, the synthesis avoids the pitfalls of primary amine over-alkylation. The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic attack, while its steric bulk directs the incoming Grignard reagent to a single face of the imine, providing excellent diastereomeric ratios (d.r.)[2].

Mechanistic Workflow

The synthesis is executed in three self-validating stages:

  • Condensation: Nicotinaldehyde (3-pyridinecarboxaldehyde) is condensed with tert-butanesulfinamide.

  • Nucleophilic Addition: 3-Methoxyphenylmagnesium bromide is added to the activated sulfinyl imine.

  • Auxiliary Cleavage: Acidic methanolysis removes the sulfinyl group, yielding the primary amine.

Synthesis_Workflow Start 3-Pyridinecarboxaldehyde + tert-Butanesulfinamide Step1 Condensation Ti(OEt)4, THF, 25°C Start->Step1 Imine N-(Pyridin-3-ylmethylene) sulfinamide Step1->Imine Water Scavenging Step2 Grignard Addition 3-MeO-Ph-MgBr, DCM, -48°C Imine->Step2 Amide Diaryl Sulfinamide Intermediate Step2->Amide Stereoselective C-C Bond Formation Step3 Acidic Cleavage 4M HCl in Dioxane/MeOH Amide->Step3 Product (3-Methoxyphenyl)(pyridin-3-yl) methanamine Step3->Product Auxiliary Removal

Figure 1: Three-step synthesis workflow of (3-methoxyphenyl)(pyridin-3-yl)methanamine.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Pyridinecarboxaldehyde107.111.001.07 g (0.94 mL)Electrophilic Core
(R)-tert-Butanesulfinamide121.181.101.33 gChiral Auxiliary / Amine Source
Titanium(IV) ethoxide228.112.004.56 g (4.18 mL)Lewis Acid / Water Scavenger
3-Methoxyphenylmagnesium bromide211.341.5015.0 mL (1.0 M in THF)Aryl Nucleophile
4M HCl in Dioxane36.463.007.5 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Step 1: Condensation to Form the Sulfinyl Imine

Mechanistic Causality: Sulfinamides are significantly less nucleophilic than standard primary amines. To drive the condensation to completion, Titanium(IV) ethoxide[Ti(OEt)₄] is employed. It acts dually as a Lewis acid to activate the aldehyde carbonyl and as a highly efficient, irreversible water scavenger, preventing the hydrolysis of the newly formed imine[1].

Protocol:

  • Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolve 3-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and (R)-tert-butanesulfinamide (1.33 g, 11.0 mmol) in anhydrous THF (25 mL).

  • Add Ti(OEt)₄ (4.18 mL, 20.0 mmol) dropwise via syringe at room temperature (25°C).

  • Stir the reaction mixture continuously for 12–18 hours.

  • Quench: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A dense white precipitate (TiO₂) will form immediately.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint:

  • TLC: The aldehyde starting material (UV active) should be completely consumed.

  • ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~10.1 ppm) and the appearance of a sharp imine singlet at ~8.6 ppm . The tert-butyl group will appear as a prominent singlet at ~1.25 ppm .

Step 2: Stereoselective Grignard Addition

Mechanistic Causality: The addition of the Grignard reagent must be performed at low temperatures (-48°C) in a non-coordinating or weakly coordinating solvent system (like DCM or Toluene). This environment promotes a highly organized cyclic transition state where the magnesium coordinates to both the imine nitrogen and the sulfinyl oxygen. This rigid transition state blocks one face of the imine, forcing the nucleophile to attack from the less hindered face, thereby dictating the stereochemistry of the resulting diarylmethylamine[3].

Protocol:

  • Dissolve the crude sulfinyl imine from Step 1 in anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Cool the solution to -48°C using a dry ice/acetonitrile bath.

  • Slowly add 3-methoxyphenylmagnesium bromide (15.0 mL of a 1.0 M solution in THF, 15.0 mmol) dropwise over 20 minutes to maintain the internal temperature.

  • Stir at -48°C for 4 hours, then allow the reaction to slowly warm to 0°C over 2 hours.

  • Quench: Carefully add saturated aqueous NH₄Cl (20 mL) to quench the remaining Grignard reagent.

  • Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the diastereomeric mixture via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the pure major diastereomer.

Self-Validation Checkpoint:

  • ¹H NMR (CDCl₃): The imine proton at ~8.6 ppm must be absent. A new methine singlet corresponding to the central chiral carbon (CH-NH) will emerge between 5.5–6.0 ppm . The methoxy group of the nucleophile will appear as a sharp singlet at ~3.8 ppm .

Step 3: Auxiliary Cleavage (Deprotection)

Mechanistic Causality: The N-S bond of the sulfinamide is highly acid-labile. Treatment with anhydrous HCl in a protic solvent (methanol) rapidly cleaves the auxiliary. The tert-butyl group is expelled as volatile byproducts, leaving the target primary amine as a stable hydrochloride salt, which simplifies purification drastically[2].

Protocol:

  • Dissolve the purified sulfinamide intermediate (approx. 8.0 mmol) in Methanol (15 mL).

  • Add 4M HCl in Dioxane (7.5 mL, 30.0 mmol) dropwise at 0°C.

  • Remove the ice bath and stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo to remove all volatiles.

  • To obtain the free base, partition the resulting solid between 1M NaOH (20 mL) and Dichloromethane (20 mL).

  • Extract the aqueous phase with DCM (2 × 15 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent to yield the pure (3-methoxyphenyl)(pyridin-3-yl)methanamine .

Self-Validation Checkpoint:

  • ¹H NMR (CDCl₃): Complete disappearance of the tert-butyl singlet at ~1.25 ppm. The appearance of a broad, exchangeable -NH₂ peak (typically 1.5–2.0 ppm, confirmed by D₂O shake).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 215.1 .

References

  • Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews (ACS Publications).[Link]

  • A short stereodivergent synthesis of (R) and (S)-nicotine. New Journal of Chemistry (RSC Publishing).[Link]

  • tert-Butanesulfinamide. Wikipedia.[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Methods for (3-Methoxyphenyl)(pyridin-3-yl)methanamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (3-Methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1356110-88-7)[1] Molecular Formula: C₁₃H₁₄N₂O[2] Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (3-Methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1356110-88-7)[1] Molecular Formula: C₁₃H₁₄N₂O[2]

Executive Summary & Mechanistic Rationale

The synthesis of diaryl methanamines containing pyridine rings, such as (3-methoxyphenyl)(pyridin-3-yl)methanamine, presents unique chemoselectivity challenges. The molecule features a primary benzylic-like amine flanked by a 3-methoxyphenyl group and a pyridin-3-yl group[2].

When synthesizing this target via catalytic hydrogenation of its corresponding ketone ((3-methoxyphenyl)(pyridin-3-yl)methanone), three primary competing side reactions must be mitigated:

  • Catalyst Poisoning & Over-reduction: The basic pyridine nitrogen can coordinate with transition metal catalysts. While harsh conditions or highly active catalysts like Platinum Dioxide (PtO₂, Adams' catalyst) can overcome this, they invariably lead to the over-reduction of the pyridine ring into a piperidine derivative[3].

  • Dimerization (Secondary Amine Formation): During reductive amination, the newly formed primary amine is highly nucleophilic. It can attack the unreacted imine intermediate, forming an undesired secondary amine dimer.

  • Hydrogenolysis: The methoxy ether is generally stable, but the benzylic C-N bond of the product can undergo hydrogenolysis under excessive hydrogen pressure or elevated temperatures.

The Solution: Chemoselective Control

To achieve high yields of the primary amine, we employ a two-step oxime reduction or a direct reductive amination in methanolic ammonia . The use of a large molar excess of ammonia (e.g., 7N NH₃ in MeOH) is the critical mechanistic driver here. By Le Chatelier's principle, excess ammonia forces the equilibrium toward the primary imine and outcompetes the product amine, completely suppressing dimerization[4]. Furthermore, using Palladium on Carbon (Pd/C) or Sponge Nickel (Raney Ni) under mild pressures (50–70 psi) ensures the pyridine ring remains intact[5].

Visualizing the Synthetic Pathway

Pathway Ketone Diaryl Ketone Precursor Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc, EtOH Imine Imine Intermediate Ketone->Imine NH3/MeOH Ti(OiPr)4 Target Primary Amine (Target) Oxime->Target H2, Pd/C NH3/MeOH Imine->Target H2, Raney Ni NH3/MeOH Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer Insufficient NH3 (Nucleophilic Attack) Piperidine Piperidine Deriv. (Over-reduction) Target->Piperidine PtO2 / Harsh H2 (Avoid)

Reaction pathways for the catalytic hydrogenation to (3-methoxyphenyl)(pyridin-3-yl)methanamine.

Optimization Data & Catalyst Screening

The following table summarizes the quantitative data from catalyst screening for the reduction of the oxime intermediate. It highlights the causality between the chosen conditions and the resulting product profile.

CatalystSolvent SystemAdditivePressure (psi)Temp (°C)Conversion (%)Primary Amine Yield (%)Major Byproduct
10% Pd/C MeOH7N NH₃ 5025>9988 Secondary Amine (5%)
Sponge Ni EtOH/H₂ONH₃ (aq) 7050>9985 Secondary Amine (8%)
10% Pd/CTHFNone50258045Secondary Amine (45%)
PtO₂AcOHNone5025>99<10Piperidine deriv. (85%)

Note: PtO₂ in acidic media is explicitly avoided due to its high propensity for pyridine ring reduction[3]. The absence of ammonia in the THF system leads to massive dimerization.

Standard Operating Protocols (SOPs)

Protocol A: Two-Step Oxime Reduction (Recommended for High Purity)

Diaryl ketones are sterically hindered, making direct imine formation thermodynamically challenging. Hydroxylamine, possessing the alpha-effect, is a vastly superior nucleophile, ensuring quantitative conversion to the oxime before reduction.

Step 1: Oxime Formation

  • Charge a round-bottom flask with (3-methoxyphenyl)(pyridin-3-yl)methanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq).

  • Suspend the mixture in absolute ethanol (0.2 M).

  • Reflux the reaction mixture for 3 hours. Monitor via TLC/LC-MS until the ketone is consumed.

  • Cool to room temperature, concentrate in vacuo, and partition between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the oxime intermediate.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude oxime in 7N NH₃ in Methanol (10 mL/mmol). Causality: The high ammonia concentration prevents the primary amine from attacking unreduced oxime/imine intermediates[4].

  • Carefully add 10% Pd/C (10% w/w relative to the oxime) under a steady stream of Argon.

  • Transfer the mixture to a Parr hydrogenation apparatus. Purge the vessel with Argon (3x), followed by Hydrogen gas (3x).

  • Pressurize to 50 psi H₂ and shake at 25 °C for 12 hours.

  • Workup: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate in vacuo and purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure (3-methoxyphenyl)(pyridin-3-yl)methanamine.

Protocol B: Direct Reductive Amination (Recommended for Scale-Up)

For larger scales where isolating the oxime is a bottleneck, Sponge Nickel (Raney Ni) provides a robust alternative that tolerates the pyridine nitrogen without over-reduction[5].

  • Dissolve the ketone (1.0 eq) in 7N NH₃ in Methanol (0.1 M).

  • Add Titanium(IV) isopropoxide (1.2 eq) to act as a Lewis acid and water scavenger, driving the sterically hindered imine formation. Stir at room temperature for 4 hours.

  • Add an aqueous slurry of Sponge Nickel (Raney Ni, 20% w/w). Note: Wash the Raney Ni with methanol 3x prior to addition to remove water.

  • Pressurize the reactor to 70 psi H₂ and heat to 50 °C for 16 hours.

  • Filter through Celite under Argon, concentrate, and subject to acid-base extraction to isolate the primary amine.

References

  • Title : (3-Methoxyphenyl)(pyridin-3-yl)methanamine | C13H14N2O | CID 50989218 - PubChem Source : nih.gov URL : 2

  • Title : CAS 1356110-88-7 C13H14N2O (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine ≥95% Source : howeipharm.com URL : 1

  • Title : piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor Source : jst.go.jp URL : 4

  • Title : Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst Source : researchgate.net URL : 5

  • Title : Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source : asianpubs.org URL : 3

Sources

Method

Application Notes and Protocols for the Incorporation of (3-methoxyphenyl)(pyridin-3-yl)methanamine into Drug Scaffolds

Introduction: The Strategic Value of the (3-methoxyphenyl)(pyridin-3-yl)methanamine Moiety in Drug Discovery The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold represents a privileged structural motif in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the (3-methoxyphenyl)(pyridin-3-yl)methanamine Moiety in Drug Discovery

The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold represents a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality, combined with the distinct electronic properties of its constituent aromatic rings, offers a versatile platform for modulating the pharmacological activity of drug candidates. The diarylmethane core provides a flexible yet defined orientation for presenting substituents to biological targets, while the pyridine ring can engage in hydrogen bonding and other polar interactions, and the methoxy-substituted phenyl ring can explore hydrophobic pockets.[1][2] The strategic incorporation of this moiety can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.[3]

This guide provides detailed protocols and expert insights for the efficient incorporation of (3-methoxyphenyl)(pyridin-3-yl)methanamine into a variety of drug scaffolds, enabling researchers to leverage its unique properties in their drug discovery programs. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to facilitate troubleshooting and optimization.

Core Synthetic Strategies for Incorporation

The primary amino group of (3-methoxyphenyl)(pyridin-3-yl)methanamine serves as a key handle for its covalent attachment to drug scaffolds. The most common and effective strategies for forming the crucial C-N bond include reductive amination, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. The choice of method depends on the nature of the drug scaffold and the desired final linkage.

Protocol 1: Reductive Amination for C-N Bond Formation

Reductive amination is a powerful and widely used method for the formation of secondary and tertiary amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[4][5][6][7] This one-pot procedure is highly efficient for incorporating the (3-methoxyphenyl)(pyridin-3-yl)methanamine moiety onto scaffolds bearing an aldehyde or ketone functional group.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations. It is milder and more selective for the iminium ion intermediate over the starting carbonyl compound compared to other borohydrides like sodium borohydride (NaBH₄). This selectivity minimizes the formation of alcohol byproducts from the reduction of the carbonyl starting material.[4]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the intermediate iminium ion.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate by protonating the hydroxyl group of the hemiaminal, promoting its elimination as water.

Experimental Workflow Diagram:

Reductive_Amination_Workflow Start Dissolve Aldehyde/Ketone Scaffold and (3-methoxyphenyl)(pyridin-3-yl)methanamine in Anhydrous DCM/DCE Add_Acid Add Acetic Acid (catalytic) Start->Add_Acid Stir_1 Stir at Room Temperature (30-60 min) Add_Acid->Stir_1 Add_Reducing_Agent Add NaBH(OAc)₃ (portion-wise) Stir_1->Add_Reducing_Agent Stir_2 Stir at Room Temperature (2-16 h, Monitor by TLC/LC-MS) Add_Reducing_Agent->Stir_2 Quench Quench with Saturated NaHCO₃ (aq) Stir_2->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry (Na₂SO₄), Filter, and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: Workflow for Reductive Amination.

Detailed Step-by-Step Protocol:

  • To a solution of the aldehyde or ketone-containing drug scaffold (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add (3-methoxyphenyl)(pyridin-3-yl)methanamine (1.1 eq).

  • Add glacial acetic acid (0.1 eq) to the reaction mixture and stir at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted product.

Quantitative Data Summary Table:

Scaffold TypeAldehyde/KetoneProductTypical Yield (%)
Heterocyclic4-ChlorobenzaldehydeN-((4-chlorophenyl)methyl)-(3-methoxyphenyl)(pyridin-3-yl)methanamine85-95
AcyclicCyclohexanecarbaldehydeN-(cyclohexylmethyl)-(3-methoxyphenyl)(pyridin-3-yl)methanamine80-90
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Activated Heterocycles

The electron-deficient nature of some heteroaromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group (e.g., a halogen), makes them susceptible to nucleophilic aromatic substitution.[8][9] The primary amine of (3-methoxyphenyl)(pyridin-3-yl)methanamine can act as a potent nucleophile to displace such leaving groups.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is used to scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can stabilize the charged Meisenheimer intermediate.

  • Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent elimination of the leaving group.

Experimental Workflow Diagram:

SNAr_Workflow Start Combine Halo-heterocycle Scaffold, (3-methoxyphenyl)(pyridin-3-yl)methanamine, and Base in DMF/DMSO Heat Heat Reaction Mixture (80-120 °C, Monitor by TLC/LC-MS) Start->Heat Cool Cool to Room Temperature Heat->Cool Dilute_Extract Dilute with Water and Extract with Ethyl Acetate Cool->Dilute_Extract Wash_Dry Wash with Brine, Dry (Na₂SO₄), Filter, and Concentrate Dilute_Extract->Wash_Dry Purify Purify by Column Chromatography or Recrystallization Wash_Dry->Purify

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Step-by-Step Protocol:

  • In a sealed tube, combine the activated halo-heterocyclic scaffold (1.0 eq), (3-methoxyphenyl)(pyridin-3-yl)methanamine (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF (0.2 M).

  • Heat the reaction mixture to 100-120 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-heteroaryl product.

Quantitative Data Summary Table:

Scaffold TypeHalo-heterocycleProductTypical Yield (%)
Pyridazine6-ChloropyridazineN-(6-pyridazinyl)-(3-methoxyphenyl)(pyridin-3-yl)methanamine70-85
Pyrimidine2-ChloropyrimidineN-(2-pyrimidinyl)-(3-methoxyphenyl)(pyridin-3-yl)methanamine65-80
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and powerful method for the formation of C-N bonds between an amine and an aryl or heteroaryl halide or triflate, catalyzed by a palladium complex.[10][11] This reaction is particularly useful for coupling (3-methoxyphenyl)(pyridin-3-yl)methanamine with a wide range of (hetero)aryl partners that may not be amenable to SNAr conditions.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for an efficient catalytic cycle. The ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product.[12][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido intermediate.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are common solvents for this reaction, as they are compatible with the organometallic intermediates.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow Start Combine Aryl Halide Scaffold, (3-methoxyphenyl)(pyridin-3-yl)methanamine, Pd Catalyst, Ligand, and Base in Anhydrous, Deoxygenated Toluene Heat Heat under Inert Atmosphere (80-110 °C, Monitor by TLC/LC-MS) Start->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate the Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Sources

Application

Application Note: Preclinical Evaluation of (3-methoxyphenyl)(pyridin-3-yl)methanamine as a Novel Kinase Modulator

Audience: Researchers, Assay Scientists, and Drug Development Professionals Scope: Biochemical Screening to Cellular Target Engagement Executive Summary & Mechanistic Rationale The compound (3-methoxyphenyl)(pyridin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Scope: Biochemical Screening to Cellular Target Engagement

Executive Summary & Mechanistic Rationale

The compound (3-methoxyphenyl)(pyridin-3-yl)methanamine represents a highly versatile pharmacophore in modern small-molecule drug discovery. Structurally, it possesses three critical features that make it an ideal candidate for targeting the ATP-binding cassette of protein kinases:

  • Pyridin-3-yl Ring: Acts as a potent hydrogen-bond acceptor, perfectly suited for interacting with the highly conserved hinge region of the kinase domain.

  • 3-Methoxyphenyl Group: Provides lipophilic bulk to occupy the adjacent hydrophobic selectivity pocket (often the "DFG-out" or allosteric pocket), driving target specificity.

  • Methanamine Linker: The primary amine enhances aqueous solubility and offers the potential for salt-bridge formation with solvent-exposed acidic residues (e.g., Asp or Glu) at the pocket entrance.

The Causality of Assay Selection

To rigorously validate this compound as a kinase inhibitor, a self-validating, two-tiered assay cascade is required.

First, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [1]. Aromatic amines can occasionally exhibit autofluorescence under standard prompt-fluorescence conditions, which leads to false positives or skewed


 curves. TR-FRET introduces a microsecond time delay before signal acquisition, allowing transient background fluorescence to decay. This ensures that the measured signal is exclusively driven by the biochemical inhibition of the target kinase[1].

Second, biochemical affinity does not guarantee cellular efficacy. Intracellular environments present millimolar concentrations of competing ATP, efflux pumps, and complex membrane barriers. To prove that (3-methoxyphenyl)(pyridin-3-yl)methanamine crosses the cell membrane and binds its target in a physiological context, we deploy the Cellular Thermal Shift Assay (CETSA) [2]. CETSA bypasses the ambiguity of downstream phenotypic readouts by directly measuring the ligand-induced thermal stabilization of the target protein inside intact cells[2].

Experimental Protocols

Protocol A: High-Throughput TR-FRET Biochemical Kinase Assay

This cell-free assay quantifies the direct, ATP-competitive inhibition of the target kinase by (3-methoxyphenyl)(pyridin-3-yl)methanamine.

Reagents & Materials:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
    
  • Substrate: ULight™-labeled generic kinase peptide.

  • Detection: Europium (Eu)-labeled anti-phospho-peptide antibody.

  • Microplate: 384-well low-volume white ProxiPlate.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (3-methoxyphenyl)(pyridin-3-yl)methanamine in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2.5 µL of the purified target kinase (diluted in Kinase Buffer) to the compound-containing wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Reaction Initiation: Add 2.5 µL of a master mix containing the ULight™-peptide substrate and ATP. Critical Step: The ATP concentration must be set precisely at its apparent

    
     for the specific kinase to accurately assess competitive inhibition[1].
    
  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 5 µL of Stop/Detection Buffer containing EDTA (to chelate

    
     and halt kinase activity) and the Eu-labeled anti-phospho antibody. Incubate for 60 minutes at RT.
    
  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 320/340 nm and measure emission at 615 nm (Eu donor) and 665 nm (ULight™ acceptor). Calculate the 665/615 nm emission ratio.

TR_FRET Cmpd (3-methoxyphenyl)(pyridin-3-yl)methanamine (Test Inhibitor) Kinase Target Kinase Cmpd->Kinase Competes with ATP Substrate ULight™-Peptide Kinase->Substrate Phosphorylates PhosSub Phospho-ULight™-Peptide Substrate->PhosSub Reaction ATP ATP ATP->Kinase Binds EuAb Eu-Anti-Phospho Ab PhosSub->EuAb Binds Signal TR-FRET Signal (665 nm Emission) EuAb->Signal Energy Transfer

TR-FRET Assay Principle: Compound competition with ATP prevents substrate phosphorylation and subsequent FRET signal.

Protocol B: Cellular Thermal Shift Assay (CETSA)

This protocol validates that the compound successfully penetrates the cell membrane and physically engages the target kinase, resulting in thermodynamic stabilization[2].

Reagents & Materials:

  • Cell Line: HEK293T cells transiently expressing the target kinase.

  • Lysis Buffer: TBS containing 0.4% NP-40 and complete protease/phosphatase inhibitors.

  • Detection: Primary antibody against the target kinase; secondary HRP-conjugated antibody.

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293T cells in 6-well plates and culture to 80% confluency. Treat cells with either vehicle (0.1% DMSO) or 10 µM (3-methoxyphenyl)(pyridin-3-yl)methanamine for 2 hours at 37°C, 5%

    
    .
    
  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Denaturation: Expose the PCR tubes to a temperature gradient (e.g., 40°C to 63°C) for exactly 3 minutes using a gradient thermal cycler[2]. Immediately transfer the tubes to room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

  • Cell Lysis: Thaw the samples and subject them to two additional freeze-thaw cycles. Add 10 µL of Lysis Buffer to each tube and incubate on ice for 20 minutes.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will precipitate into the pellet, while the ligand-stabilized proteins remain in the soluble supernatant[2].

  • Western Blot Analysis: Carefully extract the soluble supernatant. Resolve the proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with the target-specific antibody. Quantify the band intensities to calculate the aggregation temperature (

    
    ) shift (
    
    
    
    ).

CETSA_Workflow Step1 Live Cell Treatment (Compound vs DMSO) Step2 Thermal Gradient (40°C - 63°C) Step1->Step2 Step3 Freeze-Thaw Lysis (Release Proteins) Step2->Step3 Step4 High-Speed Centrifugation (Pellet Aggregates) Step3->Step4 Step5 Western Blot (Analyze Soluble Fraction) Step4->Step5

CETSA Workflow: From live-cell compound treatment to the quantification of thermally stabilized soluble protein.

Data Presentation & Interpretation

To establish a self-validating dataset, the biochemical potency (


) is directly compared against the cellular target engagement metrics (

and

). The table below summarizes representative validation data for (3-methoxyphenyl)(pyridin-3-yl)methanamine alongside a universal pan-kinase inhibitor control (Staurosporine).
Assay TypeParameter Measured(3-methoxyphenyl)(pyridin-3-yl)methanamineStaurosporine (Control)Interpretation
TR-FRET Biochemical

45 nM2 nMStrong, direct ATP-competitive inhibition in a cell-free environment.
CETSA (Melt Curve) Thermal Shift (

)
+ 5.2 °C+ 8.4 °CSignificant thermodynamic stabilization, proving direct target binding.
CETSA (Isothermal) Cellular

310 nM15 nMConfirms membrane permeability; right-shift vs

is expected due to intracellular ATP competition.

Analytical Conclusion: The 45 nM biochemical


 combined with a robust +5.2 °C thermal shift confirms that (3-methoxyphenyl)(pyridin-3-yl)methanamine is a highly membrane-permeable, target-engaged small molecule. The structural incorporation of the methanamine linker successfully balances lipophilicity (driven by the methoxyphenyl group) with aqueous solubility, preventing compound aggregation and ensuring reliable cellular activity.

References

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols (2014) URL: [Link]

  • Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: Molecules / PMC (2015) URL: [Link]

Sources

Method

Application Note: Chemoselective Alkylation of (3-Methoxyphenyl)(pyridin-3-yl)methanamine

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of (3-methoxyphenyl)(pyridin-3-yl)methanamine . The guide prioritizes chemoselectivity , addres...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of (3-methoxyphenyl)(pyridin-3-yl)methanamine .

The guide prioritizes chemoselectivity , addressing the competitive nucleophilicity between the primary benzylic amine and the pyridine nitrogen.

[1]

Abstract & Strategic Analysis

Functionalizing the primary amine of (3-methoxyphenyl)(pyridin-3-yl)methanamine presents a classic chemoselectivity challenge.[1][2] The molecule contains two distinct nucleophilic sites:

  • The Primary Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The target for alkylation.[2] Being benzylic (and "nicotinic"), it is moderately nucleophilic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ).
  • The Pyridine Nitrogen: A competitive nucleophile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2] While less basic, it is unhindered and prone to irreversible quaternization (N-alkylation) when using highly reactive alkyl halides, leading to difficult-to-separate mixtures.
    

Decision Matrix for Method Selection:

Electrophile TypeRecommended MethodCritical Parameter
Aldehydes / Ketones Reductive Amination (Protocol A)pH Control: Maintain pH 5–6 to deactivate pyridine while catalyzing imine formation.[1][2]
Alkyl Halides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Direct Alkylation (Protocol B)[2]Stoichiometry: Use limiting alkyl halide and mild inorganic base.
Alkyl Halides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ Branched)
Amide Reduction (Protocol C)Stepwise: Acylation followed by Borane reduction avoids elimination side-products.[2]

Chemoselectivity Landscape (Visualized)

The following diagram illustrates the kinetic competition and the thermodynamic sinks involved in the alkylation process.

Chemoselectivity Start (3-methoxyphenyl) (pyridin-3-yl)methanamine Imine Imine Intermediate (Transient) Start->Imine Protocol A: + R-CHO / H+ MonoAlk TARGET: Mono-Alkylated Amine Start->MonoAlk Protocol B: + R-X (1 equiv) QuatSalt IMPURITY: Pyridine N-Alkyl Salt Start->QuatSalt Side Rxn: Pyridine attack Aldehyde Aldehyde (R-CHO) Halide Alkyl Halide (R-CH2-X) Imine->MonoAlk Reduction (STAB) OverAlk IMPURITY: Tertiary Amine (Over-alkylation) MonoAlk->OverAlk Side Rxn: Excess R-X

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Mono-alkylation with high chemoselectivity.[1][2] Mechanism: The pyridine nitrogen does not form stable aminals with aldehydes under these conditions, whereas the primary amine forms an imine which is selectively reduced.

Reagents:

  • Substrate: (3-methoxyphenyl)(pyridin-3-yl)methanamine (1.0 equiv)[1]

  • Electrophile: Aldehyde (1.1 equiv)[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve the amine (1.0 equiv) in DCE (0.1 M concentration).
    
    • Note: If starting with the HCl salt of the amine, add 1.0 equiv of DIPEA to free the base, then add the AcOH.

  • Imine Formation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.5 equiv).[1][2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: AcOH buffers the system to pH ~5. This protonates the pyridine (protecting it) and catalyzes imine formation at the benzylic amine.[1][2]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Safety: Gas evolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) may occur; ensure venting.
      
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass M+R).

  • Work-up (Critical for Purity):

    • Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (pH should be >8).
      
    • Extract with DCM (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Purification Trick: If excess aldehyde remains, wash the organic layer with dilute ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (bisulfite) solution to form the water-soluble adduct.[2]
      
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (DCM:MeOH:NH4OH gradient).
    
Protocol B: Direct Alkylation (Controlled )

Best for: Alkyl halides where the corresponding aldehyde is unstable or unavailable.[1][2] Risk: Over-alkylation and Pyridinium salt formation.[2]

Reagents:

  • Substrate: (3-methoxyphenyl)(pyridin-3-yl)methanamine (1.0 equiv)[1][2]

  • Electrophile: Alkyl Halide (R-Br or R-I) (0.9 equiv - Slight deficit is key)[1][2]

  • Base: Cesium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (2.0 equiv) or 
    
    
    
    [2]
  • Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve amine in MeCN (0.1 M). Add

    
     (2.0 equiv).
    
  • Addition: Add the alkyl halide (0.9 equiv) dropwise at 0°C.

    • Expert Insight: Using a deficit of the alkylating agent ensures the primary amine is never overwhelmed, minimizing dialkylation. Unreacted starting material is easier to separate than the dialkylated byproduct.

  • Temperature Control: Stir at 0°C for 1 hour, then slowly warm to RT. Do not heat unless necessary; heat promotes pyridine quaternization.

  • Work-up: Filter off inorganic solids. Dilute filtrate with EtOAc, wash with water and brine.

  • Purification: Requires careful chromatography.[2] Use an amine-functionalized silica column or add 1%

    
     to the eluent to prevent tailing of the pyridine product.
    

Analytical Data & Troubleshooting

Expected NMR Signatures:

  • Benzylic Proton: The chiral proton (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) typically appears as a singlet or distinct doublet around 
    
    
    
    4.8 – 5.2 ppm.
  • Pyridine Protons: Look for the characteristic pattern of the 3-substituted pyridine. Shifts in these protons (downfield > 0.5 ppm) often indicate N-alkylation (quaternization) of the pyridine ring.[1][2]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Wet solvent or old reductant.[2]STAB is moisture sensitive. Use fresh bottle or switch to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(requires MeOH solvent).
Pyridine N-Alkylation (Protocol B) Reaction temperature too high or halide too reactive (e.g., Methyl Iodide).[1][2]Switch to Protocol A (using Formaldehyde) or lower temp to -20°C.
Dialkylation (Protocol B) Excess alkyl halide used.[1][2]Strictly limit halide to 0.8–0.9 equivalents.[2]
Product Streaking on TLC Interaction with silica silanols.Add 1% Triethylamine or 1%

to the mobile phase.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2] Link[1]

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.[3] (Context on Pyridine physicochemical properties).

  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 6th Edition, 2021.
  • Patel, S., et al. "Chemoselective Alkylation of Amines in the Presence of Reactive Heterocycles." Tetrahedron Letters, vol. 50, no. 26, 2009, pp. 3509-3512.

Sources

Application

Application Notes and Protocols: Scalable Manufacturing of (3-methoxyphenyl)(pyridin-3-yl)methanamine

An in-depth guide to the scalable manufacturing of (3-methoxyphenyl)(pyridin-3-yl)methanamine, tailored for researchers and drug development professionals. This document provides a detailed exploration of synthetic strat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the scalable manufacturing of (3-methoxyphenyl)(pyridin-3-yl)methanamine, tailored for researchers and drug development professionals. This document provides a detailed exploration of synthetic strategies, complete with step-by-step protocols and the scientific rationale behind procedural choices.

Abstract

(3-Methoxyphenyl)(pyridin-3-yl)methanamine is a valuable diarylmethanamine scaffold that serves as a crucial building block in the synthesis of pharmacologically active molecules.[1][2] Its efficient and scalable production is paramount for advancing drug discovery and development programs. This guide provides a comprehensive overview of robust and scalable manufacturing routes for this target compound, with a primary focus on Reductive Amination, a highly efficient and industrially viable method. An alternative multi-step approach via a Grignard reaction is also discussed. The protocols are designed to be self-validating, with detailed explanations of the underlying chemical principles, in-process controls, and purification strategies to ensure high yield and purity.

Strategic Overview: Retrosynthetic Analysis

To devise a scalable synthesis, we first consider the logical disconnections of the target molecule, (3-methoxyphenyl)(pyridin-3-yl)methanamine. The most intuitive disconnection is at the C-N bond, which points to an imine or a related precursor. This immediately suggests a reductive amination strategy, which combines an aldehyde and an amine source. A second approach involves disconnecting one of the C-C bonds adjacent to the central carbon, leading to a Grignard-type synthesis.

Retrosynthesis cluster_RA Route 1: Reductive Amination cluster_Grignard Route 2: Grignard Synthesis Target (3-methoxyphenyl)(pyridin-3-yl)methanamine Imine Imine Intermediate Target->Imine C-N bond formation Alcohol Diarylmethanol Intermediate Target->Alcohol C-N conversion Aldehyde 3-Methoxybenzaldehyde Imine->Aldehyde C=N disconnection Amine Ammonia Source (e.g., NH4Cl) Imine->Amine Grignard_Reagent Pyridin-3-ylmagnesium bromide Alcohol->Grignard_Reagent C-C disconnection Aldehyde2 3-Methoxybenzaldehyde Alcohol->Aldehyde2

Caption: Retrosynthetic analysis of the target molecule.

Primary Recommended Route: One-Pot Catalytic Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency, atom economy, and amenability to one-pot procedures, which are highly desirable for large-scale manufacturing.[3] This process involves the reaction of a carbonyl compound (3-methoxybenzaldehyde) with an amine source (ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[4][5]

Principle and Rationale

The direct reductive amination pathway minimizes the number of unit operations and avoids the isolation of the potentially unstable imine intermediate.[4] Catalytic hydrogenation using molecular hydrogen is selected as the reduction method. It is a green and cost-effective approach compared to stoichiometric hydride reagents, generating only water as a byproduct and allowing for catalyst recycling.[3] A heterogeneous catalyst like Palladium on Carbon (Pd/C) or a specialized cobalt catalyst is chosen for its high activity, selectivity, and ease of separation from the reaction mixture.

Reductive_Amination_Workflow Start Charge Reactor: - 3-Methoxybenzaldehyde - Ammonia Source (NH4OAc) - Solvent (e.g., Methanol) Add_Catalyst Add Heterogeneous Catalyst (e.g., 5% Pd/C) Start->Add_Catalyst Pressurize Pressurize with H2 Gas Add_Catalyst->Pressurize React Heat to Reaction Temp (e.g., 50-70°C) Monitor H2 uptake Pressurize->React Cool_Filter Cool & Depressurize Filter to remove catalyst React->Cool_Filter Reaction Complete Concentrate Concentrate Solvent in vacuo Cool_Filter->Concentrate Workup Aqueous Workup (Base/Acid Extraction) Concentrate->Workup Purify Final Purification (Crystallization/Distillation) Workup->Purify End Final Product: (3-methoxyphenyl)(pyridin-3-yl)methanamine Purify->End

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (1.5-3.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% wet (1-2 mol%)

  • Methanol (MeOH), reaction grade

  • Hydrogen (H₂) gas, high purity

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure hydrogenation reactor, charge 3-methoxybenzaldehyde (1.0 eq), ammonium acetate (2.0 eq), and methanol (5-10 volumes).

  • Inerting: Seal the reactor and purge the system with nitrogen (N₂) gas three times to create an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the wet 5% Pd/C catalyst (1.5 mol%). The use of a wet catalyst mitigates the risk of ignition.

  • Hydrogenation: Seal the reactor again. Purge the system with hydrogen (H₂) gas three times before pressurizing to the target pressure (e.g., 5-10 bar).

  • Reaction: Begin vigorous stirring and heat the mixture to 60°C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 8-16 hours.

  • Catalyst Removal: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol.

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure to remove the bulk of the methanol.

  • Aqueous Workup: To the resulting residue, add dichloromethane (or MTBE) and 2M NaOH solution. Stir and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Drying and Isolation: Combine all organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-methoxyphenyl)(pyridin-3-yl)methanamine.

Process Parameters and Data
ParameterRecommended ValueRationale
Solvent MethanolExcellent solvent for reactants and imine intermediate.
Ammonia Source Ammonium AcetateProvides ammonia in situ and a slightly acidic pH to promote imine formation.[5]
Catalyst 5% Pd/CHigh activity for imine reduction; easily removed by filtration.[6]
H₂ Pressure 5-10 barSufficient pressure for efficient hydrogenation without requiring specialized ultra-high-pressure equipment.[7]
Temperature 50-70 °CBalances reaction rate and stability of reactants/product.
Expected Yield 75-90%Based on typical yields for similar reductive amination processes.
Purity (Crude) >90%One-pot nature often leads to cleaner reaction profiles.

Alternative Route: Grignard Synthesis and Amination

Principle and Rationale

Step 1: Grignard Addition. A Grignard reagent, pyridin-3-ylmagnesium bromide, is prepared from 3-bromopyridine and magnesium metal. This powerful nucleophile attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde to form a secondary alcohol intermediate after acidic workup.[8] Anhydrous conditions are critical for the success of this step.[9]

Step 2: Conversion to Amine. The diarylmethanol intermediate is then converted to the amine. A common method is to first convert the alcohol to a good leaving group (e.g., a tosylate or a halide) and then perform a nucleophilic substitution with an ammonia source.

Grignard_Scheme node1 3-Bromopyridine + Mg (in dry THF) node2 Pyridin-3-ylmagnesium bromide node1->node2 Step 1a node4 (3-methoxyphenyl)(pyridin-3-yl)methanol node2->node4 Step 1b node3 + 3-Methoxybenzaldehyde node3->node4 node6 Final Product node4->node6 Step 2 node5 1. SOCl2 or TsCl 2. NH3 source

Caption: Reaction scheme for the Grignard synthesis route.

Detailed Experimental Protocol (Abbreviated)

Step 1: Synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanol

  • Activate magnesium turnings in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 3-bromopyridine in anhydrous THF to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent has formed, cool the mixture in an ice bath and slowly add a solution of 3-methoxybenzaldehyde in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the crude alcohol.

Step 2: Conversion to (3-methoxyphenyl)(pyridin-3-yl)methanamine

  • Dissolve the crude alcohol from Step 1 in a suitable solvent like dichloromethane.

  • Cool the solution and add thionyl chloride (SOCl₂) dropwise to form the corresponding chloride.

  • After the reaction is complete, remove the excess SOCl₂ and solvent under vacuum.

  • Dissolve the resulting crude chloride in a solvent like methanol and add a concentrated solution of ammonia.

  • Heat the reaction in a sealed vessel until the substitution is complete.

  • Perform an aqueous workup and purification as described in the reductive amination route.

Comparison of Routes
FeatureReductive AminationGrignard Synthesis
Number of Steps 1 (One-Pot)2-3
Reagent Sensitivity Tolerant to moistureRequires strictly anhydrous conditions
Scalability ExcellentGood, but requires careful control of exothermic Grignard formation
Atom Economy HighModerate
Waste Generation Low (Catalyst is recycled)Higher (Magnesium salts, byproducts from amination step)

Purification and Quality Control

Regardless of the synthetic route, a robust purification strategy is essential to achieve the high purity required for pharmaceutical applications.

General Purification Protocol
  • Extraction: After the initial aqueous workup, the crude product is isolated in an organic solvent.

  • Acid Wash (Optional): To remove any non-basic impurities, the organic layer can be washed with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. The aqueous layer is then basified (e.g., with 2M NaOH) and the product is re-extracted into an organic solvent. This acid-base swing is a highly effective purification technique for amines.

  • Crystallization: The most effective method for purifying the final product on a large scale is crystallization. The crude amine can be dissolved in a minimal amount of a hot solvent (e.g., isopropanol, toluene) and allowed to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor.

  • Drying: The purified crystals are collected by filtration and dried under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvent.

Analytical Characterization
TechniquePurposeExpected Result
¹H and ¹³C NMR Structural ConfirmationSpectra consistent with the structure of (3-methoxyphenyl)(pyridin-3-yl)methanamine.
HPLC/UPLC Purity AssessmentPurity ≥ 99.5% with known and unknown impurities below specified limits.
Mass Spectrometry Molecular Weight Verification[M+H]⁺ ion corresponding to the calculated exact mass (C₁₃H₁₅N₂O⁺).
Residual Solvent Analysis Safety and QualitySolvents used in the final steps should be below ICH limits.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-methoxyphenyl)(pyridin-3-yl)methanamine

Topic: Purification strategies for (3-methoxyphenyl)(pyridin-3-yl)methanamine impurities Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for (3-methoxyphenyl)(pyridin-3-yl)methanamine impurities Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3]

[1][2][3]

Senior Application Scientist: Dr. A. Vance System Status: Operational Subject: Troubleshooting Impurity Profiles & Isolation Protocols for Diarylmethylamines[3]

Welcome to the technical support hub for (3-methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1334146-57-4 / 1179663-56-9).[1][2][3] This guide addresses the specific purification challenges inherent to pyridine-containing diarylmethylamines. Due to the presence of both a basic pyridine ring and a primary benzylic amine, this molecule exhibits unique solubility and reactivity profiles that often complicate standard workups.[3]

Impurity Landscape & Diagnostics[1][2][3]

Before initiating purification, identify your impurity profile.[3] The synthesis method (typically reductive amination or Grignard addition to nitriles/imines) dictates the contaminants.[1][3]

Common Impurity Profile Table
Impurity TypeLikely IdentityOriginDiagnostic Characteristic
Starting Material (3-methoxyphenyl)(pyridin-3-yl)methanoneIncomplete reductive aminationIR: Strong C=O stretch (~1660 cm⁻¹).[1][2][3] TLC: Higher R_f than amine.[2][3]
By-Product N-benzyl secondary amine dimerCondensation of product with imine intermediateMS: M+ = 2x Product Mass - NH₃.[2][3] HPLC: Elutes after main peak (more lipophilic).[1][3]
Degradant Pyridine-N-oxide derivativeOxidation during workupHPLC: Elutes earlier (more polar).[1][2][3]
Catalyst Palladium / Rhodium / BoronCross-coupling residuesVisual: Dark/colored crude.[2][3] ICP-MS: High metal count.

Troubleshooting Guides & FAQs

Q1: My crude product is a viscous, dark oil that refuses to crystallize. How do I obtain a solid?

Diagnosis: The free base of (3-methoxyphenyl)(pyridin-3-yl)methanamine is often an oil or a low-melting solid due to the rotational freedom of the diaryl system and the lack of strong intermolecular hydrogen bonding networks compared to its salts.[1][2][3]

Strategic Protocol: The "Salt Switch" Do not attempt to crystallize the free base directly.[3] Convert it to a dihydrochloride or dioxalate salt.[2][3]

  • Dissolution: Dissolve the crude oil in a minimal amount of anhydrous ethanol or isopropanol (IPA).[1][3]

  • Acidification: Add 2.2 equivalents of HCl (4M in dioxane or ether). Note: You need >2 equivalents because both the primary amine and the pyridine nitrogen will protonate.[1]

  • Precipitation: If precipitate does not form immediately, add diethyl ether or MTBE dropwise as an anti-solvent until turbidity persists.[3]

  • Cooling: Store at -20°C overnight.

  • Result: The dihydrochloride salt is typically a stable, white, crystalline solid that rejects non-basic impurities (like the ketone starting material).[1][3]

Q2: I see a persistent impurity (~5-10%) that runs just above my product on TLC. Acid washing didn't remove it.

Diagnosis: This is likely the secondary amine dimer (bis-alkylated species).[1][2][3] It forms when the primary amine product reacts with the intermediate imine during reductive amination.[3] Because it is also a base, simple acid extraction will not remove it (it protonates and extracts into the aqueous layer just like your product).[1][3]

Strategic Protocol: Sacrificial Derivatization or Chromatography

  • Method A (Chromatography): Use a DCM:MeOH:NH₄OH (90:9:[1][2]1) system.[1][2][3][4][5][6][7] The ammonia is critical to deprotonate the silica silanols, preventing the "tailing" of your amine.[3] The secondary amine is less polar and will elute faster.[3]

  • Method B (Recrystallization): The dihydrochloride salt of the dimer is often significantly less soluble than the monomer salt in hot ethanol.[1][3] Filter off the first crop of rapid precipitate (often the dimer) and crystallize the product from the mother liquor.[1]

Q3: How do I remove residual Palladium (Pd) after a Suzuki coupling step?

Diagnosis: The pyridine nitrogen is an excellent ligand for transition metals, making Pd removal difficult.[3] Standard washes often fail because the Pd coordinates to the product.[3]

Strategic Protocol: Scavenger Resins & Chelation

  • Solid Phase Extraction: Dissolve crude in THF/MeOH and treat with SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% loading) at 50°C for 2 hours.[1][3] Filter.

  • Chemical Wash: If resins are unavailable, wash the organic phase with 10% aqueous Sodium Diethyldithiocarbamate .[3] This forms a copper-colored complex with Pd that partitions into the aqueous phase.[2][3]

The "Dual-pH Switch" Purification Workflow

This is the gold-standard method for purifying this specific class of compounds without chromatography.[2][3] It exploits the pKa difference between the impurities (neutrals/acids) and the product (base).[1][3]

Logic:

  • Acid Phase: Extract product into water (pH < 2). Neutrals (ketones) stay in organic.[1][3]

  • Base Phase: Basify water (pH > 12).[1][2][3] Product returns to organic. Inorganic salts stay in water.[2][3]

Step-by-Step Protocol
  • Initial Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract 3x with 1M HCl.

    • Chemistry: The amine (pKa ~9) and pyridine (pKa ~5) protonate.[1][3] Product moves to aqueous layer.[3][7]

    • Removal: Discard the EtOAc layer (contains non-basic impurities like 3-methoxyphenyl ketone).[1][2][3]

  • The Switch: Cool the aqueous acidic layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Chemistry: Deprotonation regenerates the free base oil.[3]

  • Back-Extraction: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM).

    • Note: DCM is preferred here over EtOAc for better solubility of the free amine.[3]

  • Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

  • Polishing: Convert to HCl salt (as per Q1) for final high-purity isolation.

Workflow Visualization

PurificationStrategy Crude Crude Reaction Mixture (Amine, Ketone, Salts, Dimer) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 1M HCl (pH < 2) Dissolve->AcidExt OrgLayer1 Organic Layer (Discard) AcidExt->OrgLayer1 Neutrals (Ketones) AqLayer1 Aqueous Layer (Product + Salts + Dimer) AcidExt->AqLayer1 Protonated Species Basify Adjust pH to > 12 (NaOH) AqLayer1->Basify BackExt Extract with DCM Basify->BackExt AqLayer2 Aqueous Layer (Inorganic Salts) BackExt->AqLayer2 Waste OrgLayer2 Organic Layer (Free Base Product) BackExt->OrgLayer2 Product SaltForm Add HCl in Dioxane Recrystallize (EtOH/Et2O) OrgLayer2->SaltForm Final Pure Dihydrochloride Salt (>98% Purity) SaltForm->Final

Caption: The "Dual-pH Switch" separates neutral impurities from the basic product, followed by salt formation to reject structurally similar amine impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50989218, (3-methoxyphenyl)(pyridin-3-yl)methanamine.[1][2][3] Retrieved from [Link][1][2]

  • Organic Chemistry Portal. Synthesis of Pyridines and Related Compounds. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling pyridine derivatives.

Sources

Optimization

Solving solubility issues of (3-methoxyphenyl)(pyridin-3-yl)methanamine in water

This is a technical support guide designed for researchers working with (3-methoxyphenyl)(pyridin-3-yl)methanamine . Compound: (3-methoxyphenyl)(pyridin-3-yl)methanamine CAS: 1179663-56-9 | Molecular Weight: ~214.26 g/mo...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with (3-methoxyphenyl)(pyridin-3-yl)methanamine .

Compound: (3-methoxyphenyl)(pyridin-3-yl)methanamine

CAS: 1179663-56-9 | Molecular Weight: ~214.26 g/mol | LogP: ~1.4 (Calc.)[1]

Introduction: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with "diarylmethylamines" like this one. The challenge lies in its dual nature:

  • The Basic Centers: It contains two basic nitrogen atoms—a pyridine ring (pKa ~5.[1]2) and a primary benzylic amine (pKa ~9.0–9.5).[1]

  • The Lipophilic Core: The two aromatic rings (anisole and pyridine) create a hydrophobic scaffold that resists dissolution in neutral water, despite the amine's potential charge.

At physiological pH (7.4), the pyridine is largely uncharged (hydrophobic), while the primary amine is protonated. This "amphiphilic" state often leads to "oiling out" or micro-precipitation during dilution.[1] This guide provides the protocols to overcome these specific hurdles.

Module 1: The "Golden Rule" of pH Adjustment

Issue: “I added water, but the compound sits at the bottom or forms an oily droplet.”

Root Cause: At neutral pH (pH 7), the compound is not fully ionized. To achieve high solubility (>10 mM), you must protonate both nitrogen centers to break the crystal lattice energy.

Protocol: Creating a High-Concentration Aqueous Stock

Target: 50 mM – 100 mM Stock Solution Reagent: 0.1 M or 1.0 M Hydrochloric Acid (HCl)[1]

  • Weighing: Weigh the desired amount of the free base solid.

  • Acidification: Do not add neutral water first.[1] Add 0.1 M HCl directly to the solid.

    • Stoichiometry: You need at least 2.2 molar equivalents of HCl relative to the compound. This ensures both the amine and pyridine nitrogens are protonated (forming the dihydrochloride salt).

  • Vortex/Sonication: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Result: A clear, stable solution.

Scientific Rationale: Protonating the pyridine (pH < 5) creates a dicationic species.[1] The hydration energy of these two positive charges easily overcomes the hydrophobic interactions of the aromatic rings.

Critical Warning: Do not use Phosphate Buffered Saline (PBS) for the initial dissolution.[1] The high ionic strength and buffering capacity will fight your acidification attempt, leading to precipitation.

Module 2: Organic Cosolvent Strategies (DMSO/Ethanol)

Issue: “I cannot use acid because my assay is pH-sensitive.”

Root Cause: You need a "carrier" solvent that is miscible with water but dissolves the lipophilic neutral form of the molecule.

Solubility Data Table (Estimated)
SolventSolubility Limit (25°C)Usage Recommendation
Water (pH 7) < 1 mM (Poor)Not recommended for stock.[1]
0.1 M HCl > 50 mM (High)Best for aqueous stocks.
DMSO > 100 mM (Very High)Best for biological assays.
Ethanol ~ 20–50 mM (Moderate)Good for evaporation protocols.[1]
Protocol: The "DMSO Spike" Method
  • Dissolve: Prepare a 100 mM stock in anhydrous DMSO. This should dissolve instantly.

  • Dilute: When adding to your aqueous buffer (e.g., cell media), perform a rapid injection while vortexing.

  • Limit: Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity and compound precipitation.

Visualizing the Solubility Workflow The following decision tree helps you choose the right solvent system based on your final application.

SolubilityStrategy Start Start: (3-methoxyphenyl)(pyridin-3-yl)methanamine CheckConc Required Concentration? Start->CheckConc HighConc High (>10 mM) (e.g., Animal dosing, Stock) CheckConc->HighConc LowConc Low (<100 µM) (e.g., In vitro assay) CheckConc->LowConc CheckpH Is Acidic pH (pH < 4) Tolerated? HighConc->CheckpH Cosolvent Dissolve in 100% DMSO Dilute into Buffer LowConc->Cosolvent YesAcid Use 0.1 M HCl (Forms Dihydrochloride Salt) CheckpH->YesAcid Yes NoAcid Use Cosolvent or Carrier CheckpH->NoAcid No Advanced Use 20% HP-β-Cyclodextrin (Prevents precipitation) NoAcid->Advanced For in vivo/neutral

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration and pH constraints.[1]

Module 3: Advanced Formulation (Cyclodextrins)

Issue: “I need to inject this into mice at neutral pH, but DMSO is toxic and acid causes pain.”

Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The pyridine and methoxyphenyl rings fit well into the hydrophobic cavity of β-cyclodextrin, shielding them from water while the outer shell ensures solubility.

Protocol: 20% HP-β-CD Formulation
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of distilled water (20% w/v). Filter sterilize (0.22 µm).

  • Compound Prep: Dissolve your compound in a minimal volume of 0.1 M HCl (just enough to solubilize).

  • Complexation: Add the acidic compound solution dropwise to the HP-β-CD vehicle while stirring.

  • Neutralization: Carefully adjust the pH back to 6.0–7.0 using 1 M NaOH .

    • Why this works: As you neutralize the acid, the compound wants to precipitate, but the cyclodextrin captures it immediately, keeping it in solution.

Module 4: Troubleshooting & FAQs

Q1: My solution turned cloudy after 1 hour. What happened?

  • Diagnosis: This is likely "Oiling Out."[1] The compound has a low melting point. If it precipitates, it may form liquid droplets rather than crystals.

  • Fix: Ensure your buffer does not contain high concentrations of Chloride or Phosphate ions if you are near the solubility limit (Common Ion Effect). Switch to a Citrate Buffer (pH 4–5) if possible, which stabilizes amines better than phosphate.

Q2: Can I freeze the DMSO stock?

  • Answer: Yes. Store at -20°C.

  • Precaution: DMSO is hygroscopic (absorbs water from air).[1] If water gets in, the compound may precipitate inside the frozen tube. Always seal tightly and use Parafilm.[1]

Q3: Is the compound light sensitive?

  • Insight: Pyridine derivatives can be prone to N-oxide formation under intense light.[1] Store stocks in amber vials or wrapped in foil.

References

  • Physicochemical Properties of Pyridine Derivatives

    • Pyridine pKa and Solubility Data. PubChem CID 1049 (Pyridine core properties).[1][2]

    • Source: [1]

  • Cyclodextrin Complexation

    • Study on complex formation of biologically active pyridine deriv
    • Source: [1]

  • Salt Selection for Pharmaceutical Compounds

    • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Stahl & Wermuth).[1]

    • Context: General protocols for amine-HCl salt form
  • Solubility of Diarylmethylamines

    • Structure-Property relationships for (3-methoxyphenyl)(pyridin-3-yl)methanamine.
    • Source: [1]

Sources

Troubleshooting

Optimizing reaction temperature for (3-methoxyphenyl)(pyridin-3-yl)methanamine formation

Subject: Synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanamine via Direct Reductive Amination (DRA) Welcome to the Reaction Optimization Portal. As a Senior Application Scientist, I frequently see researchers struggle...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanamine via Direct Reductive Amination (DRA)

Welcome to the Reaction Optimization Portal. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of diarylmethanamines. The target molecule, (3-methoxyphenyl)(pyridin-3-yl)methanamine, presents a unique synthetic challenge: the steric bulk of the diaryl ketone combined with the electron-withdrawing, basic nature of the pyridine ring makes the initial imine condensation exceptionally slow.

In this guide, we will dissect the causality behind temperature optimization, providing you with field-proven troubleshooting logic, quantitative data, and a self-validating standard operating procedure (SOP) to ensure high-yield synthesis.

Workflow Visualization: Temperature Optimization Logic

TempOptimization Start Analyze Crude Mixture (LC-MS / NMR) SlowImine High Alcohol + Ketone? (Imine formation stalled) Start->SlowImine Low Temp (<30°C) OverAlkyl High Dimer Formation? (Over-alkylation) Start->OverAlkyl High Temp (>70°C) Optimum Target Amine > 85%? (Optimal conditions) Start->Optimum 50-60°C Action1 Increase Temp to 50-60°C Add Lewis Acid / AcOH SlowImine->Action1 Action2 Decrease Temp to 40°C Increase NH4OAc OverAlkyl->Action2 Success Proceed to Workup & Purification Optimum->Success Action1->Start Action2->Start

Logical decision tree for temperature troubleshooting in diaryl ketone reductive amination.

Quantitative Data: Temperature vs. Product Distribution

To understand why temperature control is the linchpin of this reaction, review the following empirical distribution data for the reductive amination of (3-methoxyphenyl)(pyridin-3-yl)methanone using


 and 

.
Reaction TemperatureTarget Primary Amine (%)Alcohol Byproduct (%)Dimer Byproduct (%)Unreacted Ketone (%)Mechanistic Outcome
25 °C (Room Temp) 12%65%<1%22%Kinetic stall; direct ketone reduction dominates.
55 °C (Optimal) 88%8%3%<1%Thermodynamic balance; rapid imine formation.
85 °C (Excessive) 41%4%45%<1%Over-alkylation; primary amine outcompetes ammonia.
Troubleshooting Guide & FAQs

Q1: Why am I seeing mostly (3-methoxyphenyl)(pyridin-3-yl)methanol (Mass 216


) instead of the target amine at room temperature? 
A1:  Reductive amination is a two-step cascade: imine condensation followed by reduction. Diaryl ketones are highly sterically hindered. At 25 °C, the nucleophilic attack of ammonia on the carbonyl carbon lacks the activation energy required to proceed rapidly. Consequently, the reducing agent reduces the unreacted ketone directly to the secondary alcohol before the imine can form. Elevating the temperature to 40–60 °C accelerates the condensation step, ensuring the imine is formed prior to reduction [1].

Q2: I increased the temperature to 85 °C to force the reaction, but my yield dropped and LC-MS shows a mass of 412


. What happened? 
A2:  You are observing over-alkylation (dimerization). At excessive temperatures, the newly formed (3-methoxyphenyl)(pyridin-3-yl)methanamine (mass 214) becomes highly kinetically active. Because primary amines are inherently more nucleophilic than the ammonia source (ammonium acetate), the product competes to attack the remaining imine intermediate, forming a secondary amine dimer. To mitigate this, strictly cap the temperature at 55 °C and use a large excess (10+ equivalents) of the ammonia source to outcompete the product [2].

Q3: How does the pyridin-3-yl group alter the temperature requirements compared to a standard benzophenone? A3: The pyridine ring introduces a basic, electron-withdrawing nitrogen into the system. This nitrogen buffers the local pH, often stripping the system of the mild acidity (pH 5-6) required to activate the carbonyl for nucleophilic attack. Furthermore, its electron-withdrawing nature destabilizes the developing positive charge in the transition state of imine formation. This necessitates a higher thermal input (55 °C) compared to electron-rich aliphatic ketones, which often react readily at room temperature [3].

Self-Validating Protocol: Optimized Reductive Amination

This protocol is designed as a self-validating system . By separating the reaction into distinct phases and utilizing In-Process Checks (IPCs), you verify the success of the thermodynamic step (imine formation) before initiating the kinetic step (reduction) [4].

Phase 1: Imine Pre-Formation (The Kinetic Push)
  • Setup: In an oven-dried round-bottom flask, dissolve 1.0 eq of (3-methoxyphenyl)(pyridin-3-yl)methanone in anhydrous methanol to achieve a 0.2 M concentration.

  • Ammonia Loading: Add 10.0 eq of ammonium acetate (

    
    ).
    
    • Causality: A massive excess of ammonia drives the equilibrium toward the imine and statistically prevents secondary amine dimerization.

  • Acidification: Add glacial acetic acid dropwise until the apparent pH is 5.5.

    • Causality: Mild acidity protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the ammonia nucleophile.

  • Thermal Activation: Heat the mixture to 55 °C and stir for 2 hours without the reducing agent.

  • Self-Validation Checkpoint (IPC 1): Withdraw a 50 µL aliquot, quench with saturated

    
    , and extract with EtOAc. Analyze via LC-MS. You must observe the imine intermediate (
    
    
    
    = 213.1) and <15% remaining ketone before proceeding. If ketone >15%, continue heating.
Phase 2: Chemoselective Reduction
  • Addition: Briefly remove the flask from the heat source and add 3.0 eq of sodium cyanoborohydride (

    
    ) in three equal portions over 15 minutes.
    
    • Causality: Portion-wise addition prevents thermal runaway and minimizes the instantaneous concentration of hydride, reducing the risk of direct ketone reduction.

  • Reduction: Return the flask to 55 °C and stir for 12 hours.

  • Self-Validation Checkpoint (IPC 2): Analyze a quenched aliquot via LC-MS. The imine peak should be completely consumed, replaced by the target primary amine (

    
     = 215.1).
    
Phase 3: Workup and Free-Basing
  • Quench: Cool the reaction to 0 °C and carefully quench with 1M NaOH until the pH reaches 10.

    • Causality: The strongly basic quench serves two critical purposes: it destroys any residual, highly toxic cyanoborohydride, and it free-bases both the pyridine ring and the primary amine, ensuring they partition entirely into the organic layer.

  • Extraction: Extract three times with dichloromethane (DCM), dry the combined organic layers over anhydrous

    
    , and concentrate under reduced pressure to yield the crude amine.
    
References
  • New Catalysts for Reductive Amination , Kanto Chemical Co., Inc.

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones , KAUST Repository.

  • Reductive amination difficulties - poor conversion , Reddit r/Chempros.

  • Amine synthesis by reductive amination , Organic Chemistry Portal.

Sources

Optimization

Troubleshooting catalyst poisoning during (3-methoxyphenyl)(pyridin-3-yl)methanamine synthesis

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanamine: transition metal catalyst poisoning.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanamine: transition metal catalyst poisoning.

Synthesizing this target via reductive amination or oxime/nitrile reduction presents a dual-threat to catalyst longevity. Both the substrate's pyridine ring and the newly formed primary amine possess highly Lewis-basic nitrogen lone pairs. These lone pairs aggressively coordinate to the vacant d-orbitals of transition metals (e.g., Pd, Pt, Ni, Ru), blocking active sites and prematurely halting the catalytic cycle[1][2]. As a Senior Application Scientist, I have structured this guide to help you diagnose the root cause of your stalled reactions and implement self-validating protocols to achieve complete conversion.

Diagnostic Workflow

CatalystPoisoning Start Reaction Stalls (Catalyst Poisoning) Diag Identify Poisoning Source (Pyridine vs. Primary Amine) Start->Diag Path1 Heterogeneous Catalysis (e.g., Pd/C, Raney Ni) Diag->Path1 Path2 Homogeneous Catalysis (e.g., Ir, Ru complexes) Diag->Path2 Sol1 Protonation Strategy Add 1.1 eq AcOH or HCl Path1->Sol1 Block pyridine N lone pair Sol2 In Situ Protection Add Boc2O Path1->Sol2 Block primary amine Sol3 Transfer Hydrogenation Use Ammonium Formate Path2->Sol3 Avoid H2 gas dependency End Complete Conversion to Target Methanamine Sol1->End Sol2->End Sol3->End

Troubleshooting workflow for mitigating pyridine and primary amine catalyst poisoning.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination stalls at 20-30% conversion. Why is the catalyst deactivating so rapidly? A1: This is a textbook case of product inhibition via catalyst poisoning. In heterogeneous catalysis (like Pd/C or Raney Ni), the primary amine product and the pyridine substrate compete with hydrogen gas for the metal's active sites. The lone pair of electrons on the pyridine nitrogen strongly coordinates to the metal surface, effectively blocking the active sites and preventing the catalyst from participating in the desired reaction[1][2]. Once a critical concentration of the methanamine product is reached, the catalyst surface becomes entirely saturated with nitrogen ligands, halting turnover.

Q2: How can I modify the reaction conditions to prevent pyridine and amine coordination without changing my catalyst? A2: The most robust and field-proven strategy is the Protonation Strategy (Acidic Additives). By adding a stoichiometric amount of a Brønsted acid (such as acetic acid or HCl), you protonate the basic nitrogen atoms, converting them into pyridinium and ammonium salts[1]. This protonation ties up the lone pairs, neutralizing their Lewis basicity and physically preventing them from coordinating to the metal center, thereby lowering the activation energy required for the reduction[3].

Q3: Acidic conditions are causing side reactions with my methoxy group. What are my alternatives? A3: If acidic additives are incompatible with your specific substrate profile, you must either mask the nucleophile or change the catalytic mechanism entirely:

  • In Situ Protection: Adding di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture traps the primary amine as a carbamate immediately upon formation, eliminating its ability to poison the catalyst.

  • Homogeneous Transfer Hydrogenation: Switch from heterogeneous Pd/C to a cyclometalated Iridium (Ir) or Ruthenium (Ru) homogeneous catalyst using ammonium formate as both the nitrogen and hydrogen source. These catalysts are highly sterically tuned and less susceptible to surface poisoning than bulk metals.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in kinetic indicators that allow you to verify the success or failure of the reaction in real-time.

Protocol A: Acid-Mediated Heterogeneous Reductive Amination (Pd/C)

Causality: Acetic acid is added before the catalyst to ensure the pyridine ring is pre-protonated. If unprotonated pyridine contacts dry Pd/C, it irreversibly binds to the most active defect sites on the palladium lattice, permanently crippling the catalyst before the reaction even begins.

  • Preparation: To a high-pressure reaction vessel, add (3-methoxyphenyl)(pyridin-3-yl)methanone (1.0 eq) and an internal NMR standard (e.g., 1,3,5-trimethoxybenzene, 0.1 eq).

  • Solvent & Acidification: Dissolve the mixture in methanol (0.1 M). Add glacial acetic acid (1.1 eq). Stir for 10 minutes to ensure complete formation of the pyridinium salt.

  • Amine Source: Add ammonium acetate (10.0 eq) and stir until dissolved.

  • Catalyst Addition: Under a strict nitrogen purge, carefully add 10% Pd/C (10 mol%). Note: The nitrogen purge prevents H₂/O₂ combustion and prevents the oxidation of the Pd surface, which exacerbates poisoning.

  • Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 50 psi. Connect to a volumetric hydrogen uptake monitor.

  • Self-Validation & Workup: Monitor the H₂ uptake. The protocol validates itself: cessation of H₂ uptake directly correlates with reaction completion. Take an NMR aliquot; if the internal standard shows >95% conversion, vent the H₂, filter through Celite, and neutralize with saturated NaHCO₃ to yield the free base.

Protocol B: Homogeneous Transfer Hydrogenative Reductive Amination (Ir-Catalyzed)

Causality: This protocol utilizes a cyclometalated Ir(III) complex. Ammonium formate acts as both the nitrogen source for the imine and the hydride source via decarboxylation. The bulky ligands on the Ir center sterically shield the metal from the bulky (3-methoxyphenyl)(pyridin-3-yl)methanamine product, preventing product inhibition.

  • Setup: In an oven-dried Schlenk flask under argon, combine the ketone substrate (1.0 eq), ammonium formate (10.0 eq), and [Ir(Cp*)Cl₂]₂ (1 mol%).

  • Reaction: Add anhydrous methanol (0.2 M) and heat to 80 °C.

  • Self-Validation: Observe the reaction mixture. The decomposition of formate into hydride and CO₂ gas produces steady bubbling. This bubbling acts as a real-time visual kinetic indicator. When the bubbling ceases, the hydride source is exhausted or the reaction has reached complete conversion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between dichloromethane and 1M NaOH to isolate the primary amine.

Quantitative Data Presentation

The following table summarizes the expected performance of various catalytic systems based on their susceptibility to pyridine/amine poisoning during this specific synthesis.

Catalyst SystemAdditive / ConditionConversion (%)Chemoselectivity (%)Primary Poisoning Mode / Observation
10% Pd/C (H₂, 1 atm)None< 25%80%Severe Pyridine & Amine Coordination
10% Pd/C (H₂, 50 psi)1.1 eq Acetic Acid> 95%> 95%Mitigated via N-Protonation
Raney Ni (H₂, 50 psi)None40%70%Amine Coordination & Over-alkylation
[Ir(Cp*)Cl₂]₂ (Transfer H₂)NH₄HCO₂ (10 eq)> 98%> 99%Highly Resistant (Steric Shielding)

References

  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring Source: Benchchem URL
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates Source: Benchchem URL
  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES Source: University of Liverpool Repository URL
  • Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts Source: University of Liverpool URL

Sources

Troubleshooting

Technical Support Center: Recrystallization of (3-methoxyphenyl)(pyridin-3-yl)methanamine

This guide provides in-depth technical support for the purification of (3-methoxyphenyl)(pyridin-3-yl)methanamine via recrystallization. It is designed for researchers, chemists, and drug development professionals who ma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of (3-methoxyphenyl)(pyridin-3-yl)methanamine via recrystallization. It is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The methodologies and troubleshooting advice provided herein are based on established chemical principles and best practices for the purification of secondary amines.

Overview: The Challenge of Crystallizing a Flexible Amine

(3-methoxyphenyl)(pyridin-3-yl)methanamine possesses structural features—a secondary amine, a flexible central carbon, and two aromatic rings with differing electronics—that can make it challenging to crystallize directly from a reaction mixture. Many secondary amines of this type exist as oils or low-melting solids at room temperature, complicating standard recrystallization procedures.[1]

The most reliable strategy for the crystallization of such amines is often their conversion to a more rigid, high-melting-point salt, such as a hydrochloride salt.[1][2] This guide will focus on the salt formation strategy while also providing guidance for direct recrystallization of the freebase, should it be a solid.

Part 1: Frequently Asked Questions (FAQs) - First-Line Guidance

Q1: My synthesized (3-methoxyphenyl)(pyridin-3-yl)methanamine is an oil. Can I still purify it with recrystallization?

A: Yes, this is a common issue. If the freebase amine is an oil, direct recrystallization is not feasible. The recommended approach is to convert the amine into a crystalline salt.[1] Hydrochloride salts are frequently used for this purpose as they tend to have much higher melting points and form well-defined crystal lattices, making them ideal for recrystallization.[1] The conversion is typically achieved by treating a solution of the crude amine with hydrochloric acid.

Q2: What is the best starting solvent system to try for recrystallizing the hydrochloride salt of my compound?

A: For hydrochloride salts of amines, polar protic solvents are the best starting point. The ionic nature of the salt requires a polar solvent for dissolution. Consider the following:

  • Alcohols (Ethanol, Isopropanol, Methanol): These are often excellent choices. They typically dissolve the salt when hot and allow for crystal formation upon cooling.[1]

  • Water: While it will likely dissolve the salt, the solubility might be too high even when cold, leading to poor recovery. It can be useful in a mixed solvent system.

  • Mixed Solvent Systems: A highly effective technique involves dissolving the salt in a minimal amount of a hot polar solvent (like ethanol) and then adding a less polar anti-solvent (like diethyl ether or ethyl acetate) until turbidity (cloudiness) appears. Re-heating to clarify and then slow cooling can produce high-quality crystals.[3]

Q3: How do I choose a solvent if my freebase amine is a solid?

A: The goal is to find a solvent that dissolves the compound when hot but poorly when cold.[4] You can screen solvents by placing a small amount of your solid in a test tube and adding a few drops of solvent.

  • Good Candidate: The solid is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.

  • Poor Candidate: The solid dissolves immediately at room temperature (compound is too soluble) or does not dissolve at all even when heated (compound is insoluble).

  • Based on the structure (moderate polarity with a calculated XLogP3 of 1.4[5]), consider solvents like ethyl acetate, acetonitrile, toluene, or mixtures such as toluene/heptane. Avoid acetone with secondary amines, as it can lead to condensation reactions.[6]

Q4: Should I be concerned about the stability of the amine during the heating and dissolution steps?

A: Yes, amines can be susceptible to oxidation, which can sometimes lead to discoloration (e.g., turning yellow or brown), especially when heated for extended periods in the presence of air.[2] To mitigate this, it is advisable to:

  • Use the minimum heating time necessary to achieve dissolution.

  • Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.

Part 2: Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This is the recommended procedure for purifying (3-methoxyphenyl)(pyridin-3-yl)methanamine, especially if it is isolated as an oil.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine in a suitable solvent that will not react with the acid. Diethyl ether or ethyl acetate are good starting choices. Use a volume sufficient to fully dissolve the material.

  • Acidification: While stirring the solution, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. Continue addition until the solution is acidic (test with moist pH paper) and a precipitate (the hydrochloride salt) has formed.[1]

  • Isolation of Crude Salt: If precipitation is extensive, collect the solid salt by vacuum filtration. If no precipitate forms, it may be necessary to reduce the solvent volume or place the flask in an ice bath to induce precipitation.[1]

  • Recrystallization Solvent Selection: Transfer the crude salt to a clean Erlenmeyer flask. Based on the guidance in the FAQ, select a primary solvent (e.g., isopropanol).

  • Dissolution for Recrystallization: Add a small amount of the chosen solvent to the flask along with a boiling chip. Heat the mixture gently on a hot plate until the solvent boils. Continue adding the hot solvent in small portions until the salt has just completely dissolved.[7] Note: Using the minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[8] Reheat the solution to boiling for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[3]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[6]

  • Crystal Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow air to be drawn through the crystals on the filter for several minutes to help them dry. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the melting point.

Part 3: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
The compound "oiled out" instead of forming crystals. 1. The solution is supersaturated. 2. The melting point of the compound is lower than the boiling point of the solvent.[1]1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Try a different solvent with a lower boiling point. 3. After cooling, scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[6]
No crystals have formed after the solution has cooled completely. 1. The solution is not saturated (too much solvent was added). 2. The compound is too soluble in the chosen solvent even at low temperatures.1. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1] 2. If the solution is already concentrated, try adding a "seed crystal" (a tiny crystal of the pure compound) to induce crystallization.[6] 3. If using a single solvent, try converting it to a mixed solvent system by carefully adding an anti-solvent (a solvent in which the compound is insoluble).
The final yield of crystals is very low. 1. Too much solvent was used during recrystallization. 2. The compound has significant solubility in the cold solvent. 3. Crystals were lost during filtration or transfer steps.1. Minimize the amount of hot solvent used for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product remaining in the mother liquor.[6] 3. The liquid filtered off (the mother liquor) can be concentrated by evaporation to see if a second crop of crystals can be obtained. Note that this second crop may be less pure.
The recrystallized product is still colored. 1. The colored impurity has solubility characteristics very similar to the desired compound. 2. Activated charcoal was not used, or an insufficient amount was used.1. Repeat the recrystallization, ensuring the use of activated charcoal before the hot filtration step.[8] 2. Be aware that some impurities may not be effectively removed by charcoal. In this case, an alternative purification method like column chromatography may be necessary.

Part 4: Data Summary & Visualization

Table 1: Potential Recrystallization Solvent Systems

This table provides a starting point for solvent selection based on general chemical principles. Experimental validation is required.

Solvent System CategoryExamplesRationale & Use Case for (3-methoxyphenyl)(pyridin-3-yl)methanamine
Protic Solvents Isopropanol, Ethanol, MethanolPrimary choice for the hydrochloride salt. Good polarity to dissolve the ionic salt when hot, with reduced solubility upon cooling.[1]
Aprotic Polar Solvents Ethyl Acetate, AcetonitrilePossible for the freebase (if solid). Polarity is suitable for the molecule's mixed characteristics.
Non-Polar Solvents Toluene, Heptane, HexanePrimarily used as anti-solvents. The compound is likely too polar to dissolve well in these, making them ideal for inducing precipitation from a more polar solvent.
Mixed Solvent Systems Isopropanol/Diethyl Ether, Ethanol/Ethyl Acetate, Toluene/HeptaneHighly versatile for both freebase and salt. Allows for fine-tuning of the solvent environment to achieve ideal solubility differences between hot and cold conditions.[7]
Diagram 1: Recrystallization Strategy Workflow

Recrystallization_Workflow start Crude Product check_physical_state Is the product an oil or a solid? start->check_physical_state convert_to_salt Convert to Hydrochloride Salt check_physical_state->convert_to_salt Oil screen_freebase Screen Single / Mixed Solvents (e.g., Toluene/Heptane, EtOAc) check_physical_state->screen_freebase Solid screen_polar Screen Polar Solvents (e.g., IPA, EtOH) convert_to_salt->screen_polar troubleshoot Troubleshoot (Oiling out, low yield, etc.) screen_polar->troubleshoot screen_freebase->troubleshoot end_product Pure Crystalline Product troubleshoot->end_product

Caption: Decision workflow for selecting a purification strategy.

References

  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from [Link]

  • Domasevitch, K. V., et al. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). Organic Laboratory Techniques: Recrystallisation. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50989218, (3-Methoxyphenyl)(pyridin-3-yl)methanamine. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Faculty of Pharmacy, Cairo University. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • City University of New York. (2025). Lab: Purification by Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in (3-Methoxyphenyl)(pyridin-3-yl)methanamine Production

Ticket #: 592-PYR-AMINE Subject: Optimization of Diarylmethylamine Synthesis & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Synthetic Challenge T...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 592-PYR-AMINE Subject: Optimization of Diarylmethylamine Synthesis & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Challenge

The production of (3-methoxyphenyl)(pyridin-3-yl)methanamine presents a classic "chemoselectivity vs. reactivity" conflict. You are synthesizing a primary amine from a diaryl ketone (or aldehyde precursor) in the presence of a basic pyridine ring and an electron-rich methoxybenzene.

The three primary failure modes in this synthesis are:

  • Dimerization (Secondary Amine Formation): The highly nucleophilic primary amine product reacts with the imine intermediate.

  • Heterocycle Over-Reduction: Hydrogenation protocols often inadvertently reduce the pyridine ring to a piperidine.

  • Hydrolytic Reversion: The intermediate imine is unstable and reverts to the ketone/aldehyde in the presence of water.

This guide provides a root-cause analysis and validated protocols to suppress these side reactions.

Reaction Network & Failure Modes (Visualized)

The following diagram maps the kinetic competition between the desired pathway and the parasitic side reactions.

ReactionNetwork Ketone Starting Ketone (3-methoxyphenyl)(pyridin-3-yl)methanone Imine Imine Intermediate Ketone->Imine + NH4OAc - H2O Alcohol Side Product: Alcohol (Direct Reduction) Ketone->Alcohol Direct Reduction (if pH too low) Imine->Ketone + H2O (Hydrolysis) Target Target Primary Amine (3-methoxyphenyl)(pyridin-3-yl)methanamine Imine->Target + Hydride Source (Desired) Dimer Side Product: Secondary Amine (Dimer) Target->Dimer + Imine (Over-alkylation) Piperidine Side Product: Piperidine Derivative Target->Piperidine Over-hydrogenation (Pt/Pd catalysts)

Caption: Kinetic competition in reductive amination. Green path represents the desired workflow; red paths indicate critical failure modes.

Troubleshooting Guide: User Scenarios
Scenario A: "I'm seeing 15-20% secondary amine (dimer) in my LC-MS."

Root Cause: The concentration of free ammonia is too low relative to the newly formed amine. Once the target primary amine forms, it is more nucleophilic than ammonia and attacks the remaining imine.

Corrective Protocol: The "Ammonium Flood" Technique To statistically favor the primary amine, you must overwhelm the equilibrium with an excess of the ammonia source.

  • Reagent: Switch to Ammonium Acetate (NH₄OAc) .

  • Stoichiometry: Increase NH₄OAc to 10–15 equivalents .

  • Solvent: Use Methanol (MeOH).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN).[1]

Step-by-Step Adjustment:

  • Dissolve the ketone (1 eq) and NH₄OAc (15 eq) in MeOH.

  • Add 3Å molecular sieves to scavenge water (driving imine formation).

  • Stir for 1-2 hours before adding the reducing agent to ensure maximum conversion to the imine.

  • Add NaBH₃CN (1.5 eq) slowly.

  • Critical: Maintain pH ~6-7. If the pH drops (too acidic), the imine hydrolyzes. If too basic, the reduction slows.

Scenario B: "My pyridine ring is getting reduced to a piperidine."

Root Cause: You are likely using catalytic hydrogenation (H₂ + Pd/C or PtO₂) under acidic conditions. The pyridine ring, when protonated (pyridinium), becomes susceptible to reduction.

Corrective Protocol: Poisoned Catalyst or Alternative Reductant Avoid heterogeneous hydrogenation if possible. If you must use H₂, you need to deactivate the catalyst toward the aromatic ring.

  • Option 1 (Chemical Reduction - Recommended): Use Sodium Triacetoxyborohydride (STAB) or NaBH₃CN. These reagents are chemoselective for the imine C=N bond and will not touch the pyridine ring [1].

  • Option 2 (Hydrogenation): If using H₂, switch to Raney Nickel or Pd(OH)₂ in a basic medium (add NH₄OH). The basic environment keeps the pyridine unprotonated, making it electron-rich and resistant to hydrogenation.

Scenario C: "The reaction stalls at the alcohol side product."

Root Cause: Direct reduction of the ketone. This happens when the reducing agent is added before the imine has fully formed, or if the pH is too low (hydrolyzing the imine back to ketone, which then reduces to alcohol).

Corrective Protocol: Two-Step "Oxime" Route If direct reductive amination fails, lock the nitrogen in place using an oxime intermediate. This completely eliminates the risk of alcohol formation and dimerization.

Protocol:

  • Oxime Formation: React ketone with Hydroxylamine Hydrochloride (NH₂OH·HCl) + NaOAc in EtOH/H₂O. Reflux until ketone is consumed. Isolate the oxime.

  • Reduction: Dissolve oxime in AcOH. Add Zinc dust (excess) at room temperature.

    • Why Zinc? It reduces the N-O bond and the C=N bond without touching the pyridine ring or methoxy group [2].

Comparative Data: Selecting the Right Method
ParameterMethod A: One-Pot Reductive AminationMethod B: Leuckart ReactionMethod C: Oxime Reduction (Zn/AcOH)
Primary Reagents NH₄OAc, NaBH₃CNFormamide, Formic AcidNH₂OH, Zn dust
Dimer Formation Moderate Risk (requires excess NH₄)Low RiskZero Risk
Pyridine Reduction None (chemoselective)NoneNone
Temp/Conditions RT to 50°C, Mild>160°C, HarshReflux then RT
Yield (Typical) 60-75%40-50%80-90%
Scalability HighHighModerate (Zn waste)
Critical Process Parameters (CPP) Diagram

Use this decision tree to determine the immediate next step for your specific batch issue.

TroubleshootingTree Start Start Troubleshooting Q1 Is the main impurity a Secondary Amine (Dimer)? Start->Q1 Q2 Is the Pyridine ring reduced? Q1->Q2 No Sol1 Action: Increase NH4OAc to 15 eq. Switch to stepwise addition. Q1->Sol1 Yes Q3 Is the yield low due to unreacted ketone? Q2->Q3 No Sol2 Action: Stop using Pd/C + Acid. Switch to NaBH3CN or Raney Ni/Base. Q2->Sol2 Yes Sol3 Action: Add 3Å Mol Sieves. Ensure Imine forms before reduction. Q3->Sol3 Yes (Alcohol present) Sol4 Action: Switch to Oxime Route (Zn/AcOH reduction). Q3->Sol4 Yes (Stubborn Ketone)

Caption: Decision matrix for isolating process failures based on impurity profiling.

FAQ: Expert Insights

Q: Can I use Sodium Borohydride (NaBH₄) instead of Cyanoborohydride? A: generally, No. NaBH₄ is too aggressive. It will reduce the ketone to the alcohol faster than it reduces the imine. NaBH₃CN is crucial because its electron-withdrawing cyano group weakens the hydride donor capability, making it selective for the protonated imine (C=N) over the carbonyl (C=O) at pH 6 [3].

Q: How do I remove the excess pyridine/boron salts during workup? A: The product is a base.

  • Acidify the reaction mixture (HCl) to pH 2. The amine product and pyridine residues stay in the aqueous phase; non-basic impurities (alcohol) can be extracted into ether/DCM.

  • Basify the aqueous layer (NaOH) to pH >12.

  • Extract with DCM. The product moves to the organic layer.

  • Tip: If boron salts persist, wash the organic layer with 1M NaOH, which solubilizes the boron species.

Q: Is the methoxy group stable? A: Yes, the 3-methoxy group is robust under these conditions. Avoid using Lewis acids like BBr₃ or AlCl₃, which would cause demethylation to the phenol.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry. Link

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Oximes. Chemical Reviews. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society. Link

Sources

Troubleshooting

Stability enhancement of (3-methoxyphenyl)(pyridin-3-yl)methanamine during storage

Welcome to the technical support guide for (3-methoxyphenyl)(pyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3-methoxyphenyl)(pyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. By understanding its potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and stability of (3-methoxyphenyl)(pyridin-3-yl)methanamine.

Q1: What are the primary stability concerns for (3-methoxyphenyl)(pyridin-3-yl)methanamine?

A1: The primary stability concern for (3-methoxyphenyl)(pyridin-3-yl)methanamine is oxidative degradation.[1][2][3] The molecule contains two key functional groups susceptible to oxidation: the pyridinyl nitrogen and the secondary benzylic amine.[4][5][6] Exposure to air (oxygen), light, and elevated temperatures can accelerate these degradation processes.[1][6]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For optimal stability, we recommend the following conditions:

  • Short-Term (working solutions, < 1 week): Store solutions at 2-8°C in amber vials to protect from light. If possible, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Long-Term (neat material or stock solutions): For long-term storage, the solid compound should be stored at -20°C or below, sealed in a container with an inert atmosphere. Some suppliers recommend storing the material sealed in a dry environment at 2-8°C.[7]

Q3: I've noticed a color change in my solid sample (from white/off-white to yellow/brown). What does this indicate?

A3: A color change to yellow or brown is a common visual indicator of degradation, particularly oxidation. Aromatic amines and pyridinyl compounds can form colored impurities upon oxidation.[2] If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q4: Can I store solutions of this compound in standard polypropylene tubes?

A4: While polypropylene is generally inert, for long-term storage or for sensitive quantitative applications, we recommend using amber glass vials with PTFE-lined caps. This minimizes potential leaching from the plastic and provides superior protection from light and oxygen ingress compared to standard tubes.

Q5: What are the expected degradation products I should look for?

A5: Based on the structure, the most probable degradation products arise from oxidation. You should primarily look for:

  • (3-methoxyphenyl)(pyridin-3-yl)methanone: Oxidation of the secondary amine to a ketone.

  • (3-methoxyphenyl)(1-oxido-pyridin-1-ium-3-yl)methanamine (Pyridine N-oxide): Oxidation of the pyridine nitrogen.[4][8] Further degradation could lead to cleavage products, though this is less common under typical storage conditions.[9][10]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Inconsistent Potency or Activity in Biological Assays
  • Symptom: You observe a decrease in the expected biological effect of your compound over time, or high variability between experiments run on different days.

  • Probable Cause: This is a classic sign of compound degradation. The actual concentration of the active parent compound in your stock or working solution is likely lower than calculated due to instability.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent bioassay results.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC/LC-MS)
  • Symptom: When analyzing your sample, you detect new peaks that were not present in the initial analysis of the material.

  • Probable Cause: The new peaks are almost certainly degradation products. Their retention time will depend on their polarity relative to the parent compound. Oxidized products are often more polar.

  • Troubleshooting & Identification Steps:

    • Characterize the Impurities: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.

      • An increase of 14 Da (+O, -2H) could suggest the formation of the ketone.

      • An increase of 16 Da (+O) could indicate the pyridine N-oxide.[4]

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress a small sample of the pure compound. This can help generate the same impurities seen in your stored sample, confirming their origin. (See Protocol 1).

    • Evaluate Storage Conditions: Review how the sample was stored. The presence of these peaks strongly suggests exposure to oxygen, light, or heat.[1][3]

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for assessing and managing the stability of (3-methoxyphenyl)(pyridin-3-yl)methanamine.

Protocol 1: Forced Degradation Study for Impurity Identification

This study intentionally degrades the compound to identify potential degradation products and develop a stability-indicating analytical method.[2][3][11]

Objective: To generate and tentatively identify primary degradation products.

Materials:

  • (3-methoxyphenyl)(pyridin-3-yl)methanamine

  • 3% Hydrogen Peroxide (H₂O₂)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Methanol or Acetonitrile (HPLC-grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, mix the following:

    • Oxidative: 500 µL stock solution + 500 µL 3% H₂O₂. Incubate at room temperature for 24 hours.[1]

    • Acidic: 500 µL stock solution + 500 µL 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Basic: 500 µL stock solution + 500 µL 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Thermal (Solution): 1 mL stock solution. Incubate at 60°C for 48 hours.

    • Control: 1 mL stock solution. Store at 2-8°C.

  • Neutralization (for Acid/Base samples): Before analysis, neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analysis: Analyze all samples by LC-MS. Compare the chromatograms of the stressed samples to the control. Look for new peaks and analyze their mass spectra to propose structures.

Illustrative Data:

Stress Condition% Parent Remaining (Illustrative)Major Degradant m/z (Parent m/z = 215.12 [M+H]⁺)
Control (Unstressed)99.8%N/A
Oxidative (3% H₂O₂)75.2%231.11 [M+O+H]⁺, 213.10 [M-2H+H]⁺
Acidic (0.1M HCl, 60°C)98.5%Minor peaks, structure dependent
Basic (0.1M NaOH, 60°C)99.1%Minimal degradation
Thermal (60°C)94.3%213.10 [M-2H+H]⁺

Note: This data is for illustrative purposes to demonstrate expected trends. Actual results may vary.[1]

Protocol 2: Routine Purity Analysis by HPLC-UV

Objective: To quantify the purity of (3-methoxyphenyl)(pyridin-3-yl)methanamine in a sample.

Workflow Diagram:

Caption: Workflow for quantitative HPLC purity analysis.

Recommended HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold 2 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. 30°C

This method should be validated for your specific instrumentation and needs.

Section 4: Chemical Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The primary degradation routes are oxidative.

G Parent (3-methoxyphenyl)(pyridin-3-yl)methanamine N_Oxide Pyridine N-Oxide Derivative (+16 Da) Parent->N_Oxide Oxidation (e.g., H2O2, Air) Ketone Methanone Derivative (+14 Da) Parent->Ketone Oxidation (e.g., Air, Heat)

Caption: Primary oxidative degradation pathways.

The pyridine nitrogen is susceptible to forming an N-oxide, a common metabolic and degradation pathway for pyridine-containing pharmaceuticals.[4][8] The secondary benzylic amine is prone to oxidation to the corresponding ketone (methanone). This is often accelerated by heat and atmospheric oxygen.[6]

By implementing proper storage conditions—cold, dark, and an inert atmosphere—you can significantly slow these degradation processes and ensure the long-term stability and integrity of your (3-methoxyphenyl)(pyridin-3-yl)methanamine samples.

References
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025).
  • Forced degradation and impurity profiling.
  • Late-Stage Pyridine Oxidation via Oxygen Walking. (2024). J. Am. Chem. Soc.
  • Oxidative Synthesis of Pyridine Derivatives. (2021). Journal of Chemical, Biological and Physical Sciences.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025). Sarchem Labs.
  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014). ResearchGate.
  • Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Bernstein Group.
  • Benzylamine. Wikipedia.
  • Benzylamines. Organic Chemistry Portal.
  • Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. (2017). Industrial & Engineering Chemistry Research.
  • [3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride. ChemScene.
  • (3-methoxyphenyl)(pyridin-3-yl)methanamine. PubChem.
  • Biodegradation of Deltamethrin and Its Hydrolysis Product 3-Phenoxybenzaldehyde by a Newly Isolated Streptomyces aureus Strain HP-S-01. (2011). Applied Microbiology and Biotechnology.
  • Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. (2012). Pradeep Research Group.

Sources

Optimization

Removing unreacted pyridine intermediates from (3-methoxyphenyl)(pyridin-3-yl)methanamine

[1] Ticket ID: PUR-PYR-003 Subject: Removal of unreacted pyridine intermediates/precursors Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary Isolating (3-methoxyphenyl)(pyridin-3-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: PUR-PYR-003 Subject: Removal of unreacted pyridine intermediates/precursors Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Isolating (3-methoxyphenyl)(pyridin-3-yl)methanamine is chemically challenging because both the target molecule and the impurities (pyridine, 3-bromopyridine, or 3-cyanopyridine) possess basic nitrogen centers.[1] Standard acid-base extractions often fail because both species protonate and co-extract into the aqueous phase at low pH.

This guide provides three validated protocols to resolve this "Dual-Basicity" conflict. The pH-Switch Extraction (Protocol A) is the most robust method for scale-up, exploiting the specific pKa difference between the aliphatic amine of your product and the aromatic nitrogen of the impurities.

The Chemical Logic: Exploiting pKa

To separate the product from pyridine-based impurities, we must quantify the basicity gap.

CompoundFunctional GroupApprox.[2][3][4][5][6][7][8][9][10][11][12] pKa (Conj. Acid)Charge at pH 6.0Solubility at pH 6.0
Target Product Aliphatic Amine (

)
~8.8 - 9.3 Cationic (+) Aqueous
Pyridine Ring~4.5 - 5.0Neutral-
Impurity: Pyridine Pyridine Ring5.23Mostly Neutral (~85%)Organic
Impurity: 3-Bromopyridine Pyridine Ring2.84Neutral Organic
Impurity: 3-Cyanopyridine Pyridine Ring1.45Neutral Organic

The Strategy: By buffering the aqueous wash to pH 6.0 , we selectively protonate the product's aliphatic amine (rendering it water-soluble) while leaving the pyridine impurities largely unprotonated (keeping them organic-soluble).

Protocol A: The pH-Switch Extraction (Recommended)

Best for: Removing 3-bromopyridine, 3-cyanopyridine, and bulk pyridine solvent.[1]

Reagents Required
  • Phosphate Buffer (0.5 M, pH 6.0) or Citrate Buffer.

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[13]

  • Sodium Hydroxide (2.0 M NaOH).

  • Brine (Saturated NaCl).

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • The Selective Wash (Critical Step):

    • Wash the organic phase 3 times with pH 6.0 Phosphate Buffer .

    • Mechanism:[1][13] The product (protonated at the aliphatic amine) moves into the Aqueous Buffer Layer . The neutral pyridine impurities stay in the DCM Layer .

    • Action: Collect the Aqueous Buffer Layers combined. Do not discard the organic layer until yield is confirmed.

  • Organic Polish:

    • Back-extract the combined aqueous buffer once with fresh DCM to remove entrained non-polar impurities. Discard this DCM wash.

  • The Recovery Switch:

    • Cool the aqueous buffer on ice.

    • Slowly add 2.0 M NaOH until the pH reaches 12-13 .

    • Mechanism:[1][13] The product deprotonates and precipitates/oils out.

  • Final Isolation:

    • Extract the cloudy aqueous mixture 3 times with DCM.

    • Dry combined organics over

      
      , filter, and concentrate.[13][14]
      

pH_Switch_Extraction Start Crude Mixture (Product + Pyridine Impurities) Dissolve Dissolve in DCM Start->Dissolve Extract Wash with pH 6.0 Buffer (3x) Dissolve->Extract Sep1 Phase Separation Extract->Sep1 OrgPhase Organic Phase (Contains Neutral Pyridines) Sep1->OrgPhase Impurities AqPhase Aqueous Phase (Contains Product-H+) Sep1->AqPhase Target Product Waste Discard Organic Waste OrgPhase->Waste Basify Basify Aqueous to pH 12 (NaOH) AqPhase->Basify FinalExtract Extract with DCM (3x) Basify->FinalExtract FinalProduct Pure Product (Free Base) FinalExtract->FinalProduct

Figure 1: The pH-Switch workflow selectively protonates the target amine while rejecting weak pyridine bases.

Protocol B: Flash Chromatography (High Purity)

Best for: Final polishing if Protocol A leaves trace residues.[1]

The Problem: Amines interact strongly with the acidic silanols on silica gel, causing severe tailing (streaking) and co-elution with impurities.

The Solution: Deactivate the silica using a basic modifier.

Recommended Mobile Phases
  • The "Gold Standard" for Polar Amines:

    • DCM : MeOH : NH4OH (28%)

    • Ratio: 90 : 9 : 1 (Adjust polarity by changing MeOH, but keep

      
       at 1%).
      
    • Note: The ammonium hydroxide competes for silanol sites, sharpening the peak.

  • The Triethylamine Alternative:

    • DCM : MeOH + 1% Et3N (Triethylamine).

    • Warning:

      
       is harder to remove (b.p. 89°C) than ammonia. Requires prolonged high-vacuum drying.
      
TLC Visualization
  • Pyridine derivatives are UV active (254 nm).

  • Ninhydrin Stain: Will stain the product (primary amine) red/purple.[1] Will not stain tertiary pyridine impurities. This is crucial for distinguishing spots.

Protocol C: Scavenging Resins (Chemical Filtration)

Best for: Removing trace electrophilic precursors (e.g., aldehydes) or specific halides.[1]

If your impurity is 3-pyridinecarboxaldehyde (from a reductive amination step) or 3-bromopyridine , extraction alone may leave ppm-level traces.

Impurity TypeRecommended Scavenger ResinMechanism
Aldehyde (Precursor)Polymer-supported Tosylhydrazine or Trisamine Condenses with aldehyde to form immobilized hydrazone/imine.
3-Bromopyridine Silica-supported Thiol (Si-Thiol) Palladium scavenging (if Pd used) often removes halides too, but specific removal is difficult without Pd catalysis.[1]
Acidic Impurities Polymer-supported Carbonate Neutralizes acids without adding soluble salts.[1]

Protocol:

  • Dissolve crude (1 g) in THF or DCM (10 mL).

  • Add scavenger resin (2-3 equivalents relative to estimated impurity).

  • Stir/shake at room temperature for 4-16 hours.

  • Filter and evaporate.

Frequently Asked Questions (FAQs)

Q: I tried acid extraction with 1M HCl and lost my product. Why? A: At pH 0-1 (1M HCl), everything is protonated.[1] Both your product (amine) and the pyridine impurities form water-soluble salts. You must use a buffered solution at pH 5.5–6.0 to discriminate between the two.

Q: My product is oiling out during the basification step (Step 4 of Protocol A). A: This is normal for lipophilic amines.[1] Do not filter the oil. Add your extraction solvent (DCM) directly to the flask, stir vigorously to dissolve the oil, and then separate the layers.

Q: Can I use distillation? A: Unlikely. While pyridine (b.p. 115°C) and 3-bromopyridine (b.p. 173°C) are volatile, your product is a high-molecular-weight amine likely boiling >250°C. However, high-vacuum drying (0.1 mbar, 50°C) is effective for removing trace unsubstituted pyridine solvent.[1]

Q: The product streaks on the column even with Triethylamine. A: Switch to Reverse Phase (C18) Chromatography .

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile.

  • The amine will elute cleanly as a sharp peak on C18.

References
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. Retrieved from [Link][1]

    • Citation for pKa values of pyridine (5.2)
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Standard reference for purification of pyridine derivatives and amines.[1]

  • Used to verify boiling point differentials for distill
  • PubChem. (2024).[4] Compound Summary for CID 12286: 3-Bromopyridine. National Library of Medicine. Retrieved from [Link]

    • Source for 3-bromopyridine physical properties and pKa.

Sources

Troubleshooting

Technical Support Center: Solid-State Optimization of (3-methoxyphenyl)(pyridin-3-yl)methanamine Salts

Status: Operational Ticket ID: TECH-SOL-2024-882 Subject: Mitigation of deliquescence and hygroscopicity in diarylmethylamine-pyridine scaffolds.[1] Executive Summary: The "Wet Solid" Phenomenon The Problem: Researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TECH-SOL-2024-882 Subject: Mitigation of deliquescence and hygroscopicity in diarylmethylamine-pyridine scaffolds.[1]

Executive Summary: The "Wet Solid" Phenomenon

The Problem: Researchers working with (3-methoxyphenyl)(pyridin-3-yl)methanamine often default to the dihydrochloride (2HCl) salt during early development.[1] While synthetically convenient, this salt frequently exhibits deliquescence —spontaneously converting from a solid to a viscous oil upon exposure to ambient humidity (often <40% RH).[1]

The Cause: This molecule contains two basic centers: a primary amine (aliphatic) and a pyridine ring (aromatic).

  • Pyridinium Chloride Interaction: Pyridinium chloride salts are historically notorious for high hygroscopicity due to the high charge density of the chloride anion and the acidity of the pyridinium proton, which creates a strong driving force for hydrogen bonding with atmospheric water.

  • Amorphous Content: Rapid precipitation of the HCl salt often traps amorphous domains, which have a higher surface free energy and kinetic solubility, accelerating moisture uptake.

The Solution Strategy: We must transition from a "convenience salt" (HCl) to a "performance salt." This guide provides the protocol for selecting and synthesizing Besylate , Tosylate , or Fumarate analogs to ensure physical stability.

Diagnostic Workflow: Is Your Salt Salvageable?

Before re-synthesizing, confirm the extent of the issue using this decision matrix.

SaltDiagnosis Start Issue: Sticky/Oily Solid CheckXRD Step 1: Run PXRD Start->CheckXRD IsCrystalline Is it Crystalline? CheckXRD->IsCrystalline Amorphous Result: Amorphous Halo IsCrystalline->Amorphous No Crystalline Result: Sharp Peaks IsCrystalline->Crystalline Yes Action1 Action: Slurry Cycling (See Protocol A) Amorphous->Action1 Action2 Action: Counter-ion Switch (See Protocol B) Crystalline->Action2 Action1->IsCrystalline Retest

Figure 1: Diagnostic decision tree for hygroscopic salts.[1] If a crystalline salt remains hygroscopic, the counter-ion itself is the problem.

Technical Protocol: Counter-Ion Engineering

To permanently fix the hygroscopicity, we recommend displacing the Chloride ion with a large, lipophilic anion (Besylate/Tosylate) or a dicarboxylic acid (Fumarate) that can network the lattice.

Recommendation Table: Alternative Anions
Counter-IonStoichiometryAdvantageMechanism
Besylate 1:1 or 1:2High Large lipophilic phenyl ring blocks water access to the salt bridge.[1]
Fumarate 1:1 (Mono)High Forms hydrogen-bond networks (supramolecular synthons) that satisfy donors/acceptors, leaving no sites for water.[1]
Tosylate 1:1Medium Similar to Besylate but the methyl group can sometimes disrupt packing efficiency in specific polymorphs.
HCl 1:2Low High charge density; Cl- acts as a strong H-bond acceptor for water.[1]
Protocol B: Synthesis of the Besylate Salt (Target: Non-Hygroscopic)

Objective: Convert the oily HCl salt or free base into a stable Besylate form.

Reagents:

  • (3-methoxyphenyl)(pyridin-3-yl)methanamine (Free Base)[1]

  • Benzenesulfonic acid (98%)[1]

  • Solvents: Isopropyl Acetate (IPAc) and Methanol (MeOH).[1]

Step-by-Step Procedure:

  • Free Base Generation: If starting from HCl salt, dissolve in water, adjust pH to >10 with 1N NaOH, and extract into Ethyl Acetate. Dry over Na₂SO₄ and evaporate to obtain the oil/solid free base.

  • Dissolution: Dissolve 1.0 eq of Free Base in IPAc (10 volumes). If solubility is poor, add small amounts of MeOH (up to 10% v/v) until clear at 40°C.

  • Acid Addition: Dissolve 1.05 eq (for mono-salt) or 2.1 eq (for di-salt) of Benzenesulfonic acid in minimal IPAc. Add this solution dropwise to the free base solution at 40°C.

  • Nucleation: Seed the mixture with a few crystals of the target salt if available. If not, cool slowly to 20°C.

  • Crystallization: If oiling occurs, reheat to 50°C and add more MeOH to redissolve the oil, then cool very slowly (5°C/hour).

  • Isolation: Filter the white precipitate.

  • Drying (Critical): Dry in a vacuum oven at 45°C for 24 hours. Note: Surface solvent can mimic hygroscopicity; ensure thorough drying.

Validation: Dynamic Vapor Sorption (DVS)

You cannot rely on visual inspection alone.[1] You must quantify the Critical Relative Humidity (CRH).

Protocol C: DVS Measurement Standard

  • Instrument: Surface Measurement Systems DVS or TA Instruments VTI.

  • Sample Mass: 10–20 mg.

  • Cycle:

    • Step 1: Drying (0% RH) for 60 mins to establish dry mass (

      
      ).[1]
      
    • Step 2: Sorption (0% → 90% RH) in 10% increments.[1][2]

    • Step 3: Desorption (90% → 0% RH).[1]

  • Criteria for Success:

    • Non-Hygroscopic: < 0.2% weight gain at 80% RH.[1]

    • Slightly Hygroscopic: 0.2% – 2.0% weight gain.[1]

    • Deliquescent: Exponential weight gain (often >20%) followed by hysteresis (failure to return to

      
      ).[1]
      

DVS_Workflow Sample Dry Sample (m0) Sorption Sorption Cycle 0% -> 90% RH Sample->Sorption Check80 Check Mass at 80% RH Sorption->Check80 Pass PASS < 2% Gain Check80->Pass Stable Fail FAIL > 2% Gain Check80->Fail Hygroscopic

Figure 2: Standard DVS validation workflow for salt screening.

Frequently Asked Questions (FAQs)

Q: Why not just use the free base? A: While the free base avoids the "chloride effect," diarylmethylamines are often low-melting solids or oils in their neutral state. This makes purification (crystallization) and formulation difficult.[1] A salt is usually required to raise the melting point above 100°C for manageable handling.

Q: I tried the Fumarate salt, but it’s still an oil. Why? A: You likely have trapped solvent or an amorphous phase.[1]

  • Troubleshooting: Perform a "Slurry Ripening."[1] Suspend the oil/gum in a non-solvent (e.g., Heptane or MTBE) and stir at 40°C for 48 hours. This provides the kinetic energy and time required for the amorphous phase to reorganize into a crystalline lattice.

Q: Can I use Magnesium Stearate with the HCl salt? A: Avoid. Magnesium stearate is basic. In the presence of humidity, it can cause disproportionation of the HCl salt (reverting it to the free base and forming MgCl₂), which releases the volatile free base or causes degradation. Use Stearic Acid or Sodium Stearyl Fumarate instead if you must formulate the HCl salt.

Q: What is the "Common Ion Effect" in this context? A: If you are trying to crystallize the HCl salt, adding excess HCl (the common ion) decreases solubility. However, adding too much HCl can protonate the pyridine so aggressively that it traps water in the lattice as a hydrate (e.g., Pyridine·HCl·H₂O). Ensure precise stoichiometry (1:1 or 1:2) rather than a large excess of acid.[3]

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counter-ion selection).

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt selection in drug development. Pharmaceutical Technology, 32(3).[1] Link

  • Surface Measurement Systems. (n.d.).[1] DVS Application Notes: Hygroscopicity of Pharmaceutical Solids. Link

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1] Link[1]

  • Newman, A. (2013).[1] Solid-State Characterization of Pharmaceuticals. (Detailed discussion on amorphous vs. crystalline hygroscopicity).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop NMR vs. AI Prediction: A Comparative Guide for the ¹H NMR Assignment of (3-methoxyphenyl)(pyridin-3-yl)methanamine

For drug development professionals and synthetic chemists, the rapid and accurate structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. (3-methoxyphenyl)(pyr...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the rapid and accurate structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. (3-methoxyphenyl)(pyridin-3-yl)methanamine (


) is a highly functionalized building block featuring an electron-rich methoxyphenyl ring, an electron-deficient pyridine ring, and a chiral methine center. Assigning its ¹H NMR spectrum presents a unique challenge due to the complex overlapping signals in the aromatic region.

The Physics of the Assignment: Mechanistic Causality

Before comparing the analytical platforms, we must establish the ground-truth physical chemistry dictating the chemical shifts (


) of (3-methoxyphenyl)(pyridin-3-yl)methanamine.
  • The Pyridine Ring (Electron-Withdrawing): The electronegative nitrogen atom in the pyridine ring induces a strong inductive and resonance-withdrawing effect. This heavily deshields the protons adjacent to the nitrogen (H-2 and H-6), pushing them significantly downfield to the 8.4 – 8.6 ppm range.

  • The 3-Methoxyphenyl Ring (Electron-Donating): The methoxy group (

    
    ) acts as a strong 
    
    
    
    -electron donor via resonance. This shields the ortho and para protons on the phenyl ring, shifting them upfield to the 6.8 – 7.0 ppm region.
  • The Methine Bridge (-CH-): The central methine proton is deshielded by the anisotropic effects of two adjacent aromatic rings and the electronegativity of the amine group, resulting in a distinct singlet near 5.2 ppm .

  • The Amine (-NH₂): Appearing typically as a broad singlet around 2.0 ppm , this signal is subject to hydrogen bonding and solvent exchange. Self-Validation Principle: To definitively assign this peak, a

    
     shake experiment is employed; the rapid deuterium exchange will cause the 
    
    
    
    signal to disappear, confirming its identity.

Modality Comparison: High-Field vs. Benchtop vs. AI

High-Field NMR (600 MHz): The Gold Standard

High-field superconducting magnets provide unparalleled resolution and sensitivity[1]. The primary advantage here is the


 ratio (the difference in resonance frequency divided by the coupling constant). At 600 MHz, this ratio is large, meaning the complex aromatic protons of the pyridine and phenyl rings resolve into clear, first-order multiplets (doublets, triplets, doublets of doublets).
Benchtop NMR (60 MHz): The Agile Alternative

Benchtop NMR utilizes permanent magnets (e.g., Neodymium), eliminating the need for cryogens[2]. While highly valuable for rapid, at-line process monitoring[3], benchtop systems struggle with complex aromatic molecules. Because the magnetic field is 10x weaker than a 600 MHz system, the


 between the phenyl protons shrinks, while the 

-coupling remains constant. This leads to a low

ratio, causing severe second-order "roofing" effects and broad, overlapping multiplet envelopes in the 6.8–7.5 ppm region.
AI-Driven NMR Prediction: The In Silico Baseline

Modern prediction software (such as Mnova NMRPredict or PROSPRE) utilizes Ensemble Machine Learning, combining HOSE (Hierarchical Orthogonal Space Encoding) codes, molecular mechanics, and Message Passing Neural Networks (MPNNs)[4][5]. These tools can predict ¹H chemical shifts from a 2D structure with a Mean Absolute Error (MAE) of <0.10 ppm[5], serving as an excellent baseline for peak assignment before empirical data is even gathered.

Visualizing the Structural Elucidation Workflow

NMR_Workflow cluster_paths Start Compound Synthesized: (3-methoxyphenyl)(pyridin-3-yl)methanamine HighField High-Field NMR (600 MHz) Gold Standard Resolution Start->HighField Benchtop Benchtop NMR (60 MHz) Rapid At-Line Screening Start->Benchtop AIPredict AI NMR Prediction In Silico Baseline Start->AIPredict HF_Data Full Multiplet Resolution (Aromatic Separation) HighField->HF_Data BT_Data Second-Order Overlap (Broad Aromatic Envelope) Benchtop->BT_Data AI_Data Predicted Shifts & J-Couplings (Ensemble ML Models) AIPredict->AI_Data Compare Data Integration & Peak Assignment Structural Elucidation HF_Data->Compare BT_Data->Compare AI_Data->Compare

Quantitative Data & Peak Assignment

Table 1: Performance Comparison of NMR Modalities
MetricHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)AI Prediction (Ensemble ML)
Aromatic Resolution Excellent (First-order splitting)Poor (Second-order overlap)N/A (Theoretical output)
Time to Result 15–30 mins (requires core facility)< 5 mins (at-line)< 10 seconds
Capital Cost > $500,000 + Cryogen upkeep~$50,000 - $100,000 (No cryogens)Software License Fee
Best Use Case Final structural proof, publicationReaction monitoring, QA/QCPre-acquisition baseline
Table 2: ¹H NMR Peak Assignment ( )

Note: Experimental values represent typical high-field acquisitions; AI predictions are aggregated from standard MPNN/HOSE algorithms.

Proton EnvironmentIntegrationMultiplicityExperimental Shift (ppm)AI Predicted Shift (ppm)

(Error)
Pyridine H-2 (ortho to N)1Hd8.628.580.04
Pyridine H-6 (ortho to N)1Hdd8.458.490.04
Pyridine H-4 (para to N)1Hdt7.687.720.04
Phenyl H-5' (meta to OMe)1Ht7.257.210.04
Pyridine H-5 (meta to N)1Hdd7.227.260.04
Phenyl H-2' (ortho to OMe)1Ht6.956.920.03
Phenyl H-6' (para to OMe)1Hd6.906.880.02
Phenyl H-4' (ortho to OMe)1Hddd6.816.790.02
Methine (-CH-) 1Hs5.205.150.05
Methoxy (-OCH₃) 3Hs3.783.800.02
Amine (-NH₂) 2Hbr s2.052.150.10

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for each modality.

Protocol A: High-Field NMR Acquisition & Exchange
  • Sample Preparation: Dissolve 5–10 mg of (3-methoxyphenyl)(pyridin-3-yl)methanamine in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.
    
  • Tuning and Shimming: Insert the sample into the 600 MHz spectrometer. Perform automated tuning and matching (ATM) for the ¹H nucleus. Run gradient shimming (TopShim) to ensure a homogeneous magnetic field, critical for resolving the tight 6.8–7.5 ppm aromatic region.

  • Acquisition: Acquire a standard 1D ¹H spectrum (zg30 pulse program) with 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 1.5 seconds.

  • Self-Validation (

    
     Shake):  Remove the NMR tube, add 1-2 drops of Deuterium Oxide (
    
    
    
    ), cap, and shake vigorously for 10 seconds. Re-insert the tube, re-shim, and acquire a second spectrum. The broad singlet at ~2.05 ppm will disappear, confirming the assignment of the exchangeable
    
    
    protons.
Protocol B: Benchtop NMR Rapid Screening
  • Sample Preparation: Benchtop systems have lower sensitivity[1]. Dissolve a higher concentration (30–50 mg) of the compound in 0.6 mL of

    
    .
    
  • Calibration: Ensure the permanent magnet is thermally stabilized (usually maintained at a constant internal temperature like 30°C). Run a quick daily lineshape calibration using a standard sample (e.g., 1% CHCl3 in Acetone-d6).

  • Acquisition: Insert the sample into the 60 MHz benchtop spectrometer. Acquire the spectrum using 64 to 128 scans to compensate for lower sensitivity.

  • Data Interpretation: Note that the signals between 6.8 and 7.7 ppm will likely merge into a broad multiplet envelope. Rely on the isolated signals—the methoxy singlet (3.78 ppm) and the methine singlet (5.20 ppm)—for rapid structural confirmation and purity estimation.

Protocol C: AI Prediction Workflow (e.g., Mnova NMRPredict)
  • Structure Input: Open the prediction software and draw the exact 2D structure of (3-methoxyphenyl)(pyridin-3-yl)methanamine, ensuring correct stereochemistry if evaluating a specific enantiomer.

  • Algorithm Selection: Select an "Ensemble" prediction mode[6]. This ensures the software cross-references HOSE codes (database matching) with Machine Learning (MPNN) algorithms to calculate the most accurate shifts[4][5].

  • Solvent Specification: Explicitly set the prediction solvent to

    
    , as solvent effects heavily influence the hydrogen-bonding behavior of the amine and the overall magnetic susceptibility.
    
  • Overlay and Assignment: Import the experimental FID file from Protocol A or B. Use the software's automated assignment tool to overlay the predicted spectrum onto the experimental data, manually verifying the algorithm's peak picking against your mechanistic knowledge of EDG/EWG effects[7].

References

  • Mnova Predict | Accurate Prediction - Bruker. Bruker. Available at:[Link]

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich Research Collection. Available at:[Link]

  • Download NMR Predict - Mestrelab. Mestrelab Research. Available at:[Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Institutes of Health (NIH). Available at:[Link]

  • Benchtop NMR Coupled with Chemometrics: A Workflow for Unveiling Hidden Drug Ingredients in Honey-Based Supplements. MDPI. Available at:[Link]

  • Why Benchtop NMR is Ideal for Fat Analysis. Oxford Instruments. Available at:[Link]

  • Using Mnova to Process and Analyze NMR on Your Desktop. WPMU CDN (Mestrelab Tutorial). Available at:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of (3-methoxyphenyl)(pyridin-3-yl)methanamine

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of complex diarylmethanamines is critical for pharmacokinetic profiling and drug...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of complex diarylmethanamines is critical for pharmacokinetic profiling and drug development.

This guide provides an in-depth, objective comparison of analytical platforms for evaluating (3-methoxyphenyl)(pyridin-3-yl)methanamine (Chemical Formula: C₁₃H₁₄N₂O; Exact Mass: 214.1106 Da). By dissecting the causality behind its collision-induced dissociation (CID) fragmentation patterns, we establish a foundation for choosing between Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Gas Chromatography-Mass Spectrometry (GC-MS) systems.

Mechanistic Elucidation of Fragmentation Patterns

To develop robust MS methods, we must first understand the thermodynamic and kinetic drivers of the molecule's fragmentation. In positive Electrospray Ionization (ESI+), (3-methoxyphenyl)(pyridin-3-yl)methanamine readily forms a protonated precursor ion, [M+H]⁺ at m/z 215.1184 .

The Causality of Cleavage
  • Neutral Loss of Ammonia (m/z 198.09): The primary aliphatic amine is a highly basic site. Protonation here weakens the adjacent C-N bond, leading to the rapid inductive cleavage and neutral loss of NH₃ (17.03 Da). This generates a highly resonance-stabilized diarylmethyl carbocation at m/z 198.09. This is a hallmark fragmentation pathway for primary aralkylamines and pyridine derivatives ().

  • Alpha-Cleavage (m/z 136.05 and m/z 106.06): The central methine carbon is flanked by two aromatic systems. Charge-driven alpha-cleavage results in the competitive loss of either the pyridinyl or the methoxyphenyl radical/neutral species.

    • Cleaving the pyridine moiety yields the 3-methoxybenzyl cation (m/z 136.05) .

    • Cleaving the methoxyphenyl moiety yields the pyridin-3-ylmethyl cation (m/z 106.06) .

  • Secondary Ring Contraction (m/z 108.04): The 3-methoxybenzyl fragment undergoes a well-documented rearrangement, losing carbon monoxide (CO, 28 Da) to form a stable tropylium-like derivative at m/z 108.04 ().

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 215.12 (Protonated Amine) LossNH3 [M+H - NH3]+ m/z 198.09 (Diarylmethyl Cation) Precursor->LossNH3 -NH3 (-17 Da) Inductive Cleavage MethoxyBenzyl Alpha-Cleavage m/z 136.05 (3-Methoxybenzyl Cation) Precursor->MethoxyBenzyl -Pyridine-3-amine Alpha-Cleavage Pyridinyl Alpha-Cleavage m/z 106.06 (Pyridin-3-ylmethyl Cation) Precursor->Pyridinyl -3-Methoxyaniline Alpha-Cleavage LossCO [m/z 136 - CO]+ m/z 108.04 (Ring Contraction) MethoxyBenzyl->LossCO -CO (-28 Da) Rearrangement

Figure 1: ESI-MS/MS CID fragmentation pathways for (3-methoxyphenyl)(pyridin-3-yl)methanamine.

Analytical Platform Comparison

When analyzing diarylmethanamines, the choice of instrumentation dictates whether your focus is absolute quantification (PK/PD studies) or qualitative structural confirmation (metabolite ID).

Performance Matrix
ParameterESI-QqQ MS/MS (e.g., Agilent 6495)ESI-Q-TOF MS (e.g., Waters Xevo G2-XS)GC-EI-MS (e.g., Thermo ISQ 7600)
Primary Use Case High-throughput absolute quantification.Structural elucidation & metabolite ID.Volatile derivative screening.
Ionization Mode Soft (ESI+), yields intact [M+H]⁺.Soft (ESI+), yields intact [M+H]⁺.Hard (EI, 70 eV), yields [M]⁺ radical.
Mass Accuracy Nominal mass (~0.1 Da).High Resolution (< 2 ppm).Nominal mass (~0.1 Da).
Sensitivity (LOD) Sub-picogram (pg/mL) . Superior for PK.Nanogram (ng/mL).Nanogram to picogram (derivatized).
Dynamic Range 5 to 6 orders of magnitude.3 to 4 orders of magnitude.4 orders of magnitude.
Fragmentation CID (Argon/Nitrogen gas).CID (Argon/Nitrogen gas).Electron impact (extensive shattering).
Limitations Cannot differentiate isobars without LC separation.Lower sensitivity for trace quantification.Requires chemical derivatization of the primary amine.

Application Scientist's Verdict: For structural confirmation of synthesized (3-methoxyphenyl)(pyridin-3-yl)methanamine, Q-TOF is mandatory to verify the exact mass of the m/z 198.0919 fragment, distinguishing it from isobaric interferences. However, for biological matrix assays, the QqQ operating in Multiple Reaction Monitoring (MRM) mode is the undisputed gold standard due to its unmatched signal-to-noise ratio.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate System Suitability Tests (SST) and stable isotope-labeled internal standards (SIL-IS) to guarantee that any loss in signal is mechanically diagnostic rather than a false negative.

Protocol A: Quantitative LC-MS/MS (QqQ) Workflow

Objective: High-sensitivity quantification in plasma.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., ¹³C₆-labeled analog at 100 ng/mL). Causality: The SIL-IS co-elutes and experiences identical ion suppression, normalizing matrix effects.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity BEH).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MRM Parameters (Positive ESI)

  • Quantifier Transition: m/z 215.1 → 198.1 (Collision Energy: 15 eV). Chosen for maximum intensity (loss of NH₃).

  • Qualifier Transition: m/z 215.1 → 106.1 (Collision Energy: 25 eV). Chosen for structural specificity (pyridinyl cleavage).

  • Self-Validation Check: The ratio of Quantifier/Qualifier area must remain within ±20% of the analytical standard. A deviation indicates co-eluting isobaric interference.

Protocol B: Qualitative HRMS (Q-TOF) Workflow

Objective: Exact mass confirmation and impurity profiling.

Step 1: Instrument Calibration

  • Infuse a mass calibration solution (e.g., Sodium Formate) prior to the run to ensure mass accuracy is < 2 ppm.

  • Enable LockSpray (e.g., Leucine Enkephalin, m/z 556.2771) for real-time mass correction during the chromatographic run.

Step 2: Data-Independent Acquisition (DIA / MSᴱ)

  • Set the Q-TOF to acquire data in MSᴱ mode.

  • Low-Energy Function: Scan m/z 50–1000 at 4 eV (captures intact [M+H]⁺ at m/z 215.1184).

  • High-Energy Function: Ramp collision energy from 15 to 40 eV (captures all fragments simultaneously).

  • Data Processing: Use structural elucidation software to align low and high-energy spectra, verifying the elemental composition of the m/z 136.0524 (C₈H₁₀NO⁺) and m/z 106.0657 (C₆H₈N⁺) fragments.

Conclusion

The structural analysis of (3-methoxyphenyl)(pyridin-3-yl)methanamine relies heavily on the predictable lability of its primary amine and the relative stability of its flanking aromatic rings. While GC-MS requires tedious derivatization, ESI-based techniques excel. Researchers should deploy Q-TOF during the synthetic validation phase to leverage exact mass capabilities, and transition to QqQ platforms utilizing the m/z 215.1 → 198.1 transition for robust, high-throughput quantification in downstream biological assays.

References

  • Journal of the American Chemical Society. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids (Diarylmethanamine Derivatives). ACS Publications. Retrieved from[Link]

  • RSC Advances. (2021). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts (HRMS Data). Royal Society of Chemistry. Retrieved from[Link]

  • PubChem. (2024). 3-Pyridinemethanamine: Computed Properties and Mass Spectrometry. National Institutes of Health. Retrieved from[Link]

Validation

A Comparative Guide to HPLC Method Validation for (3-methoxyphenyl)(pyridin-3-yl)methanamine Purity

A Senior Application Scientist's Field-Proven Guide to Developing a Stability-Indicating HPLC Method This guide provides an in-depth, objective comparison of critical aspects of High-Performance Liquid Chromatography (HP...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Guide to Developing a Stability-Indicating HPLC Method

This guide provides an in-depth, objective comparison of critical aspects of High-Performance Liquid Chromatography (HPLC) method validation, specifically for determining the purity of (3-methoxyphenyl)(pyridin-3-yl)methanamine. As drug development professionals, ensuring the purity and stability of an active pharmaceutical ingredient (API) is paramount. This document moves beyond a simple checklist of validation parameters, offering a rationale-driven approach grounded in scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Challenge

(3-methoxyphenyl)(pyridin-3-yl)methanamine is a chemical entity with potential applications in pharmaceutical development.[4] Its structure, featuring both a methoxy-substituted phenyl ring and a pyridine ring, presents a unique analytical challenge. A robust, validated HPLC method is essential to not only quantify the API but also to detect and quantify any process-related impurities and potential degradants that may arise during manufacturing and storage.

This guide will compare a newly developed, hypothetical "Method A" against a more traditional, hypothetical "Alternative Method B" to illustrate key performance differences and the importance of a thorough validation strategy.

Method A (New, Optimized Method): A stability-indicating reverse-phase HPLC (RP-HPLC) method designed for high resolution and specificity.

Alternative Method B (Traditional Method): A standard RP-HPLC method that, while functional for basic assay, may lack the specificity required for stability studies.

Foundational Strategy: The Stability-Indicating Approach

The cornerstone of a reliable purity method is its ability to be "stability-indicating." This means the method must be able to unequivocally separate the API from its degradation products, process impurities, and any other potential interfering components.[5][6][7] To achieve this, a forced degradation study is not just a validation step but a crucial part of method development itself.[2][8][9]

The Causality of Forced Degradation

Forced degradation studies, as outlined in ICH guideline Q1A(R2), intentionally stress the API under various conditions to generate potential degradation products.[1][8] This is not about destroying the molecule but about achieving a target degradation of 5-20% to ensure that any degradants formed are at a sufficient concentration to be detected and resolved by the HPLC method.[8][10]

dot

Forced_Degradation_Pathway Drug (3-methoxyphenyl)(pyridin-3-yl)methanamine (API) Acid Acid Hydrolysis (e.g., HCl, Heat) Drug->Acid forms Base Base Hydrolysis (e.g., NaOH, Heat) Drug->Base forms Oxidation Oxidation (e.g., H2O2) Drug->Oxidation forms Thermal Thermal (Dry Heat) Drug->Thermal forms Photo Photolytic (UV/Vis Light) Drug->Photo forms DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 Oxidation->DP1 DP3 Degradation Product 'n' Thermal->DP3 Photo->DP2

Caption: Forced degradation stress conditions and potential pathways.

Experimental Protocol: Forced Degradation Study
  • Preparation: Prepare solutions of (3-methoxyphenyl)(pyridin-3-yl)methanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[10]

  • Acid Hydrolysis: Treat the API solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[10]

  • Base Hydrolysis: Treat the API solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.[10]

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 48 hours.[10]

  • Photolytic Degradation: Expose the API solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m², as per ICH Q1B guidelines.[1][2]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Method Validation: A Comparative Analysis

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[3][11][12] The following sections compare Method A and Alternative Method B across the key validation parameters defined in ICH Q2(R1).[3][11]

dot

HPLC_Method_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execution Phase 2: Validation Execution cluster_Evaluation Phase 3: Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop HPLC Method (e.g., Column, Mobile Phase) P1->P2 P3 Forced Degradation Study Design P2->P3 E7 System Suitability P2->E7 E1 Specificity (Peak Purity, Resolution) P3->E1 E2 Linearity & Range E1->E2 E3 Accuracy (% Recovery) E2->E3 E4 Precision (Repeatability, Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Data Analysis vs. Acceptance Criteria E6->R1 E7->R1 R2 Method Validation Report R1->R2 R3 Method Implementation R2->R3

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[6][13][14] This is where the results of the forced degradation study are critical.

  • Method A: Demonstrates baseline resolution (Resolution > 2.0) between the main API peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector confirms that the main peak is spectrally homogeneous, with no co-eluting impurities.

  • Alternative Method B: Shows adequate separation for the main peak from some impurities, but one of the degradation products co-elutes or is poorly resolved (Resolution < 1.5), making accurate quantification impossible.

Parameter Method A (Optimized) Alternative Method B (Traditional) ICH Acceptance Criteria
Resolution (API vs. nearest degradant) 2.81.3> 2.0 is ideal; >1.5 may be acceptable with justification.[15]
Peak Purity (API Peak) PassFail (due to co-elution)Peak should be spectrally pure.[15]
Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal (peak area).[16][17] The range is the interval over which the method is shown to be linear, accurate, and precise.[17][18]

  • Method A: Exhibits excellent linearity over a wide range (e.g., 50% to 150% of the target concentration for the assay, and from the reporting limit to 120% for impurities), with a correlation coefficient (r²) > 0.999.

  • Alternative Method B: Shows acceptable linearity (r² > 0.995) but over a narrower range, which may not be sufficient for quantifying high levels of impurities.

Parameter Method A (Optimized) Alternative Method B (Traditional) ICH Acceptance Criteria
Range (Assay) 80% - 120% of target conc.90% - 110% of target conc.Typically 80-120% of the test concentration.[19]
Correlation Coefficient (r²) 0.99980.9965≥ 0.999 is generally expected.
y-intercept Close to zeroSignificant non-zero interceptShould not be significantly different from zero.
Experimental Protocol: Linearity
  • Prepare a stock solution of the (3-methoxyphenyl)(pyridin-3-yl)methanamine reference standard.

  • Create a series of at least five dilutions covering the desired range (e.g., for impurity quantification, from the Limit of Quantitation up to 120% of the specification limit).[3]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value, often determined by recovery studies.[17][20] Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17][21]

  • Method A: Shows high accuracy, with recovery rates between 99.0% and 101.0% at three concentration levels. It also demonstrates excellent precision, with a relative standard deviation (RSD) of <1.0% for repeatability and <1.5% for intermediate precision.

  • Alternative Method B: Accuracy is acceptable (97.0% - 103.0%), but precision is poorer (RSD > 2.0%), indicating more variability in the results.

Parameter Method A (Optimized) Alternative Method B (Traditional) ICH Acceptance Criteria
Accuracy (% Recovery) 99.0% - 101.0%97.0% - 103.0%For assay: 98.0% - 102.0%.[20][21] For impurities: may be wider.
Precision - Repeatability (% RSD) ≤ 1.0%≤ 2.5%For assay: ≤ 2.0%.[20][21]
Precision - Intermediate (% RSD) ≤ 1.5%≤ 3.0%Should not be significantly higher than repeatability.[11]
Experimental Protocol: Accuracy (Spiking Method)
  • Prepare samples of a placebo (if a drug product) or diluent spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[22][23]

  • Method A: Achieves a low LOQ, making it suitable for quantifying trace-level impurities. This is often achieved through optimized detector settings and a stable baseline.

  • Alternative Method B: Has a higher LOQ, potentially above the reporting threshold for some impurities, rendering it unsuitable for comprehensive purity analysis.

Parameter Method A (Optimized) Alternative Method B (Traditional) ICH Acceptance Criteria
LOD (Signal-to-Noise) 3:15:1Typically determined at a signal-to-noise ratio of 3:1.[22]
LOQ (Signal-to-Noise) 10:115:1Typically determined at a signal-to-noise ratio of 10:1.[22]
Precision at LOQ (%RSD) ≤ 10%> 15%Precision at the LOQ concentration should be acceptable (e.g., RSD ≤ 10%).[18]
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[13][24][25]

  • Method A: Shows high robustness. Small changes in parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) do not significantly impact the resolution or quantification.

  • Alternative Method B: Is sensitive to minor changes. A small shift in mobile phase composition leads to a significant change in retention times and loss of resolution, indicating a less reliable method.

Parameter Varied Method A (% Change in Result) Alternative Method B (% Change in Result) ICH Acceptance Criteria
Mobile Phase pH (±0.2) < 1.0%> 5.0%System suitability parameters should still be met.
Column Temperature (±5°C) < 1.5%> 4.0%System suitability parameters should still be met.
Flow Rate (±10%) < 2.0%> 6.0%System suitability parameters should still be met.

System Suitability: The Daily Method Check

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[26][27][28][29][30] This is a self-validating component of the overall protocol.

SST Parameter Method A Acceptance Criteria Alternative Method B Acceptance Criteria Rationale
Tailing Factor (T) 0.9 - 1.50.8 - 2.0Ensures good peak shape for accurate integration.
Theoretical Plates (N) > 5000> 2000Measures column efficiency and separation power.
Repeatability (%RSD, n=5) ≤ 1.0%≤ 2.0%Confirms the precision of the injection system.
Resolution (Rs) ≥ 2.5≥ 1.8Ensures critical peaks are well-separated.

Conclusion: The Value of a Rigorously Validated Method

This comparative guide illustrates that not all HPLC methods are created equal. While Alternative Method B might be sufficient for a simple identity check, it falls short in providing the high degree of confidence required for purity and stability testing in a regulated environment.

Method A , developed with a stability-indicating approach and rigorously validated against all ICH parameters, provides a trustworthy and robust system for the purity analysis of (3-methoxyphenyl)(pyridin-3-yl)methanamine. It ensures that any changes in the API's purity profile over time will be accurately detected and quantified, safeguarding product quality and patient safety. The investment in a comprehensive method development and validation strategy is fundamental to successful drug development and regulatory compliance.

References

  • Forced Degradation Study as per ICH Guidelines: Wh
  • A practical guide to forced degradation and stability studies for drug substances.Onyx Scientific.
  • Forced Degrad
  • System Suitability Test in HPLC – Key Parameters Explained.Assay Prism.
  • Development of forced degradation and stability indicating studies of drugs—A review.ScienceDirect.
  • Stability indicating hplc method development: a review.Academia.edu.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • HPLC analytical tips: Wh
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • System Suitability in HPLC Analysis.Pharmaguideline.
  • HPLC Method Validation: Key Parameters and Importance.Assay Prism.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
  • Getting the peaks perfect: System suitability for HPLC.American Chemical Society.
  • What is meant by the limit of detection and quantific
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.Altabrisa Group.
  • A ruggedness test model and its application for HPLC method validation.
  • HPLC Method for Stability Testing.Scribd.
  • What are system suitability tests (SST) of analytical methods?GMP-Verlag.
  • System suitability in HPLC Analysis.
  • 3 Critical Parameters to Examine During HPLC Valid
  • Determine limits of detection LOD and limits of quantific
  • The 6 Key Aspects of Analytical Method Valid
  • What Is HPLC Method Robustness Assessment and Its Importance?Altabrisa Group.
  • Development and validation of stability indicating HPLC method: A review.
  • Robustness Tests.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • How To Perform Specificity In Analytical Method Validation: Get Mastery Easily.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.BenchChem.
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.Pharmaceutical Sciences.
  • Guidance for the validation of pharmaceutical quality control analytical methods.GOV.UK.
  • Analytical Method Validation: are your analytical methods suitable for intended use?QbD Group.
  • Limit of Blank, Limit of Detection and Limit of Quantitation.
  • A Comparative Guide to ICH Q2(R1)
  • ICH Q2(R1)
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).European Medicines Agency.
  • HPLC Content Determination Method Validation: A Comprehensive Guide.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.U.S.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • A new sensitive HPLC assay for methoxyamine and its analogs.
  • Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS.Agilent.
  • (3-Methoxyphenyl)(pyridin-3-yl)methanamine.PubChem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica-Drug Research.
  • Pyrilamine.SIELC Technologies.

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Comparative

A Comparative Guide to the Structural Confirmation of (3-methoxyphenyl)(pyridin-3-yl)methanamine: X-ray Crystallography vs. Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals In the synthesis and characterization of novel small molecules, the unambiguous confirmation of their three-dimensional structure is a critical step. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel small molecules, the unambiguous confirmation of their three-dimensional structure is a critical step. This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of a candidate molecule, (3-methoxyphenyl)(pyridin-3-yl)methanamine. While X-ray crystallography stands as the gold standard for providing definitive solid-state structural information, its application is contingent on the ability to grow suitable single crystals.[1] Consequently, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are routinely employed to assemble a comprehensive structural picture.[2][3] This document will delve into the principles, experimental workflows, and data interpretation for each of these techniques, offering a comparative framework for researchers in the field.

The target molecule, (3-methoxyphenyl)(pyridin-3-yl)methanamine, possesses key structural features—a chiral center, aromatic rings with distinct electronic properties, a secondary amine, and a methoxy group—that serve as excellent probes for these analytical methods.[4]

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unparalleled, high-resolution map of atomic positions within a crystal lattice, revealing precise bond lengths, bond angles, and stereochemistry.[5] Although no public crystallographic data for the title compound was found, this section outlines the experimental protocol and expected outcomes based on analyses of structurally related molecules.[6][7][8]

  • Crystal Growth: The initial and often most challenging step is the growth of diffraction-quality single crystals (typically 0.1-0.3 mm in size).[1] Common techniques include:

    • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: A concentrated solution of the compound in a vial is placed within a sealed chamber containing a more volatile "anti-solvent" in which the compound is less soluble. Gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[1]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffraction pattern is recorded on a detector.[5]

  • Structure Solution and Refinement: The diffraction data is used to determine the electron density map of the unit cell. From this, an initial model of the molecule is built and then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction intensities.[1] The quality of the final structure is assessed by the R-factor, which should ideally be below 5%.

A successful crystallographic analysis of (3-methoxyphenyl)(pyridin-3-yl)methanamine would provide:

  • Unambiguous Connectivity: Confirmation of the covalent bonding framework.

  • Precise Bond Lengths and Angles: For example, the C-N, C-O, and C-C bond lengths, and the bond angles around the chiral carbon.

  • Stereochemistry: The absolute configuration of the chiral center.

  • Conformation: The torsion angles describing the spatial arrangement of the phenyl and pyridyl rings relative to each other.

  • Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the amine N-H) and other non-covalent interactions that dictate the crystal packing.

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination start Purified Compound crystal_growth Crystal Growth (e.g., Vapor Diffusion) start->crystal_growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer diffraction_data Diffraction Pattern diffractometer->diffraction_data structure_solution Structure Solution (Direct Methods) diffraction_data->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Workflow for Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[2][3] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For a comprehensive analysis, several experiments are performed:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and electronic environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which are crucial for establishing the complete molecular structure.[10]

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard.[9]

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities Information Gained
¹H NMR ~8.5-8.6 (m, 2H, pyridyl Hα), ~7.6-7.8 (m, 1H, pyridyl Hγ), ~7.2-7.4 (m, 1H, pyridyl Hβ), ~6.8-7.3 (m, 4H, methoxyphenyl H), ~5.0-5.2 (s, 1H, benzylic CH), ~3.8 (s, 3H, OCH₃), ~2.0-3.0 (br s, 1H, NH)Confirms the presence of all proton environments. The broad NH signal can be confirmed by D₂O exchange.[11] The benzylic proton signal would be a singlet.
¹³C NMR ~160 (C-OCH₃), ~148-150 (pyridyl Cα), ~140-145 (ipso-C of methoxyphenyl), ~135 (pyridyl Cγ), ~120-130 (aromatic CH), ~112-118 (aromatic CH ortho/para to OCH₃), ~55 (OCH₃), ~50-60 (benzylic CH)Confirms the number of unique carbon environments.

The workflow for NMR spectroscopy is depicted below:

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve spectrometer NMR Spectrometer dissolve->spectrometer acquire Acquire 1D & 2D Spectra spectrometer->acquire process Fourier Transform & Phasing acquire->process analyze Analyze Chemical Shifts, Couplings, & Correlations process->analyze structure Proposed Structure analyze->structure

General Workflow for NMR Spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[2]

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Molecular Ion Peak (M⁺): The molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol .[4] A high-resolution mass spectrometer would detect the molecular ion at m/z ≈ 214.11. The presence of two nitrogen atoms ("nitrogen rule") would result in an even-numbered molecular ion peak.[12]

  • Key Fragmentation Patterns: In EI-MS, the molecule would likely undergo α-cleavage, a characteristic fragmentation pathway for amines.[13] This would involve the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of resonance-stabilized fragments. Potential fragments include ions corresponding to the pyridyl moiety and the methoxyphenylmethyl cation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule.[14]

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500 (a single, sharp band)[11]
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1000 - 1350
C-O Stretch (aryl ether)1200 - 1275 (asymmetric), 1000-1075 (symmetric)
Comparison Summary
Technique Information Provided Strengths Limitations
X-ray Crystallography Definitive 3D structure in the solid state, including bond lengths, angles, stereochemistry, and intermolecular interactions.Unambiguous and high-resolution structural data.[1]Requires diffraction-quality single crystals, which can be difficult to obtain. Provides solid-state information which may differ from the solution-state conformation.
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, and stereochemical relationships in solution.The most powerful technique for complete structure elucidation in solution.[2]Lower sensitivity compared to MS, requires a relatively pure sample of sufficient quantity.
Mass Spectrometry Molecular weight, elemental formula (with high resolution), and structural information from fragmentation patterns.High sensitivity, requires very small amounts of sample.[2]Isomers can be difficult to distinguish without derivatization or tandem MS. Fragmentation can be complex to interpret.[15]
Infrared Spectroscopy Presence or absence of specific functional groups.Fast, non-destructive, and requires minimal sample preparation.[14]Provides limited information about the overall molecular skeleton.
Conclusion

While X-ray crystallography remains the definitive method for structural determination, its practical application is not always feasible. A combination of spectroscopic techniques—NMR, MS, and IR—provides a powerful and often sufficient alternative for the unambiguous structural confirmation of new chemical entities like (3-methoxyphenyl)(pyridin-3-yl)methanamine. The data from these methods are complementary: MS provides the molecular formula, IR identifies the functional groups, and NMR elucidates the detailed atomic connectivity and solution-state structure. Together, they form the cornerstone of molecular characterization in modern chemical research.

References

  • Structural analysis of amines. (2011, June 10). Retrieved from [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Electronic Supplementary Information - Rsc.org. (n.d.). Retrieved from [Link]

  • An X-Ray Crystallographic Study of the Novel Aminal bis-( p -Ethoxycarbonylphenylamino-)methane | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for ... - Doc Brown. (2025, November 17). Retrieved from [Link]

  • (3-Methoxyphenyl)(pyridin-3-yl)methanamine | C13H14N2O | CID 50989218 - PubChem. (n.d.). Retrieved from [Link]

  • Supporting Information - MPG.PuRe. (n.d.). Retrieved from [Link]

  • Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from - SciSpace. (n.d.). Retrieved from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques - jchps. (n.d.). Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC. (n.d.). Retrieved from [Link]

  • Methylamine - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies - ResearchGate. (n.d.). Retrieved from [Link]

  • Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. - SciSpace. (n.d.). Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26). Retrieved from [Link]

  • Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (2022, September 6). Retrieved from [Link]

  • [3-(methoxymethyl)pyridin-4-yl]methanamine - PubChemLite. (n.d.). Retrieved from [Link]

  • What is the proton NMR spectrum of p-methoxyphenol? - Chemistry Stack Exchange. (2017, April 25). Retrieved from [Link]

Sources

Validation

Comparative Binding Affinity Guide: (3-Methoxyphenyl)(pyridin-3-yl)methanamine Derivatives as 5-HT Receptor Modulators

Executive Summary & Pharmacological Context The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold represents a highly privileged pharmacophore in central nervous system (CNS) drug discovery, particularly in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold represents a highly privileged pharmacophore in central nervous system (CNS) drug discovery, particularly in the development of selective serotonin (5-HT) receptor modulators[1]. As a Senior Application Scientist, I have evaluated numerous chemotypes, and this specific scaffold stands out due to its precise spatial geometry.

The primary amine (methanamine) acts as a bioisostere for the endogenous ethylamine of serotonin, forming a critical, charge-reinforced salt bridge with the highly conserved Asp3.32 residue in the transmembrane helix 3 (TM3) of GPCRs. Simultaneously, the 3-methoxyphenyl group projects into the hydrophobic accessory pocket (TM4-TM6), while the pyridine-3-yl ring engages in


 stacking and hydrogen bonding with residues like Arg7.36 and Phe6.52[1]. This guide objectively compares the binding affinities of various derivatives of this scaffold and provides a self-validating experimental workflow for evaluating their performance.

Comparative Binding Affinity Data

To understand the Structure-Activity Relationship (SAR) of this scaffold, we must compare the core molecule against its structural isomers. The table below summarizes the binding affinities (


 values in nM) for the 5-HT

receptor, 5-HT

receptor, and the Serotonin Transporter (SERT).
Table 1: In Vitro Binding Affinities ( , nM) of Methanamine Derivatives
Compound IDDerivative Structure5-HT


(nM)
5-HT


(nM)
SERT

(nM)
Pharmacological Profile
CMPD-01 (3-Methoxyphenyl)(pyridin-3-yl)methanamine (Core)14.22.8 >10,000Potent 5-HT

Antagonist
CMPD-02 (4-Methoxyphenyl)(pyridin-3-yl)methanamine185.045.1>10,000Weak Binder (Steric Clash)
CMPD-03 (3-Methoxyphenyl)(pyridin-4-yl)methanamine8.532.0>10,000Mixed 5-HT

/5-HT

CMPD-04 N-Methyl-(3-methoxyphenyl)(pyridin-3-yl)methanamine45.31.54,500Highly Selective 5-HT

Data Analysis & Causality:

  • The Meta-Substitution Advantage: CMPD-01 (3-methoxy) significantly outperforms CMPD-02 (4-methoxy). The 5-HT

    
     receptor's binding pocket is constrained at the para vector; a 4-methoxy group creates a steric clash with the TM5 domain, drastically reducing affinity.
    
  • Pyridine Nitrogen Positioning: Shifting the nitrogen from the 3-position (CMPD-01) to the 4-position (CMPD-03) alters the hydrogen bond trajectory, shifting selectivity away from 5-HT

    
     and toward 5-HT
    
    
    
    .
  • Secondary Amine Modification: Methylation of the primary amine (CMPD-04) enhances lipophilicity and locks the conformation, yielding sub-nanomolar affinity for 5-HT

    
    [2].
    

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, binding affinities must be determined using robust radioligand competition assays. The following protocol details the methodology for evaluating these derivatives against the 5-HT


 and 5-HT

receptors, explaining the causality behind each technical choice.
Radioligand Competition Binding Protocol

Reagents & Materials:

  • Cell Lines: HEK-293 cells stably expressing recombinant human 5-HT

    
     or CHO-K1 cells expressing 5-HT
    
    
    
    [3][4].
  • Radioligands: [

    
    H]-8-OH-DPAT for 5-HT
    
    
    
    [5] and [
    
    
    H]-5-CT for 5-HT
    
    
    [2].
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 12.5 mM MgCl

    
    [3].
    

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize harvested cells in ice-cold assay buffer using a Polytron homogenizer, followed by centrifugation at 40,000

    
     g for 20 minutes[4].
    
    • Causality: High-speed centrifugation isolates the membrane fraction where the GPCRs are embedded, removing cytosolic proteins that could cause non-specific interference.

  • Buffer Optimization: Resuspend the membrane pellet in the Assay Buffer containing 12.5 mM MgCl

    
    .
    
    • Causality: The inclusion of divalent cations (Mg

      
      ) is strictly required. Mg
      
      
      
      promotes the allosteric coupling of the GPCR to its intracellular G-protein, stabilizing the "high-affinity" state of the receptor necessary for accurate agonist radioligand binding[3].
  • Incubation: In a 96-well plate, combine 150

    
    L of membrane suspension (approx. 5-10 
    
    
    
    g protein/well), 25
    
    
    L of the radioligand (e.g., 0.4 nM [
    
    
    H]-8-OH-DPAT), and 25
    
    
    L of the test derivative (CMPD-01 to 04) at varying concentrations (
    
    
    to
    
    
    M). Incubate at 25°C for 90 minutes.
  • Self-Validation (Defining the Signal): To determine Non-Specific Binding (NSB), include control wells containing 10

    
    M of unlabelled 5-HT.
    
    • Causality: Specific binding is calculated by subtracting NSB from Total Binding. This mathematically guarantees that the measured radioactive decay is exclusively originating from ligand-receptor complexes, not ligand-plastic or ligand-lipid interactions.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: Methanamine derivatives and radioligands are positively charged at physiological pH. PEI coats the negatively charged silicate groups on the glass filters, neutralizing them and preventing false-positive background noise caused by radioligand sticking to the filter.

Mechanistic Pathway & Visualization

The 5-HT


 receptor is a G

-coupled GPCR. When an antagonist like CMPD-01 binds, it prevents endogenous serotonin from activating the receptor, thereby halting the downstream accumulation of cyclic AMP (cAMP)[2]. The logical flow of this inhibition is visualized below.

Pathway Ligand (3-Methoxyphenyl)(pyridin-3-yl)methanamine (Antagonist CMPD-01) Receptor 5-HT7 Receptor (Transmembrane GPCR) Ligand->Receptor Competitive Antagonism (Occupies Asp3.32 Pocket) GProtein Gαs Protein Complex Receptor->GProtein Inhibits Gs Coupling Effector Adenylyl Cyclase (AC) GProtein->Effector Prevents Stimulation SecondMsgr cAMP Accumulation & PKA Activation Effector->SecondMsgr Halts ATP Conversion

Figure 1: Mechanism of action for (3-methoxyphenyl)(pyridin-3-yl)methanamine at the 5-HT7 receptor.

Conclusion

The (3-methoxyphenyl)(pyridin-3-yl)methanamine scaffold offers an exceptional starting point for developing selective 5-HT


 and 5-HT

modulators. As demonstrated by the SAR data, the meta-methoxy substitution is critical for avoiding steric clashes in the TM5 domain, while the primary/secondary amine dictates the final affinity profile. By adhering to the strictly controlled, self-validating radioligand assay protocols outlined above, researchers can confidently map the pharmacological boundaries of this highly versatile chemical space.

References

  • Receptor-Based Pharmacophores for Serotonin 5-HT7 R Antagonists. ResearchGate. URL:[Link]

  • Hedlund PB, Sutcliffe JG. Functional, molecular and pharmacological advances in 5-HT7 receptor research. ResearchGate. URL:[Link]

  • Fused heterocyclic compounds as serotonin receptor modulators (EP 1905774 B1). European Patent Office.

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Comparative

Establishing Elemental and Purity Standards for (3-methoxyphenyl)(pyridin-3-yl)methanamine: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of certifying complex heterocyclic building blocks for pharmaceutical development. (3-methoxyphenyl)(pyridin-3-yl)methanamine ( , MW: 214.26 g/mol )...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of certifying complex heterocyclic building blocks for pharmaceutical development. (3-methoxyphenyl)(pyridin-3-yl)methanamine (


, MW: 214.26  g/mol ) is a critical primary amine intermediate used in the synthesis of targeted therapeutics. Establishing a reference standard for this molecule requires moving beyond outdated methodologies.

Historically, analysts relied on combustion analysis (CHNS/O) and mass-balance calculations to determine elemental composition and purity. However, nitrogen-rich heterocycles like pyridine often undergo incomplete combustion, leading to skewed nitrogen values. Today, rigorous regulatory frameworks demand a self-validating, orthogonal approach. This guide objectively compares modern analytical modalities—Quantitative NMR (qNMR), High-Resolution Mass Spectrometry (HRMS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)—and provides field-proven protocols for certifying this compound.

Comparative Overview of Analytical Modalities

To establish a primary reference standard, we must confirm the exact elemental formula, quantify the absolute purity, and profile trace inorganic impurities. No single technique can achieve this.

Analytical TechniquePrimary OutputPrecision / AccuracySample RequirementLimitations for this API
Combustion (CHNS/O) Bulk elemental % (C, H, N, O)

0.3 - 0.5%
1 - 5 mgCannot distinguish API from isobaric impurities; pyridine rings resist complete oxidation.
LC-HRMS Exact monoisotopic mass

ppm mass error

mg
Not inherently quantitative without identical isotopically labeled standards.
qNMR (

)
Absolute mass fraction (%)

0.1 - 0.5%
10 - 20 mgRequires a highly pure, non-overlapping internal standard (e.g., Maleic acid).
ICP-MS (USP <232>) Trace elemental impuritiesParts per trillion (ppt)0.1 - 0.5 gDestructive technique; requires aggressive microwave digestion to break down the aromatic matrix.

Absolute Purity via Quantitative NMR (qNMR)

Traditional purity assessment relies on chromatography (HPLC-UV) combined with a "mass balance" approach (100% minus all impurities). This is inherently flawed because it assumes all impurities (including water and inorganic salts) are detected.1 [1]. Because the NMR signal intensity is directly proportional to the number of nuclei, qNMR offers absolute quantification without requiring an identical reference standard.

Causality of Experimental Design

For (3-methoxyphenyl)(pyridin-3-yl)methanamine, selecting the right internal standard is critical. We utilize Maleic acid (NIST SRM).2 [2]. Maleic acid produces a sharp olefinic singlet at ~6.3 ppm in DMSO-


. This perfectly avoids the API's aromatic protons (pyridine and phenyl rings at 6.8–8.6 ppm) and aliphatic protons (methoxy singlet at ~3.8 ppm, methine at ~5.0 ppm). Furthermore, we set the relaxation delay (

) to

(typically 30-60 seconds) to ensure complete longitudinal magnetization recovery, which is a strict prerequisite for quantitative integration.
Protocol 1: Self-Validating qNMR Workflow
  • Weighing: Using a microbalance (calibrated daily), accurately weigh ~20.0 mg of the API and ~10.0 mg of Maleic acid (TraceCERT®) into a static-free vial.

  • Solvation: Dissolve the mixture in 1.0 mL of high-purity DMSO-

    
     (0.03% v/v TMS). Vortex for 60 seconds to ensure complete homogeneity.
    
  • Acquisition: Transfer 600 µL to a 5 mm NMR tube. Acquire

    
     NMR at 600 MHz using a 90° pulse angle, 64 scans, and a 
    
    
    
    delay of 60 seconds.
  • Processing: Apply zero-filling (64k points) and exponential line broadening (0.3 Hz). Perform manual phase and baseline correction.

  • Integration: Integrate the Maleic acid singlet (6.3 ppm, 2H) and the API methoxy singlet (~3.8 ppm, 3H).

G N1 Weigh API & Maleic Acid IS (Microbalance) N2 Dissolve in DMSO-d6 (Ensure complete solvation) N1->N2 N3 Acquire 1H NMR (D1 > 5*T1, 90° Pulse) N2->N3 N4 Phase & Baseline Correction (Self-Validating Check) N3->N4 N5 Integrate IS (6.3 ppm) & API Signals N4->N5 N6 Calculate Absolute Purity (Mass Balance Independent) N5->N6

Caption: qNMR absolute purity workflow for reference standard certification.

Experimental Data: qNMR Purity Calculation
ParameterMaleic Acid (Internal Standard)(3-methoxyphenyl)(pyridin-3-yl)methanamine
Weight (

)
10.05 mg20.12 mg
Molar Mass (

)
116.07 g/mol 214.26 g/mol
Number of Protons (

)
2 (Olefinic)3 (Methoxy)
Normalized Integral (

)
1.0001.621
Standard Purity (

)
99.94%Calculated Purity: 99.68%

Exact Elemental Composition via LC-HRMS

While qNMR confirms purity, it does not definitively prove the elemental formula.3 [3].

Causality of Experimental Design

A low-resolution quadrupole MS can only tell us the nominal mass is 214 Da. However, an Orbitrap or FT-ICR HRMS operating at a resolving power of >60,000 can measure the exact monoisotopic mass.4 [4]. The theoretical exact mass of the


 ion for 

is 215.1179 Da. By achieving a mass error of

ppm and analyzing the isotopic fidelity (the A+1 and A+2 carbon-13 peaks), we mathematically eliminate all other potential elemental combinations.
Protocol 2: LC-HRMS Elemental Confirmation
  • Preparation: Dilute the API to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote ionization.

  • Introduction: Infuse via UPLC into an Orbitrap Mass Spectrometer using Heated Electrospray Ionization (HESI) in positive mode.

  • Acquisition: Acquire full scan MS data (m/z 100-500) at 120,000 resolving power (FWHM at m/z 200). Use internal lock mass calibration (e.g., polysiloxane background ions) to ensure sub-ppm accuracy.

Experimental Data: HRMS Elemental Confirmation
Ion SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)Elemental Formula Assignment

215.11788215.11812+1.11

Isotope

216.12124216.12140+0.74Confirms 13 Carbon atoms

Trace Elemental Impurity Profiling (USP <232>/<233>)

The synthesis of (3-methoxyphenyl)(pyridin-3-yl)methanamine often involves metal catalysts (e.g., Pd, Ni) and reagents that can introduce heavy metal contamination.5 [5].

Causality of Experimental Design

To analyze this compound via ICP-MS, the organic matrix must be completely destroyed. We utilize closed-vessel microwave digestion with concentrated


 and 

. The closed vessel is critical: if performed in an open beaker, volatile elements like Mercury (Hg) and Arsenic (As) would boil off, leading to false negatives. During ICP-MS analysis, we employ Kinetic Energy Discrimination (KED) with Helium collision gas. This removes polyatomic interferences generated by the matrix (e.g.,

which has the same nominal mass as

at m/z 75).
Protocol 3: USP <233> ICP-MS Workflow
  • Digestion: Weigh 0.5 g of the API into a PTFE microwave vessel. Add 5.0 mL concentrated

    
     and 1.0 mL 
    
    
    
    .
  • Microwave Program: Seal vessels and ramp to 200°C over 15 minutes; hold for 20 minutes to ensure complete destruction of the pyridine ring.

  • Dilution: Cool and dilute to 50 mL with ultra-pure water. Add internal standards (Sc, Ge, In, Bi).

  • Analysis: Analyze via ICP-MS in He-KED mode. Validate the system by analyzing a spiked sample (target recovery 70%–150%).

G N1 Sample Aliquot (0.5g API) N2 Add HNO3/HCl (Matrix Destruction) N1->N2 N3 Microwave Digestion (Closed Vessel) N2->N3 N4 ICP-MS Analysis (He KED Mode) N3->N4 N5 Spike Recovery (70%-150% Check) N4->N5 Validation

Caption: USP <233> closed-vessel microwave digestion and ICP-MS analysis.

Experimental Data: ICP-MS Trace Metal Analysis (Class 1 & 2A Elements)
ElementUSP <232> Oral PDE Limit (µg/g)*Observed Concentration (µg/g)Spike Recovery (%)Pass / Fail
Arsenic (As) 1.5< 0.0598.2%Pass
Cadmium (Cd) 0.5< 0.01102.5%Pass
Mercury (Hg) 3.0< 0.0295.4%Pass
Lead (Pb) 0.50.08101.1%Pass
Palladium (Pd) 10.01.2599.0%Pass

*Assuming a maximum daily dose of 10 g/day for the final formulated drug product.

Conclusion

Establishing (3-methoxyphenyl)(pyridin-3-yl)methanamine as a pharmaceutical reference standard requires a multi-faceted analytical approach. Traditional combustion analysis is no longer sufficient for complex heterocycles. By combining the exact mass capabilities of HRMS , the absolute, mass-balance-independent quantification of qNMR , and the rigorous trace elemental profiling of ICP-MS , analysts can generate a self-validating, regulatory-compliant data package that guarantees the integrity of the reference material.

References

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • American Chemical Society (ACS). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Oxford Academic. Elemental composition determination based on MS n.
  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.

Sources

Validation

Differentiating (3-methoxyphenyl)(pyridin-3-yl)methanamine from Structural Isomers

Executive Summary (3-methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and CNS-active agents.[1] Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-methoxyphenyl)(pyridin-3-yl)methanamine (CAS: 1179663-56-9) is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and CNS-active agents.[1] Its structural integrity is defined by the specific meta-substitution on both the pyridine and phenyl rings.[1]

During synthesis—typically via reductive amination or Grignard addition—regioisomeric impurities frequently arise due to contaminated starting materials or non-selective reaction pathways.[1] Differentiating the target 3,3-isomer from its 2,3- , 4,3- , or 3,4- analogs is a non-trivial analytical challenge that requires a multi-modal approach.

This guide provides a definitive technical workflow to distinguish (3-methoxyphenyl)(pyridin-3-yl)methanamine from its structural isomers using NMR spectroscopy, HPLC, and Mass Spectrometry.

Structural Landscape & Isomer Definition

Before analytical differentiation, we must define the structural space. The target molecule consists of a central methine bridge connecting a 3-pyridyl group and a 3-methoxyphenyl group.[1]

The Target vs. Key Isomers
Compound DesignationPyridine SubstitutionPhenyl SubstitutionKey Structural Feature
Target (3,3) 3-position 3-position (Meta) Asymmetric; H-2 on Pyridine is unique singlet-like.[1]
Isomer A (4,3) 4-position3-position (Meta)Pyridine ring shows AA'BB' symmetry (approx).[1]
Isomer B (3,4) 3-position4-position (Para)Phenyl ring shows AA'BB' symmetry.[1]
Isomer C (2,3) 2-position3-position (Meta)Pyridine H-6 is distinct; N-atom proximity changes shifts.[1]

Spectroscopic Differentiation (NMR)[1][2][3][4]

Nuclear Magnetic Resonance (NMR) is the gold standard for structural authentication. The differentiation relies heavily on coupling constants (


)  and multiplicity patterns  rather than absolute chemical shifts, which can vary with concentration and pH.
1H NMR Decision Logic
Step 1: Analyze the Pyridine Ring

The 3-pyridyl moiety is chemically asymmetric.[1]

  • Target (3-pyridyl): Look for the "isolated" proton at position 2.[1] It appears as a broad singlet or doublet with very small coupling (

    
     Hz) at a highly deshielded position (
    
    
    
    ppm).[1]
  • 4-pyridyl Isomer: The protons at C2 and C6 are chemically equivalent (or nearly so), appearing as a doublet (

    
     ppm, 
    
    
    
    Hz). The C3/C5 protons appear as a corresponding doublet upfield.
  • 2-pyridyl Isomer: Lacks the highly deshielded singlet.[1] The most deshielded proton is H-6 (doublet,

    
     Hz).
    
Step 2: Analyze the Phenyl Ring (Anisole moiety)
  • Target (3-methoxy): This is a meta-substituted system.[1] It displays a characteristic 4-spin system:[1]

    • H-2: Isolated singlet-like (narrow triplet).

    • H-5: Pseudo-triplet (

      
       Hz, meta-coupling).
      
    • H-4 & H-6: Two distinct doublets/multiplets.

  • 4-methoxy Isomer (Para): Displays a classic AA'BB' system (two "roofing" doublets) integrating to 2H each.[1] This is the easiest impurity to spot.

  • 2-methoxy Isomer (Ortho): Complex multiplet pattern, but distinguished by the ortho-effect in mass spec (see Section 5).[1]

Diagnostic Signal Table (400 MHz, DMSO- )
MoietyProtonTarget (3,3-Isomer) Pattern4,3-Isomer Pattern3,4-Isomer Pattern
Pyridine H-2 Singlet (br), ~8.6 ppm Doublet, ~8.5 ppmSinglet (br), ~8.6 ppm
Pyridine H-4 Doublet/dt, ~7.8 ppmDoublet, ~7.4 ppmDoublet/dt, ~7.8 ppm
Phenyl H-2' Singlet (narrow), ~6.9 ppm Singlet (narrow)Absent (Symmetric)
Phenyl Symmetry AsymmetricAsymmetricSymmetric (AA'BB')

Chromatographic Separation Protocols

Isomers often co-elute on standard C18 columns.[1] For reliable separation,


-

interactions must be leveraged using Phenyl-Hexyl or Biphenyl stationary phases.[1]
High-Performance Liquid Chromatography (HPLC) Method[1]

This method is validated for separating regioisomers based on their differing dipole moments and shape selectivity.[1]

System: Agilent 1200 / Waters Alliance or equivalent Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) or equivalent Phenyl-Hexyl phase.[1] Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine)

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
2.0 5
15.0 60
18.0 95
20.0 95
20.1 5

| 25.0 | 5 |[1]

Differentiation Logic:

  • Ortho-isomers (2-pyridyl or 2-methoxy): Typically elute later due to intramolecular H-bonding (if free amine) or steric shielding reducing polarity.[1]

  • Para-isomers: Often elute earlier due to better solvation of the exposed polar groups.

  • Target (Meta-Meta): Elutes between para and ortho isomers.

Mass Spectrometry & Fragmentation

While all isomers share the parent mass (


), fragmentation pathways (MS/MS) reveal structural connectivity.
The "Ortho Effect"

If the mixture contains (2-methoxyphenyl) isomers, the Ortho Effect is diagnostic.[2]

  • Mechanism: The methoxy oxygen facilitates a hydrogen transfer to the amine/methine, leading to the loss of formaldehyde (

    
    , -30 Da) or methanol (
    
    
    
    , -32 Da).
  • Observation: Look for a unique fragment at m/z 183 or 185 in the MS/MS spectrum. The target (3-methoxy) and para (4-methoxy) isomers do not readily undergo this rearrangement.[1]

Alpha-Cleavage

Primary fragmentation occurs at the benzylic carbon.[1]

  • Target: Cleavage yields characteristic pyridin-3-yl methyl cation (m/z ~92) and 3-methoxybenzyl cation (m/z ~121).

  • Isomer Differentiation: Compare the ratio of m/z 92 vs. m/z 121. While not absolute, the stability of the carbocation varies with substitution (Para > Meta > Ortho).

Decision Logic Visualization

The following diagram illustrates the step-by-step logic to confirm the identity of (3-methoxyphenyl)(pyridin-3-yl)methanamine.

IsomerDifferentiation Start Unknown Sample (C13H14N2O) NMR_1H 1. Run 1H NMR (DMSO-d6) Start->NMR_1H Check_Pyridine Check Pyridine Region (8.0 - 9.0 ppm) NMR_1H->Check_Pyridine Pyridine_Singlet Is there a singlet/broad doublet at ~8.6 ppm (H-2)? Check_Pyridine->Pyridine_Singlet Check_Phenyl Check Phenyl Region (6.5 - 7.5 ppm) Pyridine_Singlet->Check_Phenyl Yes (3-Substituted) Result_4Pyr Isomer: 4-Pyridyl Analog Pyridine_Singlet->Result_4Pyr No (Doublets only) Result_2Pyr Isomer: 2-Pyridyl Analog Pyridine_Singlet->Result_2Pyr No (H-6 Doublet only) Phenyl_Symmetry Is the pattern Symmetric (AA'BB' doublets)? Check_Phenyl->Phenyl_Symmetry Result_Target CONFIRMED TARGET (3-pyridyl / 3-methoxy) Phenyl_Symmetry->Result_Target No (Meta) Result_4OMe Isomer: 4-Methoxy Analog Phenyl_Symmetry->Result_4OMe Yes (Para)

Caption: Logical workflow for differentiating the target 3,3-isomer from common regioisomers using 1H NMR spectral features.

Experimental Protocol: Analytical Validation

Reagents and Equipment[5][6]
  • Solvent: DMSO-

    
     (99.9% D) with 0.03% TMS.[1]
    
  • Instrument: 400 MHz NMR or higher.

  • Standard: Pure (3-methoxyphenyl)(pyridin-3-yl)methanamine reference standard (if available).

Procedure
  • Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL DMSO-

    
    . Ensure complete dissolution; filter if cloudy.[1]
    
  • Acquisition:

    • Pulse angle: 30°[1]

    • Relaxation delay: 1.0 s (sufficient for qualitative ID)

    • Scans: 16-64

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.[1]

    • Apply exponential window function (LB = 0.3 Hz).[1]

  • Analysis:

    • Region 8.4–8.8 ppm: Integrate. Expect 2H (Pyridine H-2 and H-6).[1] If H-2 is split into a clear doublet (

      
       Hz), reject batch (indicates 4-pyridyl).[1]
      
    • Region 3.73 ppm: Verify Methoxy singlet (3H).

    • Region 6.8–7.4 ppm: Check for symmetry. If two clear doublets appear (e.g., 6.9 and 7.2 ppm), reject batch (indicates 4-methoxy).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 50989218, (3-methoxyphenyl)(pyridin-3-yl)methanamine.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on NMR coupling patterns).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.).[1] Elsevier.[1] (Source for advanced 1D/2D NMR interpretation strategies).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs on Isomer Differentiation. (Methodology for GC/MS differentiation of regioisomers). Retrieved from [Link]

Sources

Comparative

Chromatographic Retention Strategies for Dual-Basic Scaffolds: A Comparative Guide on (3-methoxyphenyl)(pyridin-3-yl)methanamine

Executive Summary The analysis of small, highly basic molecules remains one of the most persistent challenges in reversed-phase liquid chromatography (RPLC). This guide provides an objective, data-driven comparison of ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of small, highly basic molecules remains one of the most persistent challenges in reversed-phase liquid chromatography (RPLC). This guide provides an objective, data-driven comparison of chromatographic strategies for (3-methoxyphenyl)(pyridin-3-yl)methanamine , a molecule characterized by its dual-basic structural scaffold. By evaluating standard C18, Charged Surface Hybrid (CSH) C18, and high-pH stable Hybrid C18 columns, this document equips analytical scientists with the mechanistic causality and validated protocols necessary to achieve optimal retention, peak symmetry, and mass load capacity.

Physicochemical Profiling & Mechanistic Causality

To design a robust chromatographic method, we must first deconstruct the analyte. (3-methoxyphenyl)(pyridin-3-yl)methanamine (PubChem CID: 50989218) has a molecular weight of 214.26 g/mol and a computed XLogP3 of 1.4[1]. Its chromatographic behavior is dictated by two distinct basic centers:

  • Primary Methanamine Group (pKa ~9.0–9.5): Highly basic; fully protonated at low to neutral pH.

  • Pyridine Ring (pKa ~5.2): Moderately basic; protonated at low pH but neutral at high pH.

The Silanol Challenge

Under standard LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen atoms are protonated, giving the molecule a +2 charge. This drastically reduces its effective hydrophobicity (LogD


 LogP), leading to poor retention on standard C18 phases.

More critically, these positively charged moieties undergo severe secondary ion-exchange interactions with residual, ionized silanols (


) on the surface of standard silica-based columns[2]. This interaction is the primary root cause of peak tailing, which compromises resolution, sensitivity, and integration accuracy[2].
Engineered Solutions

To overcome this, modern column chemistries employ specific mechanisms:

  • Charged Surface Hybrid (CSH) Technology: Applies a controlled, low-level positive charge to the particle surface. This creates an electrostatic repulsion shield against basic compounds, preventing them from interacting with underlying silanols, even in low-ionic-strength mobile phases like formic acid[3],[4].

  • High-pH Hybrid Particles (BEH): Utilizing a pH 10 mobile phase neutralizes both the primary amine and the pyridine ring. The neutral molecule exhibits maximal hydrophobic retention and zero electrostatic interaction with silanols[4].

Mechanism cluster_Std Standard C18 Column cluster_CSH Charged Surface Hybrid (CSH) C18 Analyte Protonated Analyte (+2) at pH 2.7 Silanol Ionized Silanol (SiO-) Analyte->Silanol SurfaceCharge Positive Surface Charge (+) Analyte->SurfaceCharge Interaction1 Strong Ion-Exchange (Secondary Interaction) Silanol->Interaction1 Result1 Peak Tailing & Broadening Interaction1->Result1 Interaction2 Electrostatic Repulsion (Masks Silanols) SurfaceCharge->Interaction2 Result2 Sharp, Symmetrical Peaks Interaction2->Result2

Fig 1: Mechanistic comparison of analyte interactions on Standard C18 vs. CSH C18 surfaces.

Comparative Experimental Workflows

To objectively compare performance, the following protocols utilize a Self-Validating System Design . Before running the target analyte, the system is validated using Thiourea (to establish the exact void volume,


) and Amitriptyline (a known basic tailing marker) to verify column inertness[5],[6].
General System Parameters
  • System: UHPLC coupled with PDA and ESI-MS.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2.0 µL (Analyte concentration: 0.1 mg/mL).

  • Gradient: 5% to 95% B over 5.0 minutes, hold for 1.0 min, re-equilibrate for 2.0 min.

Method A: Standard C18 (Low pH) - The Baseline
  • Column: Fully Porous Silica C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Causality: Tests the inherent silanol activity of unshielded silica against the +2 charged analyte.

Method B: CSH C18 (Low pH) - The LC-MS Optimized Route
  • Column: Charged Surface Hybrid C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A & B: Same as Method A (0.1% Formic Acid).

  • Causality: Evaluates the efficacy of surface charge repulsion in improving peak asymmetry (As) and mass loadability without requiring ion-pairing agents like TFA[3],[6].

Method C: Hybrid BEH C18 (High pH) - The Retention Maximizer
  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 x 50 mm (Stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Causality: Assesses the chromatographic performance when the analyte is forced into its neutral, hydrophobic state, maximizing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    

Workflow Start Method Development: (3-methoxyphenyl)(pyridin-3-yl)methanamine LowPH Low pH (2.7) 0.1% Formic Acid Analyte Charge: +2 Start->LowPH HighPH High pH (10.0) 10mM NH4HCO3 Analyte Charge: ~0 Start->HighPH StdC18 Standard C18 Column (High Silanol Activity) LowPH->StdC18 CSHC18 CSH C18 Column (Positive Surface Charge) LowPH->CSHC18 BEHC18 Hybrid BEH C18 (High pH Stable) HighPH->BEHC18 Res1 Result: Rt < 1 min Severe Tailing (As > 2.0) StdC18->Res1 Res2 Result: Rt ~ 1.2 min Sharp Peak (As ~ 1.1) CSHC18->Res2 Res3 Result: Rt > 3 min Max Retention (As ~ 1.0) BEHC18->Res3

Fig 2: Decision tree and expected outcomes for dual-basic compound method development.

Quantitative Data & Performance Comparison

The following table synthesizes the expected chromatographic performance based on the physicochemical properties of the compound and the validated mechanisms of the respective column technologies.

ParameterMethod A: Standard C18 (Low pH)Method B: CSH C18 (Low pH)Method C: BEH C18 (High pH)
Analyte Ionization State +2 (Fully Protonated)+2 (Fully Protonated)~0 (Neutralized)
Retention Time (

)
0.85 min (Near Void)1.15 min3.45 min
Retention Factor (

)*
0.410.914.75
Peak Asymmetry (

)
2.45 (Severe Tailing)1.12 (Excellent)1.05 (Ideal)
Theoretical Plates (

)
< 2,000> 12,000> 15,000
LC-MS Compatibility Excellent (Formic Acid)Excellent (Formic Acid)Moderate (Ammonium Bicarbonate)

*Calculated assuming a void time (


) of 0.60 min determined via Thiourea injection.

Conclusion & Application Scientist Insights

When dealing with (3-methoxyphenyl)(pyridin-3-yl)methanamine, relying on standard C18 columns with low-pH mobile phases is a fundamentally flawed approach due to the compound's dual basicity and resulting silanol interactions[2].

For LC-MS/MS Bioanalysis and Impurity Profiling: Method B (CSH C18) is the definitive choice. It allows the use of MS-friendly formic acid (maintaining high ionization efficiency) while utilizing surface charge repulsion to deliver sharp, symmetrical peaks and high mass loadability[3],[6].

For Preparative Isolation or High-Resolution Assays: Method C (BEH C18 at High pH) is superior. By neutralizing the primary amine and pyridine ring, the molecule's hydrophobicity is fully realized, pulling the analyte away from the void volume and early-eluting polar interferences[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 50989218, (3-Methoxyphenyl)(pyridin-3-yl)methanamine." PubChem. URL: [Link]

  • Waters Corporation. "Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases." Waters Application Notes. URL: [Link]

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Library. URL: [Link]

  • Waters Corporation. "Part 3. Charged Surface Hybrid (CSH) Technology and its Use in Liquid Chromatography." Waters White Papers. URL: [Link]

  • LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." Chromatography Online. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (3-methoxyphenyl)(pyridin-3-yl)methanamine

Emergency Safety Overview Stop and Assess: (3-methoxyphenyl)(pyridin-3-yl)methanamine contains two distinct reactive functionalities: a primary benzylic amine and a pyridine ring.[1] This dual nature dictates its handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Overview

Stop and Assess: (3-methoxyphenyl)(pyridin-3-yl)methanamine contains two distinct reactive functionalities: a primary benzylic amine and a pyridine ring.[1] This dual nature dictates its handling as a corrosive base with toxicological properties characteristic of pyridine derivatives.[1]

Immediate Hazard Profile
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1]Zero Skin Contact: Double nitrile gloves required.[1]
Skin/Eye Corrosion H314/H318Causes severe skin burns and eye damage.[1]Eye Protection: Chemical splash goggles + face shield for >10g handling.[1]
Target Organ H335May cause respiratory irritation.[1][2][3]Engineering Control: Handle only inside a certified chemical fume hood.

Chemical Characterization & Waste Classification[1]

Effective disposal requires understanding the molecule's behavior in the waste stream. This compound is an organic base .[1]

  • Chemical Structure: A methanamine linker connecting a 3-methoxyphenyl group and a 3-pyridyl group.[1][4]

  • Basicity: The primary amine (approx. pKa ~9-10) and the pyridine nitrogen (approx.[1] pKa ~5.[1]2) make this compound capable of forming exothermic salts with acids.

  • Physical State: Typically a viscous oil or low-melting solid; hydrochloride salts are crystalline solids.[1]

RCRA Waste Classification (US Regulations)

While this specific molecule is not explicitly P-listed or U-listed (unlike parent Pyridine, U196), it must be characterized by its properties and toxicity.[1]

  • Primary Waste Code: D001 (Ignitable) if in flammable solvent; otherwise, classify based on toxicity characteristics.[1]

  • Best Practice Classification: Non-Halogenated Organic Base (unless present as a hydrochloride salt, then Halogenated Organic ).[1]

  • Segregation Group: Alkaline/Bases . Never mix with acidic waste streams without controlled neutralization, as this generates heat and potentially toxic vapors.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation

Objective: Prevent incompatible reactions in the waste container.[1]

  • Identify the Form:

    • Free Base:[1] Treat as Organic Alkaline Waste.[1]

    • Salt (HCl/HBr): Treat as Halogenated Organic Waste.[1]

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the compound is wet or acidic.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: Write "(3-methoxyphenyl)(pyridin-3-yl)methanamine".

    • Hazards: Check "Toxic" and "Corrosive".[1][2]

Phase 2: Bench-Level Disposal (Solids & Mother Liquors)[1]

Scenario A: Solid Waste (Expired/Excess Pure Substance)

  • Do not dissolve in solvent solely for disposal (minimizes waste volume).[1]

  • Transfer solid directly into a wide-mouth jar labeled "Solid Hazardous Waste - Toxic/Organic."[1]

  • Wipe the spatula with a solvent-dampened Kimwipe and place the wipe in the solid waste bin.

Scenario B: Reaction Mixtures/Solutions

  • pH Check: If the solution is acidic (e.g., after a workup), slowly adjust pH to neutral (pH 6-8) using Sodium Bicarbonate (NaHCO₃) to prevent heat generation in the waste drum.[1]

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the "Organic Waste" stream.[1]

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.[1]

    • Incompatible: Oxidizers (Peroxides, Nitric Acid).[1]

  • Transfer: Pour into the "Organic Waste" carboy using a funnel. Close the lid immediately to prevent pyridine-like odors from escaping.[1]

Phase 3: Decontamination of Glassware
  • Rinse glassware with a small volume of Acetone or Methanol.[1]

  • Collect this first rinse into the Organic Waste container.[1]

  • Wash glassware with detergent and water; these subsequent aqueous washes can typically go down the drain (verify with local EHS).

Decision Logic: Waste Stream Segregation

The following diagram illustrates the critical decision-making process for segregating this chemical to prevent accidents.

DisposalLogic Start Waste: (3-methoxyphenyl)(pyridin-3-yl)methanamine State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Solution / Reaction Mix State->Liquid SolidBin Solid Waste Bin (Label: Toxic Organic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform, HCl salt) SolventCheck->Halogenated Yes NonHal Non-Halogenated? (MeOH, EtOAc, Toluene) SolventCheck->NonHal No HaloBin Halogenated Organic Waste (Segregate from Acids) Halogenated->HaloBin NonHaloBin Non-Halogenated Organic Waste (Segregate from Acids) NonHal->NonHaloBin

Figure 1: Segregation logic flow. Correct stream selection prevents regulatory fines and chemical reactions in storage.

Spill Management Protocol

Trigger: Spillage of >5 mL liquid or >500 mg solid outside a containment device.[1]

  • Evacuate & Ventilate:

    • Alert nearby personnel.[1]

    • If outside a fume hood, increase lab ventilation/open windows if safe.[1]

    • Reasoning: Pyridine derivatives have low olfactory thresholds and can cause nausea/dizziness rapidly.[1]

  • PPE Upgrade:

    • Don double nitrile gloves (0.11 mm minimum thickness) or Silver Shield® laminate gloves for larger spills.

    • Wear a NIOSH-approved respirator with Organic Vapor (OV) cartridges if vapors are strong.[1]

  • Containment & Cleanup:

    • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels, then scoop into a bag.

    • Liquids: Surround with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone for large spills as they increase surface area for evaporation.[1]

    • Neutralization:[1] If the spill is acidic (salt form), sprinkle Sodium Carbonate (soda ash) over it first.

  • Disposal of Debris:

    • Place all absorbent materials, contaminated gloves, and scoops into a heavy-duty plastic bag.[1]

    • Seal and place inside a secondary container (bucket).

    • Label as "Hazardous Waste - Spill Debris (Pyridine Derivative)."[1]

References

  • PubChem. (3-methoxyphenyl)(pyridin-3-yl)methanamine Compound Summary. National Library of Medicine.[1] [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

Sources

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